Brd7-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3.2ClH/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26;;/h4-5,10-13,23H,6-9,14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFYDKFJHVJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Brd7-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-1 is a synthetic, small-molecule inhibitor targeting the bromodomain of Bromodomain-containing protein 7 (BRD7). It is a modified derivative of the dual BRD7/BRD9 inhibitor, BI-7273, and has been utilized as a critical component in the development of proteolysis-targeting chimeras (PROTACs). Specifically, this compound serves as the BRD7/9-binding moiety in the potent and selective dual degrader VZ185, which also incorporates a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3] Understanding the mechanism of action of this compound is crucial for its application in chemical biology and as a foundational tool for the development of targeted protein degraders. This guide provides an in-depth overview of its core mechanism, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
The primary mechanism of action for this compound, like its parent compound BI-7273, is the competitive inhibition of the BRD7 bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key step in the regulation of gene transcription through the recruitment of chromatin-modifying enzymes and transcription factors.
This compound mimics the binding of acetylated lysines, occupying the hydrophobic pocket of the BRD7 bromodomain. This prevents BRD7 from engaging with its natural protein partners, thereby disrupting its function. As BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, its inhibition can lead to significant alterations in gene expression.[4]
Quantitative Data
While specific quantitative binding data for this compound as a standalone inhibitor is not extensively published, its close structural relationship to BI-7273 allows for the use of BI-7273's binding affinities as a strong proxy. The modifications made to create this compound are primarily for the attachment of a linker for the PROTAC application and are not expected to drastically alter its core binding to the bromodomain.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| BI-7273 | BRD7 | AlphaScreen | 117 | 0.3 |
| BI-7273 | BRD9 | AlphaScreen | 19 | 0.75 |
| VZ185 (PROTAC with this compound) | BRD7 | Cellular Degradation | DC50 = 4.5 | - |
| VZ185 (PROTAC with this compound) | BRD9 | Cellular Degradation | DC50 = 1.8 | - |
Data for BI-7273 sourced from[5][6][7]. Data for VZ185 sourced from[1][8].
Signaling Pathways Modulated by BRD7 Inhibition
Inhibition of BRD7 by molecules like this compound can impact several critical cellular signaling pathways due to BRD7's role as a transcriptional regulator and component of the SWI/SNF chromatin remodeling complex.
Caption: Signaling pathways influenced by the inhibition of BRD7.
Experimental Protocols
The characterization of BRD7 inhibitors like this compound and its parent compound BI-7273 typically involves a suite of biochemical and cellular assays to determine binding affinity, selectivity, and cellular effects.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To determine the in vitro inhibitory concentration (IC50) of a compound against the BRD7 bromodomain.
Methodology:
-
Reagents: Recombinant His-tagged BRD7 bromodomain, biotinylated acetylated histone peptide (e.g., H4K16ac), Streptavidin-coated Donor beads, and anti-His-coated Acceptor beads.
-
Procedure:
-
In a microplate, incubate the His-tagged BRD7 protein with the biotinylated histone peptide in the presence of varying concentrations of the test compound (e.g., this compound).
-
Add the Donor and Acceptor beads to the wells.
-
In the absence of an inhibitor, the BRD7 protein binds to the histone peptide, bringing the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.
-
A competitive inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the luminescent signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistical curve.
Caption: Workflow for the AlphaScreen assay.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd) and thermodynamic parameters of the interaction between an inhibitor and the BRD7 bromodomain.
Methodology:
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
A solution of the recombinant BRD7 bromodomain is placed in the sample cell.
-
A solution of the inhibitor (e.g., this compound) is loaded into a syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change upon binding is measured for each injection.
-
-
Data Analysis: The resulting thermogram is integrated to determine the heat released or absorbed per injection. This data is then fit to a binding model to calculate the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular Degradation Assay (for PROTACs)
Objective: To measure the ability of a PROTAC, such as VZ185 containing this compound, to induce the degradation of the target protein in cells.
Methodology:
-
Cell Culture: Human cell lines (e.g., HEK293T, cancer cell lines) are cultured under standard conditions.
-
Procedure:
-
Cells are treated with a range of concentrations of the PROTAC for a specified time (e.g., 2-24 hours).
-
Cells are lysed, and the protein concentration is determined.
-
The levels of the target protein (BRD7) and a loading control (e.g., GAPDH, β-actin) are analyzed by Western blotting or quantitative mass spectrometry.
-
-
Data Analysis: The band intensities of the target protein are quantified and normalized to the loading control. The percentage of remaining protein is plotted against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Caption: Workflow for a cellular degradation assay.
Conclusion
This compound is a valuable chemical tool for probing the function of the BRD7 bromodomain. Its mechanism of action is centered on the competitive inhibition of acetylated lysine binding, leading to the disruption of BRD7's role in chromatin remodeling and gene transcription. While specific quantitative data for this compound is limited, the data from its parent compound, BI-7273, provides a strong foundation for understanding its binding properties. The experimental protocols outlined here represent the standard methodologies for characterizing BRD7 inhibitors and their downstream cellular effects. As a key component of the VZ185 PROTAC, this compound has been instrumental in advancing the field of targeted protein degradation.
References
- 1. labshake.com [labshake.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
What is the function of Brd7-IN-1?
An In-depth Technical Guide to the Function of Brd7-IN-1
Introduction
This compound is a chemical probe used in biomedical research, primarily as a building block for creating more complex molecules. It is a derivative of BI-7273, a known inhibitor of Bromodomain-containing protein 7 (BRD7) and its close homolog, BRD9. The principal application of this compound is its use as the BRD7/9-binding component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is linked to a von Hippel-Lindau (VHL) E3 ligase ligand to create the PROTAC degrader VZ185, which potently and selectively induces the degradation of BRD7 and BRD9 proteins within the cell.[1]
This guide will delve into the function of this compound by first exploring the critical roles of its target protein, BRD7. Understanding the function of BRD7 is essential to grasp the consequences of its inhibition or degradation mediated by tools like VZ185, which is built from this compound.
Core Concept: The Function of BRD7
BRD7 is a member of the bromodomain-containing protein family, which act as "readers" of the epigenetic code. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3] This interaction is a key mechanism in regulating gene expression.
Key Functions of BRD7:
-
Chromatin Remodeling: BRD7 is a core subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a type of SWI/SNF ATP-dependent chromatin remodeling complex.[4][5] By binding to acetylated histones, BRD7 helps the PBAF complex to access and remodel chromatin structure, thereby modulating the accessibility of DNA for transcription.[4][5]
-
Transcriptional Regulation: As part of the PBAF complex, BRD7 is involved in the transcriptional regulation of a wide array of genes. It can act as both a coactivator and a corepressor of transcription.[6] For example, BRD7 is required for the efficient transcription of a subset of p53 target genes, and it facilitates the recruitment of the tumor suppressor protein BRCA1 to specific gene promoters.[4][7]
-
Cell Cycle Control: BRD7 plays a significant role in cell cycle progression, particularly in the G1 to S phase transition.[7][8] It can inhibit cell proliferation by modulating key signaling pathways like the Ras/MEK/ERK and Rb/E2F pathways.[7][8]
-
Tumor Suppression: BRD7 is widely regarded as a tumor suppressor. Its expression is frequently downregulated in various cancers, including nasopharyngeal, breast, ovarian, and colorectal cancers.[7] By interacting with crucial tumor suppressors like p53 and BRCA1, BRD7 contributes to pathways that prevent uncontrolled cell growth.[7]
Mechanism of Action of BRD7 Inhibition
Small molecule inhibitors targeting BRD7, such as the parent compound of this compound, function by competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain. This action prevents BRD7 from recognizing and binding to its natural targets on acetylated histones.[2]
The direct consequence is the disruption of the PBAF complex's ability to properly localize to specific chromatin regions. This leads to altered gene expression profiles, which can suppress the growth and proliferation of cancer cells by affecting genes involved in the cell cycle, apoptosis, and DNA repair.[2]
This compound itself is a precursor. When incorporated into the PROTAC VZ185, its function is to tether the BRD7 and BRD9 proteins to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD7/9, marking them for degradation by the proteasome. This degradation approach offers a potent and sustained depletion of the target proteins compared to simple inhibition.
Signaling Pathways and Functional Relationships
BRD7 is a node in several critical cellular signaling pathways. Its inhibition or degradation can therefore have widespread effects.
Quantitative Data Presentation
While this compound is primarily a chemical intermediate, quantitative data for related, well-characterized BRD7 inhibitors provides crucial context for understanding target engagement and selectivity. The following table summarizes binding affinity and inhibitory concentration data for several BRD7/9 inhibitors.
| Compound | Target(s) | Assay Type | Value | Reference |
| VZ185 | BRD7 / BRD9 | Degradation (DC₅₀) | 4.5 nM / 1.8 nM | [1] |
| 1-78 (BRD7-IN-3) | BRD7 / BRD9 | Inhibition (IC₅₀) | 1.6 µM / 2.7 µM | [9] |
| 1-78 | BRD7 | Binding Affinity (Kd) | 290 nM | [10] |
| 2-77 | BRD7 | Binding Affinity (Kd) | 340 nM | [10] |
| BI-7273 | BRD7 / BRD9 | Binding Affinity (Kd) | 705 nM (for fluorescent probe) / 24 nM (for fluorescent probe) | [11] |
Note: DC₅₀ represents the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration that inhibits 50% of the protein's activity. Kd is the dissociation constant, indicating binding affinity.
Experimental Protocols
The function and effects of BRD7 inhibitors are validated through various in vitro and cellular assays. Below are high-level methodologies for key experiments.
Cellular Target Engagement Assay (NanoBRET)
This assay measures the binding of an inhibitor to the target protein within living cells.
Methodology:
-
Cell Engineering: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding BRD7 fused to a NanoLuciferase (NLuc) enzyme.
-
Probe Addition: A fluorescent tracer that binds to the BRD7 bromodomain is added to the cells.
-
BRET Reaction: In the absence of an inhibitor, the tracer binds to the NLuc-BRD7 fusion protein. Addition of the NanoLuc substrate causes the enzyme to emit light, which is then absorbed by the nearby fluorescent tracer (Bioluminescence Resonance Energy Transfer - BRET), which in turn emits light at a different wavelength.
-
Inhibitor Competition: The test compound (e.g., 2-77) is added in increasing concentrations. The compound competes with the fluorescent tracer for binding to NLuc-BRD7.
-
Signal Measurement: As the inhibitor displaces the tracer, the BRET signal decreases. The reduction in signal is measured using a plate reader, allowing for the calculation of an IC₅₀ value, which reflects the compound's binding affinity in a cellular context.
Cell Proliferation Assay
This assay determines the effect of a compound on the growth rate of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., LNCaP prostate cancer cells) are seeded into 96-well plates at a low density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the BRD7 inhibitor at a range of concentrations (e.g., 1 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for cell growth.
-
Viability Measurement: After incubation, a viability reagent (e.g., CellTiter-Glo® or resazurin) is added to each well. These reagents produce a luminescent or fluorescent signal proportional to the number of viable cells (often by measuring ATP levels).
-
Data Analysis: The signal is read using a plate reader. The proliferation of treated cells is calculated as a percentage relative to the vehicle-treated control cells.
Gene Expression Analysis (RNA-Seq)
This experiment identifies which genes have their expression levels changed following treatment with a BRD7 inhibitor.
Methodology:
-
Cell Treatment: LNCaP cells are treated with the BRD7 inhibitor (e.g., 1 µM of 2-77) or DMSO for a specified time (e.g., 72 hours).[11]
-
RNA Extraction: Total RNA is isolated from the treated and control cells.
-
Library Preparation: The extracted RNA is converted to cDNA, and sequencing libraries are prepared according to standard protocols.
-
Sequencing: The libraries are sequenced using a next-generation sequencing (NGS) platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads per gene is quantified. Differential expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the inhibitor-treated cells compared to the control.[11]
Conclusion
This compound is a key chemical tool whose function is intrinsically linked to its target, the bromodomain-containing protein BRD7. While this compound's primary role is to serve as the warhead in the PROTAC degrader VZ185, the ultimate biological consequences stem from the removal of BRD7. BRD7 is a critical epigenetic reader and a component of the PBAF chromatin remodeling complex, acting as a tumor suppressor by regulating transcription, controlling the cell cycle, and modulating key signaling pathways like p53 and Wnt/β-catenin. The inhibition or degradation of BRD7 disrupts these processes, offering a promising therapeutic strategy for various malignancies, particularly those with a dependency on pathways regulated by BRD7. The development of selective inhibitors and degraders, built from molecules like this compound, provides powerful probes to further unravel the complex biology of BRD7 and advance novel drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of BRD7 in Pathophysiology - ProQuest [proquest.com]
- 6. uniprot.org [uniprot.org]
- 7. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-1: A Technical Guide to a BRD7/9 Inhibitor Derivative for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-1 is a chemical probe that has emerged from the intensive research efforts targeting bromodomain-containing proteins, a class of epigenetic readers integral to gene transcription regulation. Specifically, this compound is a derivative of the potent BRD7 and BRD9 inhibitor, BI-7273.[1] While not extensively characterized as a standalone inhibitor, its primary significance lies in its role as a crucial component of Proteolysis Targeting Chimeras (PROTACs). By functionalizing BI-7273 with a linker, this compound serves as the "warhead" that specifically binds to BRD7 and BRD9, enabling their targeted degradation when coupled to an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of this compound, including the inhibitory activity of its parent compounds, detailed experimental protocols for characterization, and the signaling pathways modulated by BRD7 and BRD9.
Core Compound Data
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| BRD7-IN-3 (1-78) | BRD7 | 1.6 | Biochemical Assay | [2] |
| BRD9 | 2.7 | Biochemical Assay | [2] | |
| BRD7 | 0.8 | NanoBRET Cellular Assay | [3] | |
| BRD9 | 3.3 | NanoBRET Cellular Assay | [3] | |
| BI-7273 (Parent Compound of this compound) | BRD9 | Potent Inhibitor | Various | [4][5] |
Mechanism of Action
This compound, through its BI-7273 core, functions by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9.[3][5] These proteins are essential components of distinct chromatin remodeling complexes: BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, while BRD9 is a component of the ncBAF (non-canonical BAF) complex.[5] By occupying the bromodomain, the inhibitor prevents the recruitment of these complexes to acetylated histones, thereby modulating the transcription of target genes. In its role within a PROTAC such as VZ185, this compound facilitates the proximity-induced ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[1]
Signaling Pathways
BRD7 and BRD9 are implicated in a multitude of cellular signaling pathways, many of which are central to cancer pathogenesis. Inhibition or degradation of these proteins can therefore have profound effects on cell proliferation, differentiation, and survival.
BRD7 Signaling Involvement
BRD7 has been characterized as a tumor suppressor in several cancers. Its functions are diverse and impact several key pathways:
-
p53 Pathway: BRD7 is a critical component of a functional p53 pathway. It interacts with p53 and is required for the transcription of a subset of p53 target genes, thereby promoting cell cycle arrest and apoptosis in response to cellular stress.
-
BRCA1 Pathway: BRD7 directly binds to BRCA1 and is involved in the regulation of BRCA1-dependent transcription. This interaction is crucial for the transcriptional regulation of the estrogen receptor alpha (ERα).
-
PI3K/AKT Pathway: BRD7 has been shown to negatively regulate the PI3K/AKT signaling pathway, a central pathway for cell growth and survival.
-
Wnt/β-catenin Pathway: Overexpression of BRD7 can inhibit the nuclear translocation of β-catenin, leading to the downregulation of the Wnt signaling pathway.
BRD9 Signaling Involvement
BRD9 is more frequently associated with oncogenic roles. Its inhibition has been shown to be a promising therapeutic strategy in various cancers.
-
SWI/SNF Complex Function: As a core subunit of the ncBAF SWI/SNF chromatin remodeling complex, BRD9 is crucial for the regulation of gene expression. Its inhibition can lead to anti-proliferative effects in cancers dependent on this complex, such as synovial sarcoma.
-
MYC Regulation: The bromodomain of BRD9 has been shown to be required to sustain MYC transcription and the proliferation of leukemic cells.
-
Inflammatory Signaling: BRD9 plays a role in regulating the expression of pro-inflammatory genes, suggesting a potential role for its inhibitors in inflammatory diseases.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of BRD7/9 inhibitors. The following are generalized yet detailed methodologies for key assays used in the characterization of compounds like this compound and its derivatives.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein within intact cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD7 or BRD9 protein (the donor) and a fluorescently labeled tracer that binds to the bromodomain (the acceptor). A test compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal in a dose-dependent manner.[6]
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently transfected with plasmids encoding either NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion proteins using a suitable transfection reagent.
-
-
Assay Preparation:
-
Transfected cells are harvested and seeded into 96-well plates.
-
A NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.
-
-
Compound Treatment:
-
The test compound (e.g., this compound derivative) is serially diluted and added to the wells.
-
The plate is incubated to allow for compound entry and binding to the target protein.
-
-
BRET Measurement:
-
NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The plate is read on a luminometer capable of measuring donor (460 nm) and acceptor (617 nm) emission signals.
-
-
Data Analysis:
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter log-logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment without the need for compound or protein labeling.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified.[7][8]
Methodology:
-
Cell Treatment:
-
Cells are cultured and treated with the test compound or vehicle control for a specified period.
-
-
Thermal Challenge:
-
The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a set time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is typically used.
-
One aliquot is kept at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the precipitated proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of soluble BRD7 or BRD9 in the supernatant is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
The band intensities are quantified and plotted against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal dose-response curves can be generated by treating cells with varying compound concentrations at a fixed temperature to determine an EC50 value.
-
Conclusion
This compound represents a key chemical tool in the study of BRD7 and BRD9, not as a standalone inhibitor, but as an integral component of PROTACs designed for targeted protein degradation. Understanding its mechanism of action, the signaling pathways governed by its targets, and the experimental protocols for its characterization are paramount for researchers in the fields of epigenetics and drug discovery. The data from closely related inhibitors like BRD7-IN-3 provide a solid foundation for predicting its binding affinity and cellular effects. The continued development and characterization of such specific chemical probes will undoubtedly accelerate our understanding of the biological roles of BRD7 and BRD9 and pave the way for novel therapeutic strategies targeting these epigenetic readers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BRD7 in the SWI/SNF Chromatin Remodeling Complex: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Abstract
Bromodomain-containing protein 7 (BRD7) is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specific variant of the mammalian SWI/SNF apparatus. This document provides an in-depth technical overview of BRD7's molecular function, its critical interactions with key tumor suppressors and signaling molecules, and its role in transcriptional regulation. We detail the involvement of BRD7 in the p53 and BRCA1 signaling pathways, highlighting its function in cell cycle control, oncogene-induced senescence, and gene-specific promoter recruitment. Furthermore, we explore the post-translational regulation of BRD7 by PARP1, a mechanism with significant implications for cancer therapy resistance. This guide summarizes key quantitative data, provides detailed protocols for essential experimental techniques used to study BRD7, and visualizes complex molecular interactions and workflows to facilitate a deeper understanding of BRD7's role as a tumor suppressor and potential therapeutic target.
Introduction to BRD7 and the SWI/SNF Complex
The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complexes are ATP-dependent chromatin remodeling enzymes that play a crucial role in regulating gene expression by altering nucleosome structure and accessibility.[1] These multi-subunit complexes are essential for a wide range of cellular processes, including transcription, DNA repair, and cell cycle control.[2] There are three major subclasses of SWI/SNF complexes: the canonical BAF (cBAF), the polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF).[3]
BRD7 is a defining, signature subunit of the PBAF complex.[4][5] Its single bromodomain recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for anchoring the PBAF complex to specific chromatin loci.[6] Functionally, BRD7 acts as both a transcriptional co-activator and co-repressor.[7] Its expression is frequently downregulated in a variety of cancers, including nasopharyngeal, breast, and lung carcinomas, establishing its role as a potent tumor suppressor.[3][8] BRD7 exerts its function by interacting with critical cellular proteins, including the tumor suppressors p53 and BRCA1, to modulate the transcription of specific gene subsets involved in cell fate decisions.[2][9]
Molecular Function and Key Signaling Pathways
BRD7's function is intrinsically linked to its role within the PBAF complex and its direct interactions with major transcriptional regulators.
The BRD7-p53 Axis in Tumor Suppression
BRD7 is a critical cofactor for the tumor suppressor protein p53.[9] It is required for the efficient p53-mediated transcription of a subset of target genes that induce cell cycle arrest and oncogene-induced senescence.[9][10] The mechanism involves BRD7 directly interacting with both p53 and the histone acetyltransferase p300.[9] This trimolecular complex is recruited to the promoters of target genes, such as CDKN1A (p21), leading to histone acetylation, p53 acetylation, and robust transcriptional activation.[9][11] In some contexts, BRD7 can also stabilize p53 by inhibiting the phosphorylation of its E3 ubiquitin ligase, MDM2, via the AKT pathway, thereby preventing p53's ubiquitination and degradation.[12]
Regulation of Estrogen Receptor Alpha (ERα) via BRCA1
BRD7 is a direct binding partner of the breast cancer susceptibility protein, BRCA1.[2][4] This interaction is crucial for regulating the expression of the Estrogen Receptor Alpha (ESR1) gene. BRD7 facilitates the recruitment of both BRCA1 and the transcription factor Oct-1 to the ESR1 promoter.[2][13] Depletion of BRD7 prevents this recruitment, leading to a loss of ERα expression at both the mRNA and protein levels.[2] This has significant clinical implications, as loss of ERα expression is associated with resistance to anti-estrogen therapies like fulvestrant in breast cancer cells.[4] Interestingly, while BRD7 is essential for recruiting BRCA1 and Oct-1, its depletion does not affect the recruitment of other core SWI/SNF subunits like BRG1 to the ESR1 promoter, suggesting a specific scaffolding role for BRD7 in this context.[2]
Post-Translational Regulation by PARP1 and Chemoresistance
The stability and function of BRD7 are subject to post-translational modifications. In response to DNA damage induced by chemotherapy, the enzyme PARP1 (Poly(ADP-ribose) polymerase 1) is activated.[7][14] PARP1 directly binds to and poly(ADP-ribosyl)ates (PARylates) BRD7.[7][14] This PARylation serves as a signal for the PAR-binding E3 ubiquitin ligase RNF146, which then ubiquitinates BRD7, targeting it for rapid proteasomal degradation.[7][15] The degradation of the tumor suppressor BRD7 contributes to cancer cell survival and confers resistance to DNA-damaging agents.[7] This pathway highlights a potential therapeutic strategy where combining PARP inhibitors (like Olaparib) with chemotherapy could prevent BRD7 degradation, thereby enhancing the sensitivity of cancer cells to treatment.[14]
Data Presentation: Interactions and Gene Regulation
The function of BRD7 is defined by its protein-protein interactions and its impact on target gene expression. The following tables summarize key quantitative and qualitative findings from the literature.
Table 1: Summary of Key BRD7 Interacting Proteins
| Interacting Protein | Function of Partner | Experimental Evidence | Functional Consequence of Interaction |
| p53 | Tumor Suppressor | Co-IP, Yeast-Two Hybrid[9][16] | BRD7 acts as a cofactor, required for p53-mediated transcription of target genes (e.g., p21) and induction of senescence.[9][10] |
| BRCA1 | Tumor Suppressor, DNA Repair | Co-IP, Yeast-Two Hybrid[2][4] | BRD7 recruits BRCA1 to the ESR1 promoter to regulate ERα expression.[2] |
| p300 (EP300) | Histone Acetyltransferase | Co-IP[9] | Recruited by BRD7 to p53 target promoters to facilitate histone and p53 acetylation.[9] |
| PARP1 | DNA Repair, PARylation | Co-IP[7] | PARP1 PARylates BRD7, leading to its ubiquitination and degradation.[7][14] |
| RNF146 | E3 Ubiquitin Ligase | Co-IP[7] | Recognizes PARylated BRD7 and mediates its ubiquitination.[7] |
| Oct-1 (POU2F1) | Transcription Factor | ChIP[2] | Co-recruited with BRCA1 by BRD7 to the ESR1 promoter.[2] |
| c-Myc | Proto-oncogene, Transcription Factor | ChIP, Luciferase Assay[17] | c-Myc negatively regulates BRD7 promoter activity and expression.[17] In CRC, BRD7 can stabilize c-Myc protein.[18] |
| IRF2 | Interferon Regulatory Factor 2 | Interaction Assay[4] | Associates with BRD7 in transcriptionally active chromatin.[4] |
Table 2: Effects of BRD7 Modulation on Target Gene Expression
| Target Gene | Modality | Effect on Gene Expression | Cellular Outcome | Cancer Type Context |
| ESR1 (ERα) | shRNA knockdown of BRD7 | Downregulation | Loss of ERα protein, resistance to fulvestrant.[4] | Breast Cancer[4] |
| CDKN1A (p21) | shRNA knockdown of BRD7 | Downregulation | Impaired p53-dependent cell cycle arrest and senescence.[10][19] | Multiple |
| Various BRCA1 targets | siRNA knockdown of BRD7 | Co-regulation (Up or Down) | Affects ~30% of BRCA1-regulated genes.[4] | Breast Cancer[4] |
| p53 target genes | Overexpression of BRD7 | Upregulation (p21, Bax) | Enhanced cell cycle arrest, apoptosis.[19] | Hepatocellular Carcinoma[19] |
| TP53 | Overexpression of BRD7 | Upregulation | Increased p53 protein levels and promoter activity.[19] | Hepatocellular Carcinoma[19] |
| Cyclin D1, c-Myc | shRNA knockdown of BRD7 | Downregulation | Inhibition of cell proliferation and G1/S transition.[18][20] | Colorectal Cancer, Lung Adenocarcinoma[18][20] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the function and interactions of BRD7.
Co-Immunoprecipitation (Co-IP) for Endogenous BRD7 Interaction
This protocol is designed to validate the interaction between endogenous BRD7 and a putative binding partner (e.g., p53, BRCA1) in a cellular context.
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., T47D, HEK-293) to ~80-90% confluency.[4] Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-Clearing: To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-BRD7) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific isotype control IgG to a separate aliquot of lysate. Incubate with gentle rotation overnight at 4°C.
-
Immune Complex Capture: Add 40-50 µL of Protein A/G agarose bead slurry to each sample and incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP lysis buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 40-50 µL of 2x Laemmli (SDS-PAGE) sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.
-
Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with primary antibodies against BRD7 (to confirm pulldown) and the suspected interacting protein.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is used to determine if BRD7 is physically associated with a specific genomic region, such as the ESR1 promoter, in vivo.
Methodology:
-
Cross-linking: Grow cells (e.g., MCF7) to ~80% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and nuclei using appropriate buffers. Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for each cell type and instrument.
-
Immunoprecipitation: Dilute the sheared chromatin and save a small aliquot as the "Input" control.[21] Pre-clear the chromatin as described in the Co-IP protocol. Add 5-10 µg of anti-BRD7 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Complex Capture and Washing: Capture the immune complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions. Finally, wash with a TE buffer.[22]
-
Elution and Cross-link Reversal: Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃). Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-6 hours (or overnight).
-
DNA Purification: Treat the samples with RNase A and then Proteinase K to remove RNA and protein. Purify the DNA using a PCR purification spin column or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantitative PCR (qPCR): Perform qPCR using the purified ChIP DNA and the Input DNA. Use primers designed to amplify the specific region of interest (e.g., a 100-200 bp region of the ESR1 promoter) and a negative control region (a gene desert or a gene not expected to be bound by BRD7).[13]
-
Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin. Results are typically presented as "percent input" or "fold enrichment" over the IgG control.[23]
Implications for Drug Development
The established role of BRD7 as a tumor suppressor and a key node in cancer-relevant pathways makes it an attractive target for therapeutic intervention.
-
BRD7 as a Biomarker: Low BRD7 expression in tumors, particularly those with wild-type p53, could serve as a prognostic biomarker.[9] Furthermore, BRD7 status may predict the efficacy of certain treatments. For instance, the degradation of BRD7 via PARP1 suggests that BRD7 could be a biomarker for predicting the synergistic effects of PARP inhibitors combined with chemotherapy.[14]
-
Targeting BRD7 Degradation: The discovery that PARP1 activation leads to BRD7 degradation presents a clear therapeutic opportunity.[7] PARP inhibitors, already in clinical use, could be repurposed to stabilize BRD7 in cancer cells, thereby restoring its tumor-suppressive functions and increasing sensitivity to DNA-damaging agents.
-
Bromodomain Inhibition: While BRD7 is primarily a tumor suppressor, its paralog, BRD9, is considered an oncogene in some contexts.[24] The development of small-molecule inhibitors targeting the bromodomains of SWI/SNF subunits is an active area of research. Selective inhibitors could potentially modulate the activity of PBAF complexes in specific cancer contexts.
Conclusion
BRD7 is a fundamentally important, non-redundant subunit of the PBAF SWI/SNF chromatin remodeling complex. Its role extends beyond structural support; it acts as a critical scaffolding protein that provides specificity to the complex by recruiting key transcription factors and tumor suppressors like p53 and BRCA1 to target gene promoters. Through these interactions, BRD7 orchestrates transcriptional programs that govern cell cycle progression, senescence, and the response to cancer therapies. The intricate regulation of BRD7's own stability via PARP1-mediated degradation further underscores its importance in the DNA damage response. Continued research into the precise mechanisms of BRD7 function and regulation will be vital for developing novel therapeutic strategies that exploit this critical tumor suppressor pathway.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. JCI Insight - BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation [insight.jci.org]
- 7. Poly(ADP‐ribosyl)ation of BRD7 by PARP1 confers resistance to DNA‐damaging chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Gene regulation and tumor suppression by the bromodomain-containing protein BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 [jcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Poly(ADP-ribosyl)ation of BRD7 by PARP1 confers resistance to DNA-damaging chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transcriptional regulation of BRD7 expression by Sp1 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-1: A Technical Guide to its Role in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-1 is a crucial chemical entity in the field of targeted protein degradation, serving as the target-binding component, or "warhead," for a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 7 (BRD7) and its close homolog BRD9. This technical guide provides an in-depth overview of this compound, its connection to the PROTAC VZ185, and the broader implications for drug development. We will delve into its chemical properties, the mechanism of action of the resulting PROTAC, relevant experimental data, and the signaling pathways impacted by BRD7 degradation.
This compound: Chemical Properties and Synthesis
Chemical Structure of this compound:
Note: The exact point of linker attachment on the BI-7273 scaffold to create this compound is a key modification, and while the general structure is based on BI-7273, the precise structural formula of this compound with the linker attachment point is proprietary to its developers.
The PROTAC Connection: VZ185
This compound is a critical component of the PROTAC degrader VZ185. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. VZ185 is composed of three key parts:
-
This compound: The "warhead" that specifically binds to the bromodomains of BRD7 and BRD9.
-
A Linker: A chemical tether that connects the warhead to the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
A VHL Ligand: This moiety recruits the von Hippel-Lindau E3 ubiquitin ligase.
Mechanism of Action of VZ185
The mechanism of VZ185-mediated degradation of BRD7 is a multi-step process within the cell:
-
Ternary Complex Formation: VZ185 simultaneously binds to both BRD7 and the VHL E3 ligase, forming a ternary complex (BRD7-VZ185-VHL).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRD7 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD7 is then recognized and degraded by the 26S proteasome.
-
Recycling: VZ185 is released after degradation and can participate in further rounds of degradation, acting catalytically.
Quantitative Data
The following tables summarize the key quantitative data for the PROTAC VZ185 and related inhibitors. It is important to note that specific binding affinity data (IC50, Kd) for this compound as a standalone molecule is not extensively reported in publicly available literature; the data primarily focuses on the parent inhibitor BI-7273 and the final PROTAC degrader VZ185.
| Compound | Target(s) | Assay Type | Value | Cell Line | Reference |
| VZ185 | BRD7 Degradation | DC50 | 4.5 nM | HeLa | [1][2] |
| BRD9 Degradation | DC50 | 1.8 nM | HeLa | [1][2] | |
| BRD9 Degradation | DC50 | 2-8 nM | EOL-1, A-204 | [3] | |
| Cytotoxicity | EC50 | 40 nM | A-402 | [2] | |
| Cytotoxicity | EC50 | 3 nM | EOL-1 | [2] | |
| BI-7273 | BRD9 Binding | Kd | 19 nM | - | [4] |
| BRD7 Binding | Kd | 117 nM | - | [4] |
DC50: Concentration required for 50% degradation of the target protein. EC50: Concentration required for 50% of the maximum effect (e.g., cytotoxicity). Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are overviews of key methodologies used in the characterization of BRD7 inhibitors and PROTACs.
BRD7 Degradation Assay (Western Blot)
This protocol outlines the general steps to quantify the degradation of BRD7 protein levels in cells treated with a PROTAC like VZ185.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) at an appropriate density. After 24 hours, treat with a serial dilution of VZ185 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD7 (e.g., rabbit anti-BRD7) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD7 signal to the loading control. Calculate the percentage of BRD7 degradation relative to the vehicle-treated control to determine the DC50 value.
Target Engagement Assays (NanoBRET)
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure the engagement of a compound with its target protein in live cells.
Methodology:
-
Cell Line Engineering: Create a cell line that expresses a NanoLuc luciferase-BRD7 fusion protein.
-
Assay Setup: Plate the engineered cells in a multi-well plate.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the BRD7 bromodomain, followed by the addition of the test compound (e.g., this compound).
-
BRET Measurement: If the test compound binds to BRD7, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The BRET signal is measured using a plate reader capable of detecting both the NanoLuc emission and the tracer fluorescence.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the tracer binding, is calculated from the dose-response curve.
Signaling Pathways Modulated by BRD7 Degradation
BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and acts as a tumor suppressor in several cancers. Its degradation via a PROTAC like VZ185 is expected to impact multiple signaling pathways.
p53 Signaling Pathway
BRD7 is known to interact with and stabilize the tumor suppressor protein p53, enhancing its transcriptional activity. Degradation of BRD7 would be expected to destabilize p53 and reduce the expression of its target genes, which are involved in cell cycle arrest and apoptosis.
Wnt/β-catenin Signaling Pathway
BRD7 can act as a negative regulator of the Wnt/β-catenin signaling pathway by inhibiting the nuclear translocation of β-catenin. Therefore, the degradation of BRD7 could potentially lead to the activation of this pathway, which is implicated in cell proliferation and tumorigenesis.
Conclusion
This compound is a pivotal molecule in the development of PROTACs targeting the epigenetic reader protein BRD7. Its incorporation into the PROTAC VZ185 has provided a powerful chemical tool to induce the selective degradation of BRD7 and BRD9, enabling a deeper understanding of their biological functions and offering a potential therapeutic strategy for diseases where these proteins are implicated. The continued exploration of such targeted protein degradation approaches holds immense promise for the future of drug discovery and development.
References
The Role of BRD7 in p53 and BRCA1 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) is a crucial tumor suppressor protein implicated in the pathogenesis of various cancers. Its function is intrinsically linked to two of the most critical gatekeepers of genomic stability: p53 and BRCA1. BRD7 acts as a pivotal component of the SWI/SNF chromatin remodeling complex, influencing transcription, cell cycle progression, and DNA damage repair. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning BRD7's involvement in the p53 and BRCA1 pathways. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
BRD7 in the p53 Pathway
BRD7 is a critical co-factor for the tumor suppressor p53, enhancing its transcriptional activity and promoting p53-mediated cellular responses such as cell cycle arrest and apoptosis.[1][2][3]
Physical and Functional Interaction
BRD7 directly interacts with p53, a cornerstone of the tumor suppression network.[4] This interaction is required for the efficient p53-mediated transcription of a subset of its target genes.[2] Evidence suggests that BRD7, as part of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, facilitates the recruitment of essential co-activators like p300 to p53 target promoters.[2] This recruitment leads to histone acetylation, creating a chromatin environment conducive to transcription.[2]
Furthermore, BRD7 has been shown to stabilize p53 by inhibiting the ubiquitin-dependent proteasome pathway.[3] Mechanistically, BRD7 can decrease the phosphorylation and activation of MDM2, a key E3 ubiquitin ligase for p53, thereby reducing p53 ubiquitination and subsequent degradation.[3]
Quantitative Data on BRD7 and p53 Pathway Modulation
The following tables summarize the quantitative effects of BRD7 on the p53 pathway as reported in various studies.
Table 1: Effect of BRD7 Overexpression on p53 and Target Gene Expression
| Cell Line | Gene | Method | Fold Change (BRD7 OE vs. Control) | Reference |
| MCF-7 | p53 (protein) | Western Blot | Increased | [3] |
| ZR-75-1 | p53 (protein) | Western Blot | Increased | [3] |
| MCF-7 | p21 (protein) | Western Blot | Increased | [3] |
| ZR-75-1 | p21 (protein) | Western Blot | Increased | [3] |
| MCF-7 | Bax (protein) | Western Blot | Increased | [3] |
| ZR-75-1 | Bax (protein) | Western Blot | Increased | [3] |
| MCF-7 | Bcl-2 (protein) | Western Blot | Decreased | [3] |
| ZR-75-1 | Bcl-2 (protein) | Western Blot | Decreased | [3] |
| MCF-7 | Cyclin D1 (protein) | Western Blot | Decreased | [3] |
| ZR-75-1 | Cyclin D1 (protein) | Western Blot | Decreased | [3] |
| 5-8F | p21 (protein) | Western Blot | Increased | [5] |
| HNE1 | p21 (protein) | Western Blot | Increased | [5] |
| 5-8F | Cyclin D1 (protein) | Western Blot | Decreased | [5] |
| HNE1 | Cyclin D1 (protein) | Western Blot | Decreased | [5] |
| 5-8F | Bcl2 (protein) | Western Blot | Decreased | [5] |
| HNE1 | Bcl2 (protein) | Western Blot | Decreased | [5] |
| 5-8F | Cleaved PARP (protein) | Western Blot | Increased | [5] |
| HNE1 | Cleaved PARP (protein) | Western Blot | Increased | [5] |
Table 2: Effect of BRD7 Overexpression on p53 Transcriptional Activity
| Cell Line | Reporter Assay | Fold Increase in Activity (BRD7 OE vs. Control) | Reference |
| MCF-7 | p53-responsive luciferase reporter | ~2.5 | [3] |
Signaling Pathway Diagram
BRD7 in the BRCA1 Pathway
BRD7 also plays a significant role in the BRCA1-mediated tumor suppression pathway. BRCA1 is a key player in DNA repair, cell cycle checkpoint control, and transcriptional regulation.
Direct Interaction and Transcriptional Co-regulation
BRD7 has been identified as a direct binding partner of BRCA1.[1] This interaction is crucial for the transcriptional regulation of a variety of target genes, including the estrogen receptor alpha (ERα), encoded by the ESR1 gene.[1] BRD7 facilitates the recruitment of BRCA1 and the transcription factor Oct-1 to the ESR1 promoter, thereby modulating its expression.[1] The depletion of either BRD7 or BRCA1 leads to a loss of ERα expression, which can confer resistance to antiestrogen therapies in breast cancer.[1]
Quantitative Data on BRD7 and BRCA1 Pathway Modulation
Table 3: Effect of BRD7 or BRCA1 Depletion on Gene Expression
| Cell Line | Condition | Gene | Method | Change in Expression | Reference |
| T47D | BRCA1 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |
| T47D | BRD7 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |
| MCF7 | BRCA1 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |
| MCF7 | BRD7 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |
| T47D | BRCA1 siRNA | ERα (protein) | Western Blot | Decreased | [1] |
| T47D | BRD7 siRNA | ERα (protein) | Western Blot | Decreased | [1] |
| MCF7 | BRCA1 siRNA | ERα (protein) | Western Blot | Decreased | [1] |
| MCF7 | BRD7 siRNA | ERα (protein) | Western Blot | Decreased | [1] |
Signaling Pathway Diagram
References
- 1. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-1: A Technical Guide to its Impact on Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator of gene transcription and cellular signaling, with profound implications for cell cycle progression and tumor suppression. Its role as a component of the PBAF chromatin remodeling complex positions it at the nexus of DNA repair, cell cycle control, and apoptosis.[1] The development of specific inhibitors targeting the bromodomain of BRD7, such as Brd7-IN-1, offers a promising therapeutic avenue for various malignancies. This technical guide provides an in-depth overview of the core mechanisms by which this compound is anticipated to impact cell cycle control, based on the known functions of BRD7 and the general mechanism of action of BRD7 inhibitors.
Core Mechanism of Action
This compound is a chemical probe that functions by targeting the bromodomain of the BRD7 protein.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for regulating chromatin structure and gene expression.[1] By competitively binding to the BRD7 bromodomain, this compound disrupts the interaction between BRD7 and acetylated histones. This interference with BRD7's chromatin-targeting function is expected to alter the expression of a suite of genes critical for cell cycle progression.[1]
This compound is a derivative of the known BRD7/9 inhibitor BI7273 and serves as a component in the formation of the PROTAC (Proteolysis Targeting Chimera) degrader VZ185.[2] VZ185 links this compound to a VHL E3 ligase ligand, leading to the targeted ubiquitination and subsequent proteasomal degradation of BRD7 and its close homolog BRD9.[2]
Impact on Cell Cycle Signaling Pathways
BRD7 is known to influence several key signaling pathways that govern cell cycle progression. Inhibition of BRD7 by this compound is predicted to modulate these pathways, leading to cell cycle arrest.
The Rb/E2F Pathway
BRD7 has been shown to inhibit the G1-S phase transition by regulating the Retinoblastoma (Rb)/E2F pathway.[3][4] It can influence the promoter activity of E2F3, a critical transcription factor for S-phase entry.[3] By inhibiting BRD7, this compound may lead to the dysregulation of E2F target genes, ultimately causing a G1 arrest.
The p53 Pathway
BRD7 is a crucial component of a functional p53 pathway.[4] It is required for the efficient p53-mediated transcription of a subset of its target genes.[4][5] Inhibition of BRD7 could, therefore, impair the p53-dependent DNA damage response and cell cycle arrest, a critical consideration in cancer therapy. In some contexts, BRD7 inhibitors have been shown to reactivate p53 signaling, leading to increased apoptosis and reduced tumor growth.[1]
The Ras/MEK/ERK Pathway
Studies have indicated that BRD7 can suppress cell cycle progression by inhibiting the Ras/MEK/ERK signaling cascade.[3][4] This pathway is a central regulator of cell proliferation, and its inhibition by BRD7 contributes to G1 phase arrest. This compound, by antagonizing BRD7, might therefore modulate the activity of this pathway.
The Wnt/β-catenin Pathway
BRD7 has been reported to inhibit the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes like cyclin D1.[6] Consequently, inhibition of BRD7 by this compound could potentially activate this pro-proliferative pathway, a factor that requires careful consideration in therapeutic applications.
Quantitative Data Summary
Specific quantitative data for the direct effects of this compound on cell cycle progression are not extensively available in the public domain. However, data for the PROTAC degrader VZ185, which utilizes a this compound derivative, provides a strong indication of the potency of targeting BRD7.
| Compound | Target(s) | Assay Type | Metric | Value | Cell Line(s) | Reference |
| VZ185 | BRD7/BRD9 | Degradation | DC50 | 4.5 nM (BRD7) | Not Specified | [2] |
| VZ185 | BRD7/BRD9 | Degradation | DC50 | 1.8 nM (BRD9) | Not Specified | [2] |
DC50: Half-maximal degradation concentration.
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the impact of this compound on cell cycle control.
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) or DMSO as a vehicle control.
-
Incubate the cells for 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and multiples thereof) for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of key cell cycle regulators.
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, CDK4, p21, p27, Rb, phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound action on chromatin and gene expression.
Caption: this compound's impact on key cell cycle regulatory pathways.
Caption: A typical experimental workflow to assess this compound's effects.
Conclusion
This compound represents a valuable chemical tool for probing the function of BRD7 in cell cycle control and for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of BRD7's bromodomain, is predicted to induce cell cycle arrest, primarily at the G1/S transition, through the modulation of key signaling pathways including the Rb/E2F and p53 pathways. The potent degradation of BRD7 achieved by the this compound-based PROTAC VZ185 underscores the therapeutic potential of targeting this protein. Further detailed preclinical studies are warranted to fully elucidate the therapeutic window and efficacy of this compound and its derivatives in various cancer models.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unlocking Therapeutic Avenues: A Technical Guide to Targeting BRD7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in a multitude of cellular processes, acting as a tumor suppressor in various cancers and playing a key role in several signaling pathways. Its frequent downregulation in malignant tissues underscores its potential as a therapeutic target. This technical guide provides an in-depth exploration of BRD7's function, its involvement in disease, and the current landscape of therapeutic strategies aimed at modulating its activity. We present a comprehensive overview of the signaling cascades influenced by BRD7, detailed experimental protocols for its investigation, and a summary of the quantitative data available for inhibitors, offering a valuable resource for researchers and drug development professionals in the field.
The Therapeutic Rationale for Targeting BRD7
BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones and other proteins. This interaction is crucial for the regulation of gene transcription. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, an analog of the SWI/SNF complex, highlighting its role in modulating chromatin structure and gene expression.[1][2][3]
The primary rationale for targeting BRD7 in a therapeutic context stems from its established role as a tumor suppressor. Downregulation of BRD7 has been observed in a wide range of cancers, including nasopharyngeal carcinoma, breast cancer, colorectal cancer, ovarian cancer, and hepatocellular carcinoma.[3][4][5] Restoration of BRD7 expression or function has been shown to inhibit cancer cell growth, induce apoptosis, and suppress metastasis in preclinical models.[4][5] This tumor-suppressive function is mediated through its involvement in several critical signaling pathways.
Key Signaling Pathways Involving BRD7
BRD7 exerts its influence on cellular function by participating in and modulating multiple signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.
The p53 Pathway
BRD7 is a critical cofactor for the tumor suppressor protein p53.[6] It physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes.[6][7] This interaction is essential for inducing oncogene-induced senescence, a key mechanism for preventing uncontrolled cell proliferation.[6] BRD7 facilitates the recruitment of the histone acetyltransferase p300 to p53 target gene promoters, leading to histone acetylation and transcriptional activation.[6]
Caption: BRD7 as a cofactor in the p53 signaling pathway.
The Wnt/β-catenin Pathway
BRD7's role in the Wnt/β-catenin pathway appears to be context-dependent. In nasopharyngeal carcinoma cells, BRD7 inhibits the nuclear translocation of β-catenin, thereby downregulating the Wnt signaling pathway and decreasing the expression of its target genes like cyclin D1 and c-jun.[1] However, in other contexts, BRD7 has been shown to enhance Wnt signaling by inhibiting GSK3β and increasing the nuclear translocation of β-catenin.[2] This dual role suggests that the effect of BRD7 on Wnt signaling may be influenced by the specific cellular environment and the presence of other interacting partners.
Caption: BRD7 modulation of the Wnt/β-catenin signaling pathway.
The PI3K/AKT Pathway
BRD7 has been shown to negatively regulate the PI3K/AKT signaling pathway.[4] It can directly interact with the p85 regulatory subunit of PI3K, which can lead to the inhibition of the downstream kinase AKT.[3] Downregulation of the PI3K/AKT pathway by BRD7 contributes to the suppression of cancer cell growth and survival.
Caption: BRD7-mediated inhibition of the PI3K/AKT signaling pathway.
The Ras/Raf/MEK/ERK Pathway
BRD7 can also attenuate the Ras/Raf/MEK/ERK signaling pathway.[4] Overexpression of BRD7 leads to decreased phosphorylation of MEK and ERK, key kinases in this pathway that promote cell cycle progression and proliferation.[1] This inhibition contributes to the G1/S phase cell cycle arrest observed upon BRD7 expression.[4]
Therapeutic Strategies: BRD7 Inhibitors
The development of small molecule inhibitors targeting the bromodomain of BRD7 is an active area of research. These inhibitors are designed to disrupt the interaction of BRD7 with acetylated histones, thereby modulating its function in gene transcription.[8]
Quantitative Data on BRD7 Inhibitors
Several inhibitors targeting BRD7 have been developed, many of which also show activity against the closely related BRD9. The following table summarizes the available quantitative data for some of these compounds.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Cell-based Assay Data | Reference(s) |
| BI-7273 | BRD7/BRD9 | BRD7: 117, BRD9: 19 | BRD7: 0.3, BRD9: 0.75 | EC50 (EOL-1 cell proliferation): 1400 nM | [2][9][10][11][12] |
| LP99 | BRD7/BRD9 | - | BRD9: 99 | Cellular IC50 (BRET assay): low micromolar range; Disrupts BRD9-chromatin interaction at 0.8 µM | [13][14][15][16][17] |
| 1-78 | BRD7 selective | - | BRD7: 290, BRD9: 650 | - | [18] |
| 2-77 | BRD7 selective | - | BRD7: 340, BRD9: 655 | - | [18] |
| TG003 | BRD7/BRD9, Clk2 | - | BRD7: 4000, BRD9: 16000 | - | [4] |
| Sunitinib | BRD7/BRD9, multiple kinases | - | BRD7: >10000 | - | [4] |
| PF-477736 | BRD7/BRD9, Chk1 | - | BRD7: >10000 | - | [4] |
Experimental Protocols for BRD7 Investigation
This section provides detailed methodologies for key experiments used to study BRD7 function.
Western Blotting for BRD7 Detection
Caption: Workflow for Western Blotting analysis of BRD7.
Objective: To detect and quantify the expression level of BRD7 protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD7 antibody (e.g., Proteintech 51009-2-AP, Cell Signaling Technology #15125)[6][19]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD7 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for BRD7 Interaction Analysis
Objective: To investigate the physical interaction between BRD7 and a putative binding partner (e.g., p53).
Materials:
-
Co-IP lysis buffer
-
Primary antibodies: anti-BRD7 and anti-p53
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells with Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD7) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-p53).[1][7]
Chromatin Immunoprecipitation (ChIP) for BRD7 Target Gene Identification
Caption: Workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Objective: To identify the genomic regions where BRD7 binds, revealing its direct target genes.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-BRD7 antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and high-throughput sequencing
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse cells and nuclei, then sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD7 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome and identify regions of BRD7 enrichment (peaks).[20][21][22]
Cell Proliferation Assay
Objective: To assess the effect of BRD7 overexpression or inhibition on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Plasmids for BRD7 overexpression or siRNA/shRNA for BRD7 knockdown
-
Transfection reagent
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection/Treatment: Transfect cells with BRD7 expression vectors or siRNA, or treat with a BRD7 inhibitor.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Addition of Reagent: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.[23][24][25]
In Vivo Xenograft Tumor Model
Objective: To evaluate the effect of BRD7 modulation on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells stably overexpressing or with knockdown of BRD7
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest and resuspend the engineered cancer cells in sterile PBS or media, with or without Matrigel.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Monitoring: Monitor the mice for tumor formation and measure the tumor volume regularly with calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[20][26][27]
Conclusion and Future Directions
BRD7 stands as a compelling therapeutic target, particularly in the context of oncology. Its role as a tumor suppressor, intricately linked to the p53 pathway and other critical signaling networks, provides a strong rationale for the development of targeted therapies. The advent of selective BRD7 inhibitors, while still in early stages, offers promising tools for both basic research and clinical translation.
Future research should focus on several key areas:
-
Development of highly selective BRD7 inhibitors: While dual BRD7/BRD9 inhibitors are available, more selective probes are needed to dissect the specific functions of BRD7.
-
Elucidation of the dual role of BRD7 in Wnt signaling: Further investigation is required to understand the context-dependent regulation of the Wnt/β-catenin pathway by BRD7.
-
Identification of biomarkers for BRD7-targeted therapies: Identifying which patient populations are most likely to respond to BRD7-targeted treatments will be crucial for clinical success.
-
Exploration of combination therapies: Investigating the synergistic effects of BRD7 inhibitors with other anti-cancer agents could lead to more effective treatment strategies.
This technical guide provides a solid foundation for researchers and drug developers to advance the understanding and therapeutic targeting of BRD7. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into this promising area of cancer research.
References
- 1. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Preparation of Polyclonal Antibody Specific for BRD7 and Detection of Its Expression Pattern in the Human Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 antibody (51009-2-AP) | Proteintech [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. opnme.com [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BI-7273 (PD049397, RBUYFHLQNPJMQM-UHFFFAOYSA-N) [probes-drugs.org]
- 13. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD7 (D9K2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encodeproject.org [encodeproject.org]
- 22. Integrating ChIP-sequencing and digital gene expression profiling to identify BRD7 downstream genes and construct their regulating network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Role of Selective BRD7 Inhibition in Prostate Cancer Research: A Technical Guide
Introduction
Bromodomain-containing protein 7 (BRD7) has emerged as a protein of significant interest in oncology, functioning as a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1] In various malignancies, including prostate cancer, BRD7 has been identified as a tumor suppressor.[1][2] Its expression is often downregulated in prostate cancer tissues, and lower levels are associated with poorer prognosis, including increased pathological stage and lymph node metastasis.[2][3] BRD7 exerts its tumor-suppressive functions through multiple mechanisms, including the regulation of key signaling pathways like p53, Androgen Receptor (AR), and ras-raf-MEK-ERK.[1][4] Given its role in suppressing cell proliferation and growth in prostate cancer, the bromodomain of BRD7 has become an attractive therapeutic target.[1][5]
This technical guide provides an in-depth overview of the role of selective BRD7 inhibition in prostate cancer research, with a focus on recently developed chemical probes. While the specific compound Brd7-IN-1 is noted as a derivative of the BRD7/9 inhibitor BI7273 used in the development of the PROTAC degrader VZ185, detailed public research on its direct inhibitory effects in prostate cancer is limited.[6] Therefore, this guide will focus on the well-characterized, selective BRD7 inhibitors, 1-78 and 2-77 , which serve as crucial tools for elucidating the therapeutic potential of targeting BRD7.[7][8]
Quantitative Data on Selective BRD7 Inhibitors
The development of selective inhibitors is crucial for distinguishing the function of BRD7 from the closely related BRD9. The compounds 1-78 and 2-77 were designed to exploit a unique binding cleft in BRD7, conferring selectivity.[7][8] Their activity has been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Activity of Selective BRD7 Inhibitors
| Compound | Target Bromodomain | Binding Affinity (Kd, nM) |
|---|---|---|
| 1-78 | BRD7 | 330 |
| BRD9 | > 25,000 | |
| 2-77 | BRD7 | 200 |
| BRD9 | > 25,000 |
Data sourced from competitive fluorescence polarization assays.[7]
Table 2: Cellular Target Engagement in HEK293T Cells (NanoBRET Assay)
| Compound | Target Bromodomain | IC50 (nM) |
|---|---|---|
| 1-78 | BRD7 | 430 |
| BRD9 | > 10,000 | |
| 2-77 | BRD7 | 210 |
| BRD9 | 9,800 |
The NanoBRET assay measures the ability of a compound to displace a tracer from the target bromodomain within living cells.[7]
Table 3: Effect of BRD7 Inhibition on Prostate Cancer Cell Line Proliferation
| Cell Line | AR Status | Treatment (Compound) | Concentration (µM) | Effect on Cell Growth |
|---|---|---|---|---|
| LNCaP | Positive | 1-78 | 0.1, 1, 5 | Inhibition at all concentrations |
| 2-77 | 0.1, 1, 5 | Inhibition at all concentrations | ||
| PC-3 | Negative | 1-78 | 5 | Active only at highest concentration |
| 2-77 | 5 | Active only at highest concentration |
This data highlights a greater dependency on BRD7 in AR-positive prostate cancer cells.[7]
Signaling Pathways and Mechanism of Action
BRD7's role in prostate cancer is closely tied to its influence on the Androgen Receptor (AR) signaling axis. BRD7 can negatively regulate AR transactivation activity by binding to TRIM24, an AR activator.[1][4] Inhibition of the BRD7 bromodomain is therefore hypothesized to disrupt AR-dependent transcription, which is critical for the growth of most prostate cancers.
Caption: BRD7's role in modulating the Androgen Receptor signaling pathway in prostate cancer.
RNA-Seq analysis of LNCaP cells treated with the BRD7 inhibitor 2-77 (at 1 µM) revealed significant changes in gene expression, with 661 genes downregulated and 859 genes upregulated.[7] Gene set enrichment analysis showed a significant downregulation of genes involved in androgen response and c-MYC targets, confirming that BRD7 inhibition functionally impairs these critical pro-proliferative pathways in prostate cancer.[7][9]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments used to characterize selective BRD7 inhibitors.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a test compound to a target protein within intact cells.
-
Cell Line: HEK293T cells are transiently transfected with a plasmid encoding the BRD7 bromodomain fused to NanoLuc® luciferase.
-
Reagents:
-
Transfected HEK293T cells
-
NanoBRET™ BRD Tracer-02 (Promega)
-
Test inhibitor (e.g., 1-78, 2-77) dissolved in DMSO
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Incubate cells with varying concentrations of the test inhibitor for 2 hours.
-
Add the NanoBRET tracer to all wells at a predetermined optimal concentration.
-
Equilibrate the plate for another 2 hours at 37°C.
-
Add NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against inhibitor concentration to determine the IC50 value.[7]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Lines: LNCaP (AR-positive) and PC-3 (AR-negative) prostate cancer cells.
-
Reagents:
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor (e.g., 0.1 µM, 1 µM, 5 µM) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 4 days).[7]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control to determine the percentage of growth inhibition.[2]
-
RNA-Sequencing and Analysis
This protocol outlines the workflow for analyzing global gene expression changes following BRD7 inhibition.
Caption: A typical workflow for an RNA-sequencing experiment to profile transcriptomic changes.
-
Differential Expression Criteria: Genes are considered differentially expressed if the adjusted p-value (padj) is less than 0.05 and the fold change (FC) is greater than 1.5.[7]
-
Analysis: The resulting gene list is used for pathway analysis to identify biological processes, such as "Androgen Response," that are significantly affected by the treatment.[7]
Conclusion and Future Directions
The selective inhibition of the BRD7 bromodomain represents a promising therapeutic strategy for prostate cancer, particularly for tumors dependent on the Androgen Receptor signaling pathway. The development of potent and selective chemical probes like 1-78 and 2-77 has been instrumental in validating BRD7 as a drug target.[7] These inhibitors effectively reduce the proliferation of AR-positive prostate cancer cells and modulate the expression of critical oncogenic pathways.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of selective BRD7 inhibitors in preclinical xenograft and patient-derived models of prostate cancer.
-
Combination Therapies: Investigating the synergistic potential of BRD7 inhibitors with current standard-of-care treatments, such as anti-androgens (e.g., enzalutamide).
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to BRD7-targeted therapies.
-
PROTAC Development: Expanding on the concept demonstrated by VZ185, developing BRD7-selective degraders could offer a more potent and sustained therapeutic effect compared to simple inhibition.[6]
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MYC and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The biological functions of the BRD7 bromodomain
An In-depth Technical Guide to the Biological Functions of the BRD7 Bromodomain
Introduction
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein family, first identified as a gene downregulated in nasopharyngeal carcinoma (NPC).[1][2] It is a key component of the polybromo-associated BRG1-associated factor (PBAF), a specific type of the SWI/SNF ATP-dependent chromatin remodeling complex.[1][3] The primary function of its bromodomain, a conserved 110-amino acid module, is to recognize and bind to acetylated lysine residues on histone tails.[4][5] This interaction is fundamental to its role in modulating chromatin structure and regulating the transcription of a wide array of genes involved in critical cellular processes such as cell cycle progression, DNA repair, apoptosis, and cell signaling.[1][3][4] While ubiquitously expressed in human tissues, its dysregulation is frequently associated with various cancers and metabolic diseases.[1][2]
Core Function: A Transcriptional Co-regulator
The BRD7 bromodomain acts as an epigenetic reader, interpreting the histone code. By binding to acetylated histones, particularly on histone H3, BRD7 plays a pivotal role in transcriptional regulation.[2][6] As an integral subunit of the PBAF chromatin remodeling complex, it helps modulate the accessibility of DNA to transcription factors, thereby activating or repressing gene expression.[1][3][7] BRD7's function is not monolithic; it can act as both a co-activator and a co-repressor depending on the cellular context and its interacting partners.[8][9] For instance, it interacts with transcription factors like interferon regulatory factor 2 (IRF2) and is essential for the transcriptional activity of tumor suppressors p53 and BRCA1.[2][10]
Key Signaling Pathways and Molecular Interactions
The BRD7 bromodomain is a critical node in several major signaling pathways, influencing cellular fate through a complex network of protein-protein interactions.
The p53 Tumor Suppressor Pathway
BRD7 is a crucial component of a functional p53 pathway.[2] It physically interacts with the tumor suppressor p53, an interaction required for p53 to transcriptionally activate a subset of its target genes, including p21, leading to cell cycle arrest and senescence.[1][11] BRD7 also binds to the histone acetyltransferase p300, and this ternary complex (BRD7-p53-p300) is vital for the p300-dependent acetylation of histones and p53 itself, which enhances p53's recruitment to target gene promoters.[1][11][12] The loss of BRD7 can, therefore, impair the p53-mediated response to oncogenic stress.[12]
References
- 1. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Solution structure of BRD7 bromodomain and its interaction with acetylated peptides from histone H3 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. academic.oup.com [academic.oup.com]
- 10. BRD7 - Wikipedia [en.wikipedia.org]
- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-1: A Technical Guide to Its Selectivity for BRD7 over BRD9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-1 is a chemical probe that serves as a critical component in the development of proteolysis-targeting chimeras (PROTACs), specifically VZ185, which is designed to induce the degradation of bromodomain-containing proteins 7 (BRD7) and 9 (BRD9). Understanding the binding characteristics and selectivity of the warhead, this compound, is paramount for interpreting the biological effects of such degraders. This technical guide provides an in-depth analysis of this compound, focusing on its selectivity for BRD7 versus BRD9, detailing the experimental methodologies used for its characterization, and illustrating the key signaling pathways involved.
This compound is a derivative of the potent dual BRD7/BRD9 inhibitor, BI-7273.[1] While BRD7 and BRD9 share a high degree of sequence homology within their bromodomains, they often exhibit distinct and sometimes opposing biological functions. BRD7 is frequently characterized as a tumor suppressor, playing a role in pathways such as p53 and Wnt/β-catenin signaling.[2] Conversely, BRD9 is implicated in the proliferation of certain cancers, including acute myeloid leukemia, by sustaining MYC transcription. The development of selective chemical tools is therefore crucial to dissect their individual roles in health and disease.
This guide summarizes the available quantitative data on the binding affinity of the parent compound, BI-7273, to provide a clear picture of the selectivity profile that this compound is based on. Furthermore, it outlines the protocols for key biochemical and cellular assays used to determine these parameters and visualizes the relevant biological context through signaling pathway and workflow diagrams.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of a chemical probe is a critical parameter for its utility in biological research. While direct binding data for this compound is not extensively published, a wealth of information is available for its parent compound, BI-7273. This data provides a strong foundation for understanding the binding characteristics of the warhead component of the VZ185 PROTAC.
Table 1: In Vitro Binding Affinity of BI-7273 for BRD7 and BRD9
| Target | Assay Type | Value Type | Value (nM) | Reference |
| BRD9 | AlphaScreen | IC50 | 19 | --INVALID-LINK-- |
| BRD7 | AlphaScreen | IC50 | 117 | --INVALID-LINK-- |
| BRD9 | ITC | Kd | 15 | --INVALID-LINK-- |
| BRD7 | DiscoverX | Kd | <1 | --INVALID-LINK-- |
| BRD9 | DiscoverX | Kd | <1 | --INVALID-LINK-- |
Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating stronger binding.
The data clearly indicates that BI-7273 is a potent dual inhibitor of both BRD7 and BRD9, with a preference for BRD9 in the AlphaScreen assay (approximately 6-fold).
While this compound is the warhead for the PROTAC VZ185, the selectivity of the degrader itself is also a key consideration. The following table summarizes the degradation potency and selectivity of VZ185.
Table 2: Cellular Degradation Potency of VZ185
| Target | Cell Line | Value Type | Value (nM) | Reference |
| BRD9 | RI-1 | DC50 | 1.8 | --INVALID-LINK--[3] |
| BRD7 | RI-1 | DC50 | 4.5 | --INVALID-LINK--[3] |
| BRD9 | HEK293 | DC50 | 4 | --INVALID-LINK-- |
| BRD7 | HEK293 | DC50 | 34 | --INVALID-LINK-- |
Note: DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
In cellular systems, VZ185 demonstrates potent degradation of both BRD7 and BRD9, with a slight selectivity towards BRD9 in RI-1 cells and a more pronounced selectivity in HEK293 cells.
Experimental Protocols
The characterization of bromodomain inhibitors and PROTACs relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to determining the binding affinity and selectivity of compounds like this compound.
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to quantify protein-ligand interactions in live cells.
Objective: To determine the intracellular binding affinity of a test compound for BRD7 or BRD9.
Principle: A target protein (e.g., BRD7) is fused to a NanoLuc luciferase (energy donor). A fluorescently labeled tracer that binds to the target protein's active site serves as the energy acceptor. When the tracer is bound, energy transfer occurs upon addition of the NanoLuc substrate, generating a BRET signal. A competing test compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc-BRD7 or NanoLuc-BRD9 fusion protein.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Tracer Addition: A specific NanoBRET tracer for the bromodomain is added to the cells at a predetermined concentration.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the wells.
-
Substrate Addition: After a suitable incubation period, the NanoBRET Nano-Glo® Substrate is added.
-
Signal Detection: The donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader equipped with the appropriate filters.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust in vitro assay for quantifying molecular interactions, commonly used for high-throughput screening.
Objective: To measure the in vitro binding affinity of a test compound to purified BRD7 or BRD9 protein.
Principle: The assay utilizes a terbium (Tb)-labeled donor (e.g., an anti-GST antibody if the bromodomain is GST-tagged) and a dye-labeled acceptor (e.g., a biotinylated histone peptide in complex with streptavidin-dye). When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. A test compound that binds to the bromodomain will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.
-
Protein and Ligand Addition: Add a mixture of the purified bromodomain protein (e.g., GST-BRD9) and the biotinylated histone peptide.
-
Detection Reagent Addition: Add the Tb-labeled anti-GST antibody and the streptavidin-dye conjugate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in vitro technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a test compound binding to BRD7 or BRD9.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., BRD7) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.
Methodology:
-
Sample Preparation: Purified BRD7 or BRD9 protein and the test compound are extensively dialyzed against the same buffer to minimize heats of dilution.
-
ITC Instrument Setup: The ITC instrument is cleaned, and the sample cell is loaded with the protein solution, while the injection syringe is filled with the ligand solution.
-
Titration: A series of small injections of the ligand are made into the sample cell, and the resulting heat change is measured after each injection until the protein is saturated.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
Signaling Pathways and Experimental Workflows
The biological consequences of inhibiting BRD7 and BRD9 stem from their roles in regulating gene expression through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and the workflow for characterizing inhibitors.
Caption: BRD7's role in the p53 and Wnt/β-catenin signaling pathways.
Caption: BRD9's involvement in the ncBAF complex and MYC gene regulation.
Caption: Workflow for the characterization of this compound's selectivity.
Conclusion
This compound, as the warhead of the PROTAC VZ185, is a critical tool for studying the biological functions of BRD7 and BRD9. While direct and comprehensive binding data for this compound itself is limited in the public domain, the extensive characterization of its parent compound, BI-7273, reveals a potent dual inhibitor with a slight preference for BRD9. The PROTAC derived from this compound, VZ185, effectively degrades both proteins in cellular contexts, providing a powerful means to investigate the downstream consequences of their removal.
The experimental protocols outlined in this guide provide a solid framework for researchers to independently assess the binding and selectivity of similar compounds. Furthermore, the visualization of the key signaling pathways involving BRD7 and BRD9 offers a clear biological context for interpreting the effects of their inhibition or degradation. As research into the distinct and overlapping roles of BRD7 and BRD9 continues, chemical probes like this compound and the methodologies for their characterization will remain indispensable tools for the scientific community.
References
Downstream Effects of BRD7 Inhibition: A Technical Guide
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator of transcription and cellular signaling, playing a pivotal role in tumor suppression. As a component of the PBAF subtype of the SWI/SNF chromatin remodeling complex, BRD7's influence extends to the regulation of key cellular processes including cell cycle progression, apoptosis, and DNA repair. Consequently, the inhibition of BRD7 presents a compelling therapeutic strategy for various malignancies. This technical guide provides an in-depth exploration of the downstream effects of BRD7 inhibition, summarizing key quantitative data, detailing experimental protocols for studying its function, and visualizing the intricate signaling pathways it governs.
Introduction
BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are characterized by the presence of a bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is crucial for its role in chromatin remodeling and the regulation of gene expression.[2][3] BRD7 has been identified as a tumor suppressor gene, with its expression frequently downregulated in a variety of cancers, including nasopharyngeal, breast, and ovarian cancers.[4] Its inhibitory effects on tumor growth are mediated through its interactions with several key signaling pathways, most notably the p53 and Wnt/β-catenin pathways.[2][4] This guide will delve into the molecular consequences of BRD7 inhibition, providing a comprehensive resource for researchers in the field.
Quantitative Effects of BRD7 Inhibition
The inhibition or knockdown of BRD7 elicits a range of quantifiable effects on cellular processes. These effects underscore its role as a critical regulator of cell fate.
Cell Viability and Proliferation
Inhibition of BRD7 has been shown to decrease cell proliferation in a context-dependent manner. For instance, in androgen receptor-positive prostate cancer cells, shRNA-mediated knockdown of BRD7 led to a significant decrease in cell proliferation.[5]
| Cell Line | Method of Inhibition | Effect on Proliferation | Fold Change/Percentage | Reference |
| LNCaP | shRNA knockdown | Decreased | ~40% reduction | [5] |
| 22Rv1 | shRNA knockdown | Decreased | ~20% reduction | [5] |
| HCT116 | siBRD7 | Decreased | Significant inhibition | [6] |
| SW620 | siBRD7 | Decreased | Significant inhibition | [6] |
| 5-8F | Overexpression of BRD7 | Decreased | Significant inhibition | [7] |
| HNE1 | Overexpression of BRD7 | Decreased | Significant inhibition | [7] |
| MCF-7 | Overexpression of BRD7 | Decreased | Significant inhibition | [8] |
| MDA-MB-231 | Overexpression of BRD7 | Decreased | Significant inhibition | [8] |
Apoptosis
BRD7 plays a role in modulating apoptosis, with its inhibition or overexpression leading to changes in apoptotic rates depending on the cellular context. Overexpression of BRD7 in nasopharyngeal carcinoma cells has been shown to promote apoptosis.[9] Conversely, in a model of hyperglycemia-induced myocardial apoptosis, inhibition of BRD7 attenuated the apoptotic response.[1]
| Cell Line/Model | Method of Modulation | Effect on Apoptosis | Key Markers | Reference |
| H9c2 Cardiomyoblasts | shRNA knockdown | Attenuated | Decreased Bax/Bcl-2 ratio, cleaved caspase-3 | [1] |
| 5-8F | Overexpression of BRD7 | Increased | Increased c-PARP | [9] |
| HNE1 | Overexpression of BRD7 | Increased | Increased c-PARP | [9] |
| MCF-7 | Overexpression of BRD7 | Increased | Increased apoptosis rate | [8] |
| MDA-MB-231 | Overexpression of BRD7 | Increased | Increased apoptosis rate | [8] |
Cell Cycle Progression
BRD7 is a key regulator of the G1/S phase transition. Its overexpression has been shown to induce G1/S arrest in several cancer cell lines.[7][8]
| Cell Line | Method of Modulation | Effect on Cell Cycle | Key Markers | Reference |
| 5-8F | Overexpression of BRD7 | G1/S arrest | Decreased CDK4, Cyclin D1; Increased p21 | [7] |
| HNE1 | Overexpression of BRD7 | G1/S arrest | Decreased CDK4, Cyclin D1; Increased p21 | [7] |
| MCF-7 | Overexpression of BRD7 | G1/S arrest | - | [8] |
| MDA-MB-231 | Overexpression of BRD7 | G1/S arrest | - | [8] |
Gene Expression
BRD7 inhibition leads to significant changes in the expression of genes involved in key signaling pathways. RNA-sequencing analysis of LNCaP prostate cancer cells treated with a BRD7 inhibitor revealed the downregulation of 661 genes and the upregulation of 859 genes.[5]
| Cell Line | Method of Inhibition | Downregulated Genes (Examples) | Upregulated Genes (Examples) | Reference |
| LNCaP | BRD7 inhibitor (2-77) | Genes in Androgen Response, Myc targets | Genes in inflammatory response | [5] |
| A549 | BRD7 overexpression | Cyclin D, Myc | - | [10] |
| 5-8F | BRD7 overexpression | BIRC2 | - | [7] |
| HNE1 | BRD7 overexpression | BIRC2 | - | [7] |
Key Signaling Pathways Modulated by BRD7
BRD7 exerts its downstream effects by modulating several critical signaling pathways. The inhibition of BRD7 can therefore lead to the dysregulation of these pathways, impacting cell growth, survival, and proliferation.
p53 Signaling Pathway
BRD7 is a crucial co-factor for the tumor suppressor p53.[2] It directly interacts with p53 and is required for the efficient transcriptional activation of a subset of p53 target genes, including p21.[2] Inhibition of BRD7 can therefore impair the p53-mediated tumor suppressor response.
Caption: BRD7's role in the p53 signaling pathway.
Wnt/β-catenin Signaling Pathway
The role of BRD7 in the Wnt/β-catenin pathway appears to be context-dependent. In some cancer cells, BRD7 negatively regulates β-catenin by inhibiting its nuclear translocation.[2] However, in non-cancerous cells, it can positively regulate the pathway.[2]
Caption: BRD7's regulation of Wnt/β-catenin signaling.
Ras/MEK/ERK Signaling Pathway
BRD7 has been shown to negatively regulate the Ras/MEK/ERK pathway, a key cascade involved in cell proliferation and survival.[4] Inhibition of BRD7 can therefore lead to the activation of this pro-proliferative pathway.
Caption: BRD7's inhibitory effect on the Ras/MEK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of BRD7 inhibition.
siRNA-Mediated Knockdown of BRD7
This protocol outlines the steps for transiently reducing BRD7 expression using small interfering RNA (siRNA).
Materials:
-
Cells of interest
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
BRD7-specific siRNA and negative control siRNA
-
Culture plates and appropriate growth medium
Procedure:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA in Opti-MEM I medium. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for downstream analysis.[11]
Western Blotting for BRD7 and Downstream Targets
This protocol describes the detection of specific proteins in cell lysates by western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-p53, anti-β-catenin, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[12][13][14]
Co-Immunoprecipitation (Co-IP) for BRD7-Protein Interactions
This protocol is used to investigate the interaction between BRD7 and its binding partners.
Materials:
-
Cell lysates
-
Co-IP buffer
-
Primary antibody against BRD7 or its potential interacting partner
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against BRD7 and the suspected interacting protein.[2][15]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to identify the genomic regions where BRD7 binds.
Materials:
-
Cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator
-
BRD7-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into 200-1000 bp fragments by sonication.
-
Immunoprecipitate the BRD7-DNA complexes using a BRD7-specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and digest the protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed to high-throughput sequencing (ChIP-seq).[16][17][18]
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to measure the effect of BRD7 on the transcriptional activity of a specific promoter.
Materials:
-
Cells
-
Luciferase reporter plasmid containing the promoter of interest (e.g., p53 response element)
-
BRD7 expression plasmid or siRNA
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the luciferase reporter plasmid, the control plasmid, and either the BRD7 expression plasmid or siRNA.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[2][16][19][20]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.[21][22][23]
Conclusion
BRD7 is a multifaceted protein with significant implications for cancer biology. Its inhibition disrupts a complex network of signaling pathways, leading to decreased cell proliferation, altered cell cycle progression, and modulation of apoptosis. The experimental protocols detailed in this guide provide a robust framework for further elucidating the downstream consequences of BRD7 inhibition. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies targeting BRD7 for the treatment of cancer and other diseases.
References
- 1. BRD7 mediates hyperglycaemia‐induced myocardial apoptosis via endoplasmic reticulum stress signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7 regulates cellular senescence and apoptosis in ALS by modulating p21 expression and p53 mitochondrial translocation respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. assaygenie.com [assaygenie.com]
- 16. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encodeproject.org [encodeproject.org]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. nationwidechildrens.org [nationwidechildrens.org]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of BRD7 in Cancer: A Technical Guide for Researchers
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in the landscape of cancer biology. Initially identified as a gene downregulated in nasopharyngeal carcinoma, its role as a tumor suppressor has since been established across a spectrum of malignancies. BRD7 is an integral component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and plays a pivotal role in transcriptional regulation, cell cycle control, and the DNA damage response. Its interaction with key tumor suppressors like p53 and BRCA1 underscores its significance in maintaining genomic integrity. This technical guide provides a comprehensive overview of the multifaceted role of BRD7 in various cancers, details key experimental methodologies for its study, and visualizes its involvement in crucial signaling pathways, offering a valuable resource for researchers and drug development professionals.
Introduction to BRD7
BRD7 is a member of the bromodomain-containing protein family, characterized by a conserved bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is fundamental to its function in chromatin remodeling and the regulation of gene expression.[1] BRD7 is a subunit of the SWI/SNF chromatin remodeling complex, specifically the PBAF variant, which is essential for modulating DNA accessibility and, consequently, transcription.[2]
Functionally, BRD7 acts as a potent tumor suppressor. Its expression is frequently downregulated or lost in a multitude of human cancers, including but not limited to, nasopharyngeal, breast, ovarian, and hepatocellular carcinomas.[1][3] Mechanistically, BRD7 exerts its tumor-suppressive functions through various avenues: it is a crucial co-factor for the tumor suppressor p53, enhancing its transcriptional activity; it interacts with BRCA1 to regulate estrogen receptor expression in breast cancer; and it modulates key signaling pathways such as Wnt/β-catenin and PI3K/Akt.[1][3][4] This guide delves into the specific roles of BRD7 across different cancer types, presents quantitative data on its expression, outlines detailed experimental protocols for its investigation, and provides visual representations of its signaling networks.
The Role of BRD7 in Various Cancer Types
The expression and function of BRD7 are significantly altered in numerous cancers, generally pointing towards a tumor-suppressive role. However, some studies indicate a more complex, context-dependent function.
Nasopharyngeal Carcinoma (NPC)
BRD7 was first identified as a gene with reduced expression in NPC biopsies and cell lines.[1] Its re-expression in NPC cells has been shown to inhibit cell proliferation, block the G1/S phase transition of the cell cycle, and suppress tumor growth and metastasis.[1][5] Mechanistically, BRD7 negatively regulates the β-catenin and ERK1/2 pathways in NPC.[1] It also inhibits the enhancer activity and expression of BIRC2, an oncogene in NPC.[5] Furthermore, BRD7 has been shown to inhibit immune escape in NPC by downregulating PD-L1 expression through the PI3K/AKT/mTOR/STAT3 pathway.[6] Low BRD7 expression is also associated with radioresistance in NPC patients.[7]
Breast Cancer
In breast cancer, BRD7 is a critical binding partner of the tumor suppressor BRCA1 and is involved in regulating approximately 30% of BRCA1 target genes.[1] The BRD7-BRCA1 interaction is essential for the transcriptional regulation of the estrogen receptor α (ERα), and loss of either protein leads to resistance to fulvestrant treatment.[1][8] BRD7 expression is often downregulated in breast cancer, particularly in tumors with wild-type p53.[1][9] Studies have shown that low BRD7 expression correlates with larger tumor size and more advanced clinical stages.[1] Functionally, BRD7 inhibits cell proliferation and can sensitize breast cancer cells to treatments like paclitaxel.[10][11]
Ovarian Cancer
BRD7 expression is significantly decreased in ovarian cancer tissues compared to normal ovarian tissue, with high-grade serous carcinomas showing even lower expression than low-grade ones.[1][4][12] Overexpression of BRD7 in ovarian cancer cells suppresses cell viability, and invasion, and promotes apoptosis.[1][4] Notably, the tumor-suppressive effects of BRD7 in ovarian cancer appear to be independent of p53 status and are mediated through the negative regulation of the Wnt/β-catenin pathway.[1][4][13]
Hepatocellular Carcinoma (HCC)
The role of BRD7 in HCC is a subject of ongoing investigation with some conflicting reports. Several studies have demonstrated that BRD7 is downregulated in HCC and acts as a tumor suppressor.[14][15] In this context, BRD7 inhibits HCC progression by positively regulating the p53 pathway; it directly binds to the p53 promoter to upregulate its transcription.[4][16] Higher BRD7 expression has been associated with better survival rates in some patient cohorts.[14][15] However, other studies utilizing TCGA data have suggested that higher BRD7 expression may be associated with a worse prognosis.[13][17] This discrepancy highlights the need for further research to elucidate the context-dependent functions of BRD7 in HCC.
Colorectal Cancer (CRC)
Similar to HCC, the role of BRD7 in CRC is not fully resolved. Some studies report lower BRD7 expression in CRC tissues and cell lines compared to normal controls, with low expression correlating with a more advanced clinical stage and shorter overall survival.[3] However, a recent study has proposed an oncogenic role for BRD7 in the later stages of colorectal carcinogenesis, suggesting that it can promote cell proliferation and tumor growth by stabilizing c-Myc.[12][18] This dual role may be dependent on the stage of tumorigenesis.
Other Cancers
BRD7's tumor-suppressive functions have also been documented in other malignancies. It is downregulated in gastric and prostate cancers.[1] In prostate cancer, BRD7 interacts with and inhibits the transcriptional activity of the androgen receptor (AR) through its interaction with TRIM24.[1] In non-small cell lung cancer (NSCLC), decreased BRD7 expression is associated with reduced survival rates.[8]
Quantitative Data on BRD7 Expression
The downregulation of BRD7 is a common feature across many cancer types. The following tables summarize the available quantitative data on BRD7 expression.
Table 1: BRD7 mRNA Expression in Cancer vs. Normal Tissue
| Cancer Type | Tissue Comparison | Fold Change/Expression Level | Significance (p-value) | Reference(s) |
| Nasopharyngeal Carcinoma | Cancer vs. Normal Nasopharyngeal Epithelium | Significantly Decreased | < 0.001 | [2] |
| Breast Cancer | Cancer vs. Non-cancerous Breast Tissue | Lower average expression in cancer | Not specified | [1] |
| High BRD7 expression: 58.7% in cancer vs. 83.6% in normal | Not specified | [1] | ||
| Ovarian Cancer | Serous Ovarian Cancer vs. Normal Ovarian Tissue | Significantly Lower in Cancer | = 0.02 | [4][12] |
| High-Grade Serous vs. Low-Grade Serous Cancer | Significantly Lower in High-Grade | = 0.01 | [4][12] | |
| High-Grade Serous Cancer vs. Normal Tissue | Significantly Lower in High-Grade | = 0.01 | [4][12] | |
| Hepatocellular Carcinoma | Cancer vs. Normal Liver Tissue (TCGA) | Higher in Cancer | = 0.002 | [13] |
| Colorectal Cancer | Cancer vs. Normal Colon Epithelial Cells | Upregulated in CRC cell lines | Not specified | [19] |
Table 2: Correlation of BRD7 Expression with Clinicopathological Features
| Cancer Type | Parameter | Correlation with BRD7 Expression | Significance (p-value) | Reference(s) |
| Breast Cancer | Tumor Size | Negative | = 0.025 | [1] |
| Clinical TNM Stage | Negative | = 0.002 | [1] | |
| Estrogen Receptor (ER) Expression | Positive | = 0.02 | [1] | |
| HER2 Expression | Negative | = 0.039 | [1] | |
| Nasopharyngeal Carcinoma | Clinical Stage (III/IV vs. I/II) | Lower in advanced stages | Not specified | [10] |
| Patient Survival | High expression associated with better prognosis | Not specified | [10] | |
| Hepatocellular Carcinoma | Overall Survival (TCGA) | High expression associated with poor OS | = 0.002 | [13] |
| Overall Survival | High expression associated with better OS | < 0.001 | [8] | |
| Glioma | Overall Survival | High expression associated with favorable OS | < 0.001 | [8] |
Key Signaling Pathways Involving BRD7
BRD7 is integrated into several critical signaling networks that are frequently dysregulated in cancer.
The p53 Pathway
BRD7 is a vital co-factor for the tumor suppressor protein p53.[1] It physically interacts with p53 and the histone acetyltransferase p300.[20] This interaction is necessary for the efficient transcriptional activation of a subset of p53 target genes, such as p21, which is a critical cell cycle inhibitor.[1] By enhancing p53 function, BRD7 promotes oncogene-induced senescence, a key barrier to tumor progression.[20] In breast cancer, BRD7 stabilizes p53 by decreasing the phosphorylation of its negative regulator, MDM2.[10]
Wnt/β-catenin Pathway
BRD7's interaction with the Wnt/β-catenin pathway is particularly relevant in ovarian and nasopharyngeal cancers.[1] In these contexts, BRD7 acts as a negative regulator of the pathway by inhibiting the nuclear accumulation of β-catenin.[1][4] By preventing β-catenin from translocating to the nucleus, BRD7 suppresses the transcription of its target genes, such as c-myc and cyclin D1, which are key drivers of cell proliferation.
PI3K/Akt Pathway
BRD7 has been shown to negatively regulate the PI3K/Akt signaling pathway, a critical network for cell survival and proliferation.[1][21] BRD7 can interact with the p85α regulatory subunit of PI3K, leading to its nuclear translocation and subsequent attenuation of PI3K signaling in the cytoplasm.[21] This results in reduced Akt phosphorylation and downstream signaling, thereby inhibiting cancer cell growth and metastasis.[1]
Experimental Protocols
Studying the function of BRD7 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where BRD7 binds.
Materials:
-
10% Formaldehyde
-
Glycine
-
Ice-cold PBS with 0.5 mM PMSF
-
Swelling Buffer
-
Sonication Buffer (0.1% SDS)
-
Anti-BRD7 antibody and IgG control
-
Protein A/G Sepharose beads
-
Wash Buffers A and B
-
TE Buffer
-
Elution Buffer
-
NaCl
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Protocol:
-
Cross-link cells with 1% formaldehyde for 10-30 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Wash cells with ice-cold PBS/PMSF.
-
Lyse cells and prepare nuclei.
-
Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G Sepharose beads.
-
Incubate the chromatin with anti-BRD7 antibody or IgG control overnight at 4°C.
-
Add Protein A/G Sepharose beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with Sonication Buffer, Wash Buffer A, Wash Buffer B, and TE Buffer.
-
Elute the complexes from the beads with Elution Buffer.
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the immunoprecipitated DNA by qPCR or sequencing (ChIP-seq).[16][22][23][24][25]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with BRD7.
Materials:
-
IP Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BRD7 antibody and IgG control
-
Protein A/G Sepharose or magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Lyse cells in IP Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads and an IgG control antibody.
-
Incubate the pre-cleared lysate with the anti-BRD7 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with IP Lysis Buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners.[20][26][27][28][29]
Western Blot
Western blotting is used to detect and quantify the expression of BRD7 protein.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-BRD7 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD7 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][9][14][15][30]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression level of BRD7.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for BRD7 and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
Isolate total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for BRD7 and a housekeeping gene.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of BRD7 mRNA.[31][32][33]
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of BRD7 protein in tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal serum)
-
Primary anti-BRD7 antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with blocking buffer.
-
Incubate the sections with the primary anti-BRD7 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash and incubate with ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Visualize and score the staining under a microscope.[10][34][35][36][37][38]
Conclusion and Future Directions
BRD7 has unequivocally been established as a key tumor suppressor in a wide array of human cancers. Its role in chromatin remodeling, transcriptional regulation of crucial tumor suppressors like p53 and BRCA1, and its modulation of oncogenic signaling pathways highlight its central position in the cellular machinery that guards against malignant transformation. The frequent downregulation of BRD7 in tumors underscores its potential as a prognostic biomarker and a therapeutic target.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the mechanisms leading to BRD7 downregulation in different cancers is needed, including the roles of epigenetic silencing and microRNA-mediated regulation. Secondly, the conflicting data on BRD7's role in cancers like HCC and CRC needs to be resolved, likely through studies that consider the specific genetic and molecular context of the tumors. Finally, the development of therapeutic strategies to restore BRD7 function in cancer cells, either through direct gene therapy or small molecule modulators, represents a promising avenue for novel cancer treatments. The detailed methodologies and pathway visualizations provided in this guide offer a solid foundation for researchers to further unravel the complexities of BRD7 and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD7 expression and c-Myc activation forms a double-negative feedback loop that controls the cell proliferation and tumor growth of nasopharyngeal carcinoma by targeting oncogenic miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor suppressive effects of bromodomain-containing protein 7 (BRD7) in epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. BRD7 suppresses invasion and metastasis in breast cancer by negatively regulating YB1-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CircBRD7 attenuates tumor growth and metastasis in nasopharyngeal carcinoma via epigenetic activation of its host gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of BRD7 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. bio-rad.com [bio-rad.com]
- 10. BRD7 enhances the radiosensitivity of nasopharyngeal carcinoma cells by negatively regulating USP5/METTL3 axis-mediated homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain-containing protein 7 sensitizes breast cancer cells to paclitaxel by activating Bcl2-antagonist/killer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of BRD7 by whole-exome sequencing as a predictor for intermediate-stage hepatocellular carcinoma in patients undergoing TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Polyclonal Antibody Specific for BRD7 and Detection of Its Expression Pattern in the Human Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. researchgate.net [researchgate.net]
- 18. pure.skku.edu [pure.skku.edu]
- 19. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 29. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. elearning.unite.it [elearning.unite.it]
- 33. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 34. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 35. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 36. Immunohistochemistry Procedure [sigmaaldrich.com]
- 37. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 38. mit.edu [mit.edu]
Methodological & Application
Brd7-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-1 is a synthetic small molecule inhibitor targeting the bromodomain of Bromodomain-containing protein 7 (BRD7). BRD7 is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a key regulator of gene expression. By binding to acetylated lysine residues on histones, BRD7 plays a pivotal role in various cellular processes, including transcription, cell cycle control, and DNA damage repair. Dysregulation of BRD7 function has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological effects and therapeutic potential.
Signaling Pathways Involving BRD7
BRD7 is integrated into several critical signaling networks within the cell. Understanding these pathways is essential for designing and interpreting experiments using this compound.
Caption: BRD7 integrates into multiple signaling pathways to regulate key cellular functions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds from published studies. This data is essential for designing experiments with appropriate concentration ranges.
| Parameter | Value | Cell Line | Assay Type | Reference |
| This compound (as part of PROTAC VZ185) | DC50 = 4.5 nM | Not specified | PROTAC-mediated degradation | Not specified |
| BI-7273 (Brd7/9 inhibitor) | IC50 < 50 nM | Not specified | AlphaScreen | [1] |
| Compound 1-78 (BRD7-selective inhibitor) | Kd = 290 nM | HEK293T | bromoKdELECT | [2] |
| Compound 2-77 (BRD7-selective inhibitor) | Kd = 340 nM | HEK293T | bromoKdELECT | [2] |
| Compound 1-78 (BRD7-selective inhibitor) | Kd = 1.2 µM | - | Microscale Thermophoresis (MST) | [2] |
| Compound 2-77 (BRD7-selective inhibitor) | Kd = 2.2 µM | - | Microscale Thermophoresis (MST) | [2] |
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines a general workflow for characterizing the effects of this compound in a cell-based setting.
References
Application Notes and Protocols for BRD7 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bromodomain-containing protein 7 (BRD7) inhibitors in a cell culture setting. While the specific compound "Brd7-IN-1" is a known chemical entity, it is primarily described as a derivative of the BRD7/9 inhibitor BI-7273 and a precursor for the PROTAC degrader VZ185[1][2]. Published data on its direct application and working concentrations in cell-based assays are limited. Therefore, this guide will focus on well-characterized, selective BRD7 inhibitors, such as BRD7-IN-2 (also known as compound 2-77) and BRD7-IN-3 (compound 1-78) , as representative tools for studying BRD7 function.
Introduction to BRD7 and its Inhibition
Bromodomain-containing protein 7 (BRD7) is a crucial member of the SWI/SNF chromatin remodeling complex[3]. Through its bromodomain, BRD7 recognizes and binds to acetylated lysine residues on histone tails, playing a significant role in the regulation of gene expression, DNA repair, and cell cycle control[3]. BRD7 has been implicated in various signaling pathways and is considered a tumor suppressor in several cancers, including nasopharyngeal, breast, and ovarian cancers[4]. However, in some contexts like colorectal cancer, it may have an oncogenic role[5].
Small molecule inhibitors targeting the BRD7 bromodomain prevent its association with chromatin, thereby disrupting its function and modulating the expression of downstream genes[3]. These inhibitors are valuable tools for elucidating the biological roles of BRD7 and for potential therapeutic development.
Mechanism of Action of BRD7 Inhibitors
BRD7 inhibitors are small molecules designed to fit into the acetyl-lysine binding pocket of the BRD7 bromodomain. This competitive binding blocks the interaction between BRD7 and acetylated histones on the chromatin. Consequently, the recruitment of the SWI/SNF complex to specific gene promoters is altered, leading to changes in chromatin structure and transcription of BRD7 target genes.
Caption: Mechanism of BRD7 Inhibition.
Recommended Working Concentrations
The optimal working concentration of a BRD7 inhibitor is cell-line dependent and should be determined empirically. Below is a summary of reported concentrations and IC50 values for the selective inhibitors BRD7-IN-2 (compound 2-77) and BRD7-IN-3 (compound 1-78).
| Inhibitor | Cell Line | Assay Type | IC50 / Tested Concentration | Reference |
| BRD7-IN-2 | LNCaP | Cell Growth | Inhibitory at 0.1, 1, and 5 µM | [6] |
| (Compound 2-77) | PC-3 | Cell Growth | Active at 5 µM | [6] |
| HEK293T | NanoBRET | IC50 = 1.1 µM (for BRD7) | [7] | |
| In Vitro | Biochemical | IC50 = 5.4 µM (for BRD7) | [7][8] | |
| BRD7-IN-3 | LNCaP | Cell Growth | Inhibitory at 0.1, 1, and 5 µM | [6][9] |
| (Compound 1-78) | PC-3 | Cell Growth | Active at 5 µM | [6][9] |
| HEK293T | NanoBRET | IC50 = 1.6 µM (for BRD7) | [10] | |
| In Vitro | Biochemical | IC50 = 2.7 µM (for BRD9) | [10] |
Initial experiments are recommended to be performed using a dose-response curve ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific cell line and assay.
BRD7-Regulated Signaling Pathways
BRD7 is a node in several critical signaling pathways that control cell proliferation, apoptosis, and cell cycle progression. Its inhibition can therefore have pleiotropic effects.
Caption: Key Signaling Pathways Modulated by BRD7.
BRD7 has been shown to:
-
Positively regulate the p53 pathway: BRD7 can act as a cofactor for p53, enhancing the transcriptional activity of a subset of its target genes, like p21, leading to cell cycle arrest and apoptosis[11].
-
Modulate Wnt/β-catenin signaling: In some cell types, BRD7 can inhibit GSK3β, leading to the stabilization and nuclear translocation of β-catenin[12].
-
Suppress the Ras/Raf/MEK/ERK pathway: BRD7 can negatively regulate this pro-proliferative pathway, contributing to its tumor-suppressive functions[4].
-
Interact with the PI3K/AKT pathway: BRD7 has been shown to downregulate the AKT pathway, which is critical for cell growth and survival[4].
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to determine the effect of a BRD7 inhibitor on cell proliferation and to calculate the IC50 value.
Caption: Workflow for Cell Viability Assay.
Materials:
-
Cells of interest
-
96-well cell culture plates (clear for MTT, opaque for luminescence)
-
Complete culture medium
-
BRD7 inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (e.g., 5 mg/mL in PBS) and Solubilization Solution (e.g., DMSO or 0.01M HCl in 10% SDS) OR a commercial luminescent assay kit (e.g., CellTiter-Glo®).
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of the BRD7 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours).
-
Viability Measurement (MTT method):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo® method):
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control wells (100% viability). Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is to assess the effect of BRD7 inhibition on the expression or phosphorylation status of downstream target proteins.
Caption: Workflow for Western Blotting.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
BRD7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer buffer, PVDF membrane, and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-p53, anti-p21, anti-β-catenin, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat with the desired concentration of BRD7 inhibitor or vehicle for the chosen time (e.g., 24-48 hours). Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the interaction between BRD7 and its binding partners and to assess if the inhibitor disrupts this interaction.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Treated or untreated cell pellets
-
Non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-BRD7)
-
Isotype control IgG
-
Protein A/G magnetic or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-BRD7) or a control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by adding Laemmli sample buffer and boiling (for Western blot analysis) or by using a gentle elution buffer if protein activity needs to be preserved.
-
Analysis: Analyze the eluted samples by Western blotting using antibodies against the protein of interest (e.g., BRD7) and its putative interacting partners (e.g., p53). A band for the interacting protein in the anti-BRD7 IP lane, but not in the IgG control lane, confirms the interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
Application Notes and Protocols for Dose-Response Analysis of Brd7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-1 is a chemical probe for studying the function of Bromodomain-containing protein 7 (BRD7). BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins.[1] As a component of the SWI/SNF chromatin remodeling complex, BRD7 plays a crucial role in the regulation of gene transcription.[2] Dysregulation of BRD7 has been implicated in various cancers, where it often acts as a tumor suppressor by positively regulating the p53 pathway and influencing other key signaling cascades.[3][4] this compound is a derivative of the potent BRD7/9 inhibitor BI-7273 and serves as a valuable tool for investigating the therapeutic potential of BRD7 inhibition.[5][6]
These application notes provide a comprehensive set of protocols to perform a detailed dose-response analysis of this compound, enabling researchers to characterize its effects on cell viability, and the expression and activity of key downstream targets.
Mechanism of Action and Signaling Pathway
BRD7 functions as a critical regulator of gene expression through its interaction with acetylated histones and transcription factors. A primary mechanism of its tumor-suppressive function is through the positive regulation of the p53 signaling pathway.[3] BRD7 can directly bind to p53, enhancing its transcriptional activity and promoting the expression of downstream targets such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[3][7] Conversely, it can suppress the expression of anti-apoptotic proteins like Bcl-2 and cell cycle promoters like cyclin D1.[3] Additionally, BRD7 has been shown to influence other critical cellular pathways, including the Ras/MEK/ERK and PI3K/Akt signaling cascades.[8] Inhibition of BRD7 by compounds like this compound is expected to modulate these pathways, leading to changes in cell proliferation, survival, and other cancer-related phenotypes.
Caption: BRD7 Signaling Pathway and the Effect of this compound.
Experimental Protocols
Cell Viability Dose-Response Assay
This protocol determines the concentration-dependent effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a breast cancer cell line with wild-type p53)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range, based on its analog BI-7273, is from 0.01 µM to 10 µM.[6] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Caption: Dose-Response Cell Viability Assay Workflow.
Western Blot Analysis of Protein Expression
This protocol is used to assess the dose-dependent effect of this compound on the protein levels of BRD7 and key downstream targets in the p53 pathway.[3]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol measures the changes in mRNA levels of BRD7 target genes in response to this compound treatment.[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., TP53, CDKN1A (p21), BAX, BCL2, CCND1, MYC) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix. A typical reaction includes master mix, forward and reverse primers, cDNA, and nuclease-free water.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.[7]
Data Presentation
Quantitative data from the dose-response experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | p53 Status | IC50 (µM) after 72h |
| MCF-7 | Breast | Wild-Type | Example: 1.2 |
| HCT116 | Colon | Wild-Type | Example: 2.5 |
| PC-3 | Prostate | Null | Example: >10 |
| A549 | Lung | Wild-Type | Example: 3.1 |
Table 2: Dose-Dependent Effect of this compound on Protein Expression (Western Blot)
| Treatment | BRD7 | p53 | p21 | Bax | Bcl-2 | Cyclin D1 |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.95 | 1.10 | 1.25 | 1.15 | 0.90 | 0.85 |
| This compound (1 µM) | 0.80 | 1.50 | 2.10 | 1.80 | 0.65 | 0.50 |
| This compound (10 µM) | 0.55 | 1.90 | 3.50 | 2.50 | 0.40 | 0.25 |
| Data are presented as fold change relative to the vehicle control after normalization to GAPDH. |
Table 3: Dose-Dependent Effect of this compound on Gene Expression (qPCR)
| Treatment | TP53 | CDKN1A (p21) | BAX | BCL2 | CCND1 | MYC |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | 1.05 | 1.30 | 1.20 | 0.85 | 0.90 | 0.95 |
| This compound (1 µM) | 1.30 | 2.50 | 2.00 | 0.60 | 0.55 | 0.70 |
| This compound (10 µM) | 1.60 | 4.20 | 3.10 | 0.35 | 0.30 | 0.45 |
| Data are presented as fold change in mRNA expression relative to the vehicle control after normalization to a reference gene. |
Conclusion
These detailed protocols and data presentation guidelines provide a robust framework for characterizing the dose-response effects of this compound. By systematically evaluating its impact on cell viability and key molecular targets, researchers can gain valuable insights into the therapeutic potential of BRD7 inhibition and further elucidate its role in cancer biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BRD7 (D9K2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Brd7-IN-1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro application of Brd7-IN-1, a chemical probe for the bromodomain-containing protein 7 (BRD7). The following information is intended to guide researchers in utilizing this compound for investigating the biological roles of BRD7 in various cellular processes.
Chemical Properties and Solubility
This compound is a derivative of the BRD7/9 inhibitor BI7273 and serves as a ligand for constructing Proteolysis Targeting Chimeras (PROTACs), such as VZ185, which targets BRD7 and BRD9 for degradation.[1] Understanding its solubility is critical for the design and reproducibility of in vitro experiments.
Table 1: Solubility of this compound [1]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 | 64.19 | Requires sonication for dissolution. Hygroscopic DMSO can affect solubility; use freshly opened solvent. |
| Water | 100 | 213.95 | Requires sonication for dissolution. |
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. It is recommended to prepare fresh solutions for use. If storage is necessary, follow the guidelines below.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.467 mg of this compound (Molecular Weight: 467.39 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 214 µL of DMSO.
-
Solubilization: Vortex the solution and sonicate in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: If not for immediate use, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1] Ensure vials are tightly sealed to prevent moisture absorption.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Application in In Vitro Studies
This compound can be utilized in a variety of in vitro assays to probe the function of BRD7. The following are example protocols that can be adapted for use with this compound.
General Cell Culture Treatment
This protocol outlines the general steps for treating cultured cells with this compound.
Protocol 2: Treating Cultured Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: On the day of treatment, thaw a single-use aliquot of the this compound DMSO stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qRT-PCR, or cell viability assays.
Cell Proliferation Assay (Example: CCK-8)
This protocol provides an example of how to assess the effect of this compound on cell proliferation.
Protocol 3: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare working solutions of this compound at 2x the final desired concentrations in complete medium. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound working solutions to achieve the final concentrations. Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability.
Experimental Workflow for a Cell-Based Assay
Caption: General workflow for in vitro cell-based assays with this compound.
BRD7 Signaling Pathways
BRD7 is a component of the PBAF chromatin remodeling complex and has been implicated as a tumor suppressor in several cancers.[2][3] It functions by interacting with key signaling proteins and regulating gene transcription. Understanding these pathways is essential for designing experiments and interpreting data obtained using this compound.
BRD7 has been shown to be involved in several critical signaling pathways:
-
p53 Pathway: BRD7 can act as a coactivator for the tumor suppressor p53, promoting the transcription of p53 target genes and contributing to cell-cycle arrest.[1][4]
-
Wnt/β-catenin Pathway: BRD7 can inhibit the Wnt/β-catenin signaling pathway by negatively regulating the translocation of β-catenin to the nucleus.[5]
-
Ras/MEK/ERK Pathway: BRD7 can suppress cell growth by negatively regulating the Ras/MEK/ERK pathway.[6]
-
Interaction with BRCA1: BRD7 interacts with BRCA1 and is required for BRCA1-mediated transcriptional regulation of the estrogen receptor.[4]
-
c-Myc Regulation: BRD7 can interact with and stabilize the oncoprotein c-Myc.[7][8]
BRD7 Signaling Pathway Interactions
Caption: Simplified diagram of key signaling pathways involving BRD7.
These notes and protocols are intended to serve as a starting point for in vitro studies involving this compound. Researchers should optimize conditions for their specific cell lines and experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 2.2. Cell Culture and Treatment with Inhibitors [bio-protocol.org]
- 5. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Brd7-IN-1 in NanoBRET Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for utilizing Brd7-IN-1 in a NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay. This assay allows for the quantitative measurement of compound binding to the Bromodomain-containing protein 7 (BRD7) in live cells, a critical step in the development of selective epigenetic modulators.
Introduction to BRD7 and this compound
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine residues on histones.[1][2] This interaction plays a crucial role in chromatin remodeling and the regulation of gene transcription.[1][3] BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[1][3] Dysregulation of BRD7 has been implicated in various cancers, including prostate and breast cancer, making it an attractive therapeutic target.[4][5]
This compound is a chemical probe that can be utilized to study the function of BRD7. It is a derivative of the known BRD7/BRD9 inhibitor BI7273.[6][7] While this compound has been primarily described as a component in the development of proteolysis-targeting chimeras (PROTACs) for the degradation of BRD7 and BRD9, its core structure allows it to engage the BRD7 bromodomain.[6][7] The NanoBRET™ Target Engagement Assay provides a robust method to quantify this engagement in a cellular context.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule inhibitor to a target protein in live cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[8][9]
In this application, the target protein, BRD7, is fused to a bright, small luciferase (NanoLuc®). A fluorescently labeled tracer molecule that is known to bind to the BRD7 bromodomain is added to the cells. When the tracer binds to the NanoLuc®-BRD7 fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore, generating a BRET signal.[8][9] When an unlabeled test compound, such as this compound, is introduced, it competes with the tracer for binding to BRD7. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the test compound.[8]
Quantitative Data Summary
| Compound | Target | NanoBRET™ IC50 (µM) | Reference |
| 1-78 (Brd7-IN-3) | BRD7 | 1.1 | [4] |
| 1-78 (Brd7-IN-3) | BRD9 | 3.2 | [4] |
| 2-77 (Brd7-IN-2) | BRD7 | 1.1 | [10] |
| 2-77 (Brd7-IN-2) | BRD9 | 3.2 | [10] |
| BI-7273 | BRD7 | 0.08 | [4] |
| BI-7273 | BRD9 | 0.03 | [4] |
Signaling Pathway and Experimental Workflow
BRD7 Signaling Interactions
BRD7 is involved in several key cellular signaling pathways. As a component of the PBAF complex, it plays a role in chromatin remodeling and transcriptional regulation. It has been shown to interact with and modulate the activity of important tumor suppressors and transcription factors such as p53 and BRCA1. Furthermore, BRD7 has been implicated in the Wnt/β-catenin and TGF-β signaling pathways.
Caption: BRD7 signaling pathway and the inhibitory action of this compound.
NanoBRET™ Target Engagement Assay Workflow
The following diagram outlines the key steps in performing the NanoBRET™ Target Engagement Assay for BRD7.
Caption: Experimental workflow for the BRD7 NanoBRET™ Target Engagement Assay.
Experimental Protocol
This protocol is adapted from methodologies used for similar bromodomain inhibitors and provides a comprehensive guide for assessing the intracellular target engagement of this compound.[4][11]
Materials and Reagents
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
NanoLuc®-BRD7 fusion vector (or other appropriate BRD7 expression vector)
-
Transfection reagent (e.g., FuGENE® HD)
-
This compound (or other test compound)
-
NanoBRET™ BRD Tracer (e.g., NanoBRET BRD Tracer-02 from Promega)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Plate reader capable of measuring filtered luminescence (e.g., GloMax® Discover)
Procedure
Day 1: Cell Transfection
-
In a sterile tube, prepare the transfection mix by diluting the NanoLuc®-BRD7 plasmid DNA and a carrier DNA (e.g., pGEM-3Zf(-) vector) in Opti-MEM™.
-
Add the transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 15-20 minutes.
-
While the transfection complex is forming, trypsinize and count HEK293T cells.
-
Resuspend the cells in DMEM with 10% FBS.
-
Add the transfection complex to the cell suspension and mix well.
-
Plate the cell suspension in a cell culture flask and incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Assay Setup
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Prepare serial dilutions of this compound in Opti-MEM™. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Prepare the tracer solution by diluting the NanoBRET™ BRD Tracer in Opti-MEM™. The final concentration of the tracer should be optimized and is typically in the low micromolar to nanomolar range (e.g., 0.4 µM was used for a similar assay).[4]
-
In a 384-well plate, add the diluted this compound to the appropriate wells. Include "no compound" controls.
-
Add the cell suspension to all wells.
-
Add the tracer solution to all wells except for the "no tracer" control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.
Day 3: Measurement and Data Analysis
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it in Opti-MEM™ containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Subtract the average raw BRET ratio of the "no tracer" control wells from all other raw BRET ratios to obtain the corrected BRET ratio.
-
Convert the corrected BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Normalize the data to the "no compound" controls (representing 0% inhibition) and a high concentration of a known inhibitor or this compound (representing 100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Conclusion
The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying the intracellular binding of inhibitors to BRD7. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay for the characterization of this compound and other novel BRD7 inhibitors. The provided data on related compounds serves as a valuable benchmark for these studies. The detailed workflow and signaling pathway diagrams offer a clear visual guide for the experimental process and the biological context of BRD7 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labshake.com [labshake.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.in]
- 9. promegaconnections.com [promegaconnections.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal Brd7-IN-1 Treatment Time for Downstream Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal treatment time and conditions for a selective BRD7 inhibitor, referred to herein as Brd7-IN-1, for various downstream molecular analyses. As this compound is a novel inhibitor, the following protocols and recommendations are based on the known functions of BRD7 and general principles for characterizing the cellular effects of small molecule inhibitors.
Introduction to BRD7 and this compound
Bromodomain-containing protein 7 (BRD7) is a crucial component of the SWI/SNF chromatin remodeling complex, playing a significant role in the regulation of gene expression.[1] It functions as a tumor suppressor by positively regulating the p53 pathway, and is also involved in other key signaling cascades including the BRCA1, Ras/MEK/ERK, and PI3K/AKT pathways.[2][3][4][5] Dysregulation of BRD7 has been implicated in various cancers, making it a promising target for therapeutic intervention.[1][3]
This compound is a potent and selective small molecule inhibitor designed to target the bromodomain of BRD7, thereby disrupting its interaction with acetylated histones and modulating the transcription of downstream target genes.[1] To effectively utilize this compound as a research tool and potential therapeutic agent, it is critical to establish the optimal treatment parameters, including concentration and duration, for observing desired downstream effects.
Data Presentation: Determining Optimal this compound Concentration and Treatment Time
The optimal concentration (dose-response) and treatment time (time-course) of this compound should be empirically determined for each cell line and downstream application. Below are example tables illustrating how to present such data.
Table 1: Example Dose-Response Analysis of this compound on p53 Protein Levels
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | p53 Protein Level (Fold Change vs. DMSO) |
| LNCaP | 0 (DMSO) | 24 | 1.0 |
| 0.1 | 24 | 1.2 | |
| 0.5 | 24 | 1.8 | |
| 1.0 | 24 | 2.5 | |
| 5.0 | 24 | 2.6 | |
| 10.0 | 24 | 2.1 (potential off-target effects) |
Table 2: Example Time-Course Analysis of this compound on a Downstream Target Gene (e.g., p21) mRNA Expression
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | p21 mRNA Level (Fold Change vs. DMSO at t=0) |
| LNCaP | 1.0 | 0 | 1.0 |
| 1.0 | 6 | 1.5 | |
| 1.0 | 12 | 2.8 | |
| 1.0 | 24 | 4.5 | |
| 1.0 | 48 | 3.2 | |
| 1.0 | 72 | 2.1 |
Mandatory Visualizations
Signaling Pathway of BRD7
Caption: BRD7 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Treatment Time
Caption: Workflow for optimizing this compound treatment conditions.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (as determined by your time-course experiment) at 37°C in a humidified incubator with 5% CO2.
Protocol 1: Western Blotting for Analysis of Protein Expression
This protocol allows for the assessment of changes in protein levels of BRD7 targets, such as p53 and its downstream effectors (e.g., p21, Bax, Bcl-2), following this compound treatment.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of BRD7 target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
Procedure:
-
RNA Extraction: Following this compound treatment, harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.[9]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound treated and control samples.
Protocol 3: RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
RNA-seq provides a comprehensive, unbiased view of the transcriptome and is ideal for discovering novel genes and pathways affected by this compound. A 72-hour treatment time has been used in a study to evaluate gene expression changes upon treatment with a BRD7 inhibitor.[10]
Procedure:
-
RNA Extraction and Quality Control: Extract high-quality total RNA from this compound treated and control cells. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment.[10]
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological processes affected by this compound.
-
Conclusion
The optimal treatment time for this compound will vary depending on the cell type and the specific downstream effect being investigated. For changes in protein levels and post-translational modifications, shorter treatment times (e.g., 6-24 hours) may be sufficient. For effects on gene transcription and subsequent changes in protein expression, longer time points (e.g., 24-72 hours) may be necessary. It is strongly recommended to perform both dose-response and time-course experiments for each new cell line and downstream application to ensure the generation of robust and reproducible data. The protocols provided here serve as a starting point for these essential characterization studies.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BRD7 in embryo development and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Brd7-IN-1 in Cell Proliferation and Viability Assays
Introduction
Bromodomain-containing protein 7 (Brd7) is a critical component of the SWI/SNF chromatin remodeling complex, playing a significant role in the regulation of gene expression, DNA repair, and cell cycle control.[1] Brd7 has been identified as a tumor suppressor gene, with its expression frequently downregulated in a variety of cancers, including breast, nasopharyngeal, gastric, colorectal, ovarian, and prostate cancers.[2][3] Its role in key cellular pathways, such as p53 and BRCA1, has made it an attractive target for therapeutic intervention in oncology.[2][3] Brd7-IN-1 is a chemical probe used in the study of Brd7 function. It is a derivative of the known BRD7/9 inhibitor BI-7273 and serves as a component in the development of PROTAC (Proteolysis Targeting Chimera) degraders, such as VZ185, which targets BRD7 and BRD9 for degradation.[2] The use of inhibitors like this compound in cell-based assays is crucial for elucidating the therapeutic potential of targeting Brd7.
Mechanism of Action
Brd7 inhibitors, including the broader class to which this compound belongs, function by targeting the bromodomain of the Brd7 protein.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene transcription.[1] By competitively binding to the bromodomain pocket, these inhibitors prevent the interaction of Brd7 with acetylated histones.[1] This disruption of Brd7's chromatin-reading function interferes with the normal activity of the SWI/SNF complex, leading to alterations in the transcription of genes involved in cell cycle progression, apoptosis, and DNA repair.[1] In cancer cells where Brd7 function is dysregulated, its inhibition can lead to the reactivation of tumor suppressor pathways, such as the p53 pathway, resulting in increased apoptosis and reduced tumor growth.[1]
Data Presentation
The following table summarizes the inhibitory activity of potent and selective BRD7 inhibitors in various cancer cell lines. This data is presented to provide an expected range of activity for compounds targeting BRD7.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| 1-78 | LNCaP | Prostate Cancer | ~2.5 | CellTiter-Glo | [4] |
| 2-77 | LNCaP | Prostate Cancer | ~3.0 | CellTiter-Glo | [4] |
| BI-7273 | MOLM-13 | Acute Myeloid Leukemia | 0.217 | CellTiter-Glo | [1] |
| BI-7273 | MV4-11 | Acute Myeloid Leukemia | 0.432 | CellTiter-Glo | [1] |
Mandatory Visualization
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2. CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
CCK-8 reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
After the treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis for Both Assays:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) using a non-linear regression analysis.
References
- 1. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes for Brd7-IN-1 in Chromatin Immunoprecipitation (ChIP) Studies
Introduction
Bromodomain-containing protein 7 (BRD7) is a crucial component of the PBAF (Polybromo-associated BRG1-associated factor) subclass of the SWI/SNF chromatin remodeling complex.[1][2] Through its bromodomain, BRD7 recognizes and binds to acetylated lysine residues on histone tails, thereby playing a significant role in transcriptional regulation, DNA repair, and cell cycle control.[3] BRD7 has been identified as a tumor suppressor and is involved in key signaling pathways, including those mediated by p53, the Androgen Receptor (AR), and BRCA1.[2][4][5]
Brd7-IN-1 and other recently developed selective small-molecule inhibitors target the bromodomain of BRD7.[4][6] The primary mechanism of action for these inhibitors is to competitively block the interaction between the BRD7 bromodomain and acetylated histones, preventing the anchoring of the PBAF complex to specific chromatin loci.[3] This leads to alterations in chromatin structure and subsequent changes in the expression of BRD7 target genes.[3]
Application in Chromatin Immunoprecipitation (ChIP)
The primary application of this compound in a ChIP context is to validate its cellular target engagement and mechanism of action. By treating cells with this compound, researchers can perform a ChIP assay using an antibody against the endogenous BRD7 protein. A successful experiment will demonstrate a significant reduction in the amount of BRD7 bound to its known target gene promoters or enhancers compared to a vehicle-treated control. This provides direct evidence that the inhibitor effectively displaces BRD7 from its chromatin binding sites in a cellular environment. This approach is critical for:
-
Target Validation: Confirming that the inhibitor engages with BRD7 at the chromatin level.
-
Mechanism of Action Studies: Demonstrating that the observed downstream effects on gene expression are a direct result of BRD7 displacement.
-
Dose-Response Studies: Determining the effective concentration of the inhibitor required to displace BRD7 in cells.
-
Specificity Analysis: Comparing the displacement of BRD7 at various gene loci to understand potential locus-specific effects.
Quantitative Data for Selective BRD7 Inhibitors
While "this compound" is a general descriptor, the following data for well-characterized, selective BRD7 inhibitors provide the necessary parameters for experimental design. Compound 1-78 is also known as BRD7-IN-3.[7]
| Compound Name | Target(s) | IC50 / Kd | Cellular Assay Concentration & Duration | Reference |
| 1-78 (BRD7-IN-3) | BRD7/BRD9 | IC50: 1.6 µM (BRD7), 2.7 µM (BRD9) | Not specified | [7] |
| BRD7 | Kd: 1.2 µM (MST) | Not specified | [4] | |
| 2-77 | BRD7 | Kd: 2.2 µM (MST) | 1 µM for 72 hours (for RNA-Seq) | [4] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. MST: MicroScale Thermophoresis.
Signaling Pathway and Experimental Workflow
BRD7 in Androgen Receptor Signaling
BRD7 has been shown to play a role in facilitating the expression of Androgen Receptor (AR) target genes.[4] The diagram below illustrates this relationship and the proposed mechanism of action for this compound.
Caption: Role of BRD7 in AR signaling and inhibition by this compound.
Experimental Workflow for ChIP
The following workflow outlines the key steps for using this compound to demonstrate BRD7 displacement from a target gene promoter via Chromatin Immunoprecipitation.
References
- 1. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Western blot protocol to detect BRD7 protein levels after Brd7-IN-1 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting BRD7 Protein Levels Following Brd7-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 7 (BRD7) is a crucial member of the SWI/SNF chromatin remodeling complex and functions as a tumor suppressor by regulating gene expression.[1][2] It plays a significant role in various cellular processes, including cell cycle control, DNA repair, and transcriptional regulation through its interaction with key proteins like p53 and BRCA1.[1][3] Dysregulation of BRD7 has been implicated in several cancers.[1] this compound is a small molecule inhibitor that targets the bromodomain of BRD7, preventing its interaction with acetylated histones and thereby modulating gene expression.[2] This application note provides a detailed protocol for utilizing Western blotting to quantify the changes in BRD7 protein levels in cultured cells after treatment with this compound.
Signaling Pathway
BRD7 is involved in multiple signaling pathways that are critical for cellular homeostasis and tumor suppression. One such pathway involves its interaction with the tumor suppressor p53. BRD7 is required for p53-dependent oncogene-induced senescence, a key mechanism for preventing tumor growth.[4] BRD7 promotes the acetylation of p53, enhancing its recruitment to the promoters of target genes involved in cell cycle arrest.[5]
References
Application Notes and Protocols for qRT-PCR Analysis of Target Gene Expression Following Brd7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (Brd7) is a critical component of the SWI/SNF chromatin remodeling complex and a key regulator of gene transcription. It functions as a tumor suppressor by interacting with essential proteins such as p53 and BRCA1.[1][2] Dysregulation of Brd7 has been implicated in various cancers, making it an attractive target for therapeutic intervention. Brd7-IN-1 is a small molecule ligand designed to be incorporated into Proteolysis Targeting Chimeras (PROTACs), such as VZ185, which lead to the targeted degradation of the Brd7 protein.[3][4][5] This targeted degradation offers a powerful method to study the functional consequences of Brd7 loss and to explore its therapeutic potential.
These application notes provide a comprehensive guide for utilizing quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes following treatment with this compound-based PROTACs. The protocols and data presented herein will enable researchers to effectively quantify the downstream effects of Brd7 degradation on key signaling pathways.
Mechanism of Action
This compound itself is not a direct inhibitor but serves as a Brd7-binding moiety. When incorporated into a PROTAC molecule like VZ185, it facilitates the recruitment of an E3 ubiquitin ligase to Brd7, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] The degradation of Brd7 results in altered transcription of its target genes, impacting cellular processes such as cell cycle progression, apoptosis, and signal transduction. Brd7 is known to modulate several key signaling pathways, including the p53, Wnt/β-catenin, and MAPK/ERK pathways.[1][6][7]
Key Applications
-
Target Validation: Confirm the on-target effect of this compound-based PROTACs by quantifying the downregulation of known Brd7 target genes.
-
Pathway Analysis: Investigate the impact of Brd7 degradation on the expression of genes within the p53, Wnt/β-catenin, and MAPK/ERK signaling pathways.
-
Pharmacodynamic Biomarker Discovery: Identify and validate robust mRNA biomarkers for assessing the biological activity of Brd7 degraders in preclinical models.
-
Drug Development: Evaluate the dose-dependent and time-course effects of this compound-based PROTACs on target gene expression to inform lead optimization and candidate selection.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to your research question. For example, cancer cell lines with known Brd7 expression levels (e.g., MCF-7, HepG2, A549) are suitable for these studies.[1][7][8]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound-based PROTAC (e.g., VZ185) or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine optimal treatment conditions. A typical starting point is 1-100 nM for 24-72 hours.
-
Harvesting: After the treatment period, wash the cells once with ice-cold PBS and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
RNA Isolation and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA purification kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis if necessary.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design and Validation: Design or obtain pre-validated primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.
-
Reaction Setup: Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qRT-PCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 30 seconds
-
72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the selected housekeeping genes (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the change in gene expression following treatment with a this compound-based PROTAC (e.g., VZ185) at 10 nM for 48 hours in a relevant cancer cell line.
Table 1: Effect of this compound PROTAC Treatment on p53 Signaling Pathway Genes
| Gene Symbol | Function | Fold Change vs. Vehicle | P-value |
| TP53 | Tumor suppressor, transcription factor | 1.8 | <0.05 |
| CDKN1A (p21) | Cell cycle inhibitor, p53 target | 2.5 | <0.01 |
| MDM2 | Negative regulator of p53 | 0.6 | <0.05 |
| BAX | Pro-apoptotic protein, p53 target | 2.1 | <0.01 |
| BCL2 | Anti-apoptotic protein | 0.7 | <0.05 |
Table 2: Effect of this compound PROTAC Treatment on Wnt/β-catenin Signaling Pathway Genes
| Gene Symbol | Function | Fold Change vs. Vehicle | P-value |
| CTNNB1 (β-catenin) | Key mediator of Wnt signaling | 0.9 | >0.05 |
| MYC | Oncogene, Wnt target gene | 0.5 | <0.01 |
| CCND1 (Cyclin D1) | Cell cycle regulator, Wnt target | 0.6 | <0.05 |
| AXIN2 | Negative regulator of Wnt signaling | 1.5 | <0.05 |
Table 3: Effect of this compound PROTAC Treatment on MAPK/ERK Signaling Pathway Genes
| Gene Symbol | Function | Fold Change vs. Vehicle | P-value |
| FOS | Transcription factor, downstream of ERK | 0.4 | <0.01 |
| DUSP6 | Dual specificity phosphatase, ERK inhibitor | 1.7 | <0.05 |
| EGR1 | Transcription factor, downstream of ERK | 0.5 | <0.01 |
Visualization of Pathways and Workflows
Experimental workflow for qRT-PCR analysis.
Brd7's role in the p53 signaling pathway.
Brd7's influence on the Wnt/β-catenin pathway.
Brd7's modulation of the MAPK/ERK pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Ct values or no amplification | Poor RNA quality or quantity | Re-extract RNA and ensure A260/A280 is optimal. |
| Inefficient cDNA synthesis | Use a high-quality reverse transcriptase and optimize RNA input. | |
| Inefficient primers | Validate primer efficiency with a standard curve. Redesign primers if necessary. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and be precise. Prepare a master mix. |
| Cell culture variability | Ensure consistent cell seeding density and treatment conditions. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers or off-target amplification | Optimize primer concentration and annealing temperature. Redesign primers. |
| Genomic DNA contamination | Treat RNA with DNase I. Design primers that span exon-exon junctions. |
Conclusion
The use of this compound-based PROTACs provides a specific and potent tool for studying the function of Brd7. The qRT-PCR protocols and guidelines presented in these application notes offer a robust framework for quantifying the downstream transcriptional consequences of Brd7 degradation. By analyzing the expression of key target genes in relevant signaling pathways, researchers can gain valuable insights into the biological roles of Brd7 and the therapeutic potential of its targeted degradation.
References
- 1. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 7. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 8. jcancer.org [jcancer.org]
Application Notes and Protocols for Utilizing Brd7-IN-1 in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the SWI/SNF chromatin remodeling complex.[1] Its involvement in transcriptional regulation and cellular processes such as cell cycle control and DNA repair has implicated it as a potential therapeutic target in oncology.[1] Small molecule inhibitors targeting the bromodomain of BRD7 can modulate its interaction with acetylated histones, thereby altering gene expression.[1]
Brd7-IN-1 is a ligand for the BRD7 and BRD9 bromodomains. It is a derivative of the known BRD7/9 inhibitor BI-7273 and serves as a precursor for the development of Proteolysis Targeting Chimeras (PROTACs), such as VZ185, which are designed to induce the degradation of BRD7 and BRD9.[2][3] Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for studying the binding of small molecules like this compound to their protein targets in a high-throughput screening setting.[4][5] This document provides a detailed protocol for utilizing this compound in a competitive fluorescence polarization assay to characterize its binding to the BRD7 bromodomain.
Principle of the Fluorescence Polarization Assay
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution.[6] In this assay, a small fluorescently labeled ligand (probe) that binds to BRD7 is used. When the probe is unbound and free in solution, it tumbles rapidly, resulting in a low polarization value. Upon binding to the much larger BRD7 protein, the probe's rotation is significantly slowed, leading to a high polarization value.[6]
In a competitive FP assay, an unlabeled inhibitor, such as this compound, competes with the fluorescent probe for binding to BRD7. The displacement of the fluorescent probe by the inhibitor results in a decrease in the polarization signal, which is proportional to the concentration of the inhibitor. This allows for the determination of the inhibitor's binding affinity (IC50 or Ki).[7]
Quantitative Data Summary
The following table summarizes key quantitative data for BRD7 inhibitors and related compounds. This data is essential for designing and interpreting the FP assay.
| Compound | Target(s) | Affinity (IC50/Kd) | Assay Type | Reference |
| This compound | BRD7/BRD9 | Not explicitly reported, derivative of BI-7273 | Precursor for PROTAC | [2][3] |
| BI-7273 | BRD7/BRD9 | Better BRD7 binding profile than BI-9564 | Thermal Shift Assay | [4] |
| 1-78 | BRD7 (selective) | Kd: 1.2 µM | Microscale Thermophoresis (MST) | [4] |
| 2-77 (BRD7-IN-2) | BRD7 (selective) | IC50: 5.4 µM (BRD7), >300 µM (BRD9) | Not Specified | [8] |
| BI-9564 | BRD9 > BRD7 | Kd: 117 nM (BRD7), 19 nM (BRD9) | Not Specified | [4] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human BRD7 Bromodomain (BRD7-BD): The protein fragment containing the bromodomain (e.g., amino acids 129-252) is required.[5] Several commercial vendors supply this reagent.
-
This compound: Can be synthesized or purchased from commercial suppliers.[2][3]
-
Fluorescent Probe: A fluorescently labeled small molecule that binds to the BRD7 bromodomain. The selection and characterization of a suitable probe are critical first steps. A common strategy is to fluorescently label a known BRD7 ligand.
-
Assay Buffer: A suitable buffer is essential for maintaining protein stability and ensuring optimal binding conditions. A recommended starting buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
-
Assay Plates: Black, low-volume, non-binding surface 384-well or 96-well plates are recommended to minimize background fluorescence and non-specific binding.[9]
-
Plate Reader: A plate reader capable of measuring fluorescence polarization is required. The instrument should be equipped with appropriate excitation and emission filters for the chosen fluorophore.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound fluorescence polarization competition assay.
Protocol 1: Fluorescent Probe Characterization and Kd Determination
This initial experiment is crucial to determine the binding affinity of the fluorescent probe for the BRD7 bromodomain.
-
Prepare a serial dilution of the BRD7-BD protein in assay buffer.
-
Add a fixed, low concentration of the fluorescent probe to each well of the assay plate. The concentration of the probe should be well below the expected Kd.
-
Add the serially diluted BRD7-BD to the wells containing the probe.
-
Include control wells:
-
Blank: Assay buffer only.
-
Free Probe: Fluorescent probe in assay buffer without BRD7-BD.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the millipolarization (mP) values against the concentration of BRD7-BD.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd) of the probe.
Protocol 2: Competitive FP Assay for this compound
This protocol is used to determine the IC50 value of this compound.
-
Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
To each well of the assay plate, add:
-
The serially diluted this compound or DMSO vehicle control.
-
A fixed concentration of BRD7-BD (typically at or below the Kd of the fluorescent probe).
-
A fixed concentration of the fluorescent probe (typically at a low nanomolar concentration).
-
-
Include control wells:
-
0% Inhibition Control (High Signal): BRD7-BD, fluorescent probe, and DMSO (no inhibitor).
-
100% Inhibition Control (Low Signal): Fluorescent probe and DMSO (no BRD7-BD or inhibitor).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Logical Relationships
The following diagram illustrates the principle of the competitive fluorescence polarization assay.
Caption: Principle of the competitive fluorescence polarization assay for this compound.
Data Analysis and Interpretation
The primary output of the competitive FP assay is the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe from the BRD7 bromodomain. A lower IC50 value indicates a higher binding affinity.
It is important to note that the IC50 value is dependent on the assay conditions, including the concentrations of the BRD7 protein and the fluorescent probe. To determine the inhibitor's intrinsic binding affinity (Ki), the Cheng-Prusoff equation can be used, provided the Kd of the fluorescent probe is known.
Troubleshooting
-
Low Signal-to-Background Ratio: Ensure the fluorescent probe concentration is optimal and that the assay buffer does not have high autofluorescence.
-
High Data Variability: Check for pipetting errors, ensure proper mixing, and confirm the stability of all reagents.
-
No Inhibition Observed: Verify the activity of this compound and the integrity of the BRD7 protein. Ensure the inhibitor concentration range is appropriate.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in a fluorescence polarization assay to characterize its binding to the BRD7 bromodomain, contributing to the development of novel therapeutics targeting this important epigenetic reader.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labshake.com [labshake.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thermal Shift Assay for Brd7-IN-1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are recognized as epigenetic readers. Brd7 is a subunit of the PBAF chromatin remodeling complex and plays a crucial role in transcriptional regulation.[1] It is involved in several key signaling pathways, including the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway, making it a potential therapeutic target for various diseases, including cancer.[2][3] Small molecule inhibitors targeting the bromodomain of Brd7 can modulate its activity and downstream signaling.
Brd7-IN-1 is a chemical probe for Brd7, developed as a derivative of the known Brd7/9 inhibitor BI-7273.[4] The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of small molecule inhibitors to a target protein.[5][6] The principle of TSA lies in the fact that the binding of a ligand, such as this compound, to its target protein, Brd7, increases the thermal stability of the protein. This increased stability is measured as a shift in the protein's melting temperature (Tm).[7] This application note provides a detailed protocol for performing a Thermal Shift Assay to characterize the binding of this compound to the Brd7 bromodomain.
Brd7 Signaling Pathway
Brd7 is implicated in multiple signaling pathways that are critical for cell cycle control and tumor suppression. The diagram below illustrates the central role of Brd7 in modulating the p53 and Wnt signaling pathways.
Caption: Brd7 in Cellular Signaling Pathways.
Experimental Workflow for Thermal Shift Assay
The following diagram outlines the key steps involved in performing a Thermal Shift Assay to determine the binding of an inhibitor to Brd7.
Caption: Thermal Shift Assay Experimental Workflow.
Quantitative Data Summary
The binding of an inhibitor to Brd7 results in an increase in the protein's melting temperature (Tm). The change in melting temperature (ΔTm) is a measure of the inhibitor's binding affinity and the stabilization it confers upon the protein. The following table summarizes the thermal shift data for the binding of the representative Brd7 inhibitor, BI-7273, to the Brd7 bromodomain.
| Compound | Target Protein | Ligand Concentration (µM) | Tm (°C) without Ligand (DMSO Control) | Tm (°C) with Ligand | ΔTm (°C) |
| BI-7273 | Brd7 Bromodomain | 1 | ~42.0 | ~46.0 | ~4.0 |
| BI-7273 | Brd7 Bromodomain | 10 | ~42.0 | ~50.5 | ~8.5 |
| BI-7273 | Brd7 Bromodomain | 25 | ~42.0 | ~55.6 | ~13.6 |
Note: The data presented is for the Brd7/9 inhibitor BI-7273, of which this compound is a derivative.[4] Actual Tm values may vary depending on experimental conditions, including buffer composition and protein construct.
Detailed Experimental Protocol
This protocol outlines the steps for conducting a Thermal Shift Assay to measure the binding of this compound to the Brd7 bromodomain.
Materials:
-
Purified recombinant human Brd7 bromodomain protein (purity >95%)
-
This compound (or other inhibitors of interest)
-
SYPRO Orange Protein Gel Stain (5000X stock in DMSO)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
-
DMSO (Dimethyl sulfoxide)
-
qPCR instrument (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)
-
96-well or 384-well qPCR plates
-
Optical plate seals
-
Multichannel pipettes
Procedure:
-
Preparation of Reagents:
-
Brd7 Protein Stock: Prepare a stock solution of the Brd7 bromodomain protein in the assay buffer. The final concentration in the assay will be 2 µM. It is recommended to centrifuge the protein stock at >10,000 x g for 10 minutes at 4°C to remove any aggregates before use.
-
SYPRO Orange Working Solution: Prepare a 200X working solution of SYPRO Orange by diluting the 5000X stock 1:25 in assay buffer. The final concentration in the assay will be 5X.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions in DMSO to achieve the desired final inhibitor concentrations in the assay (e.g., 1 µM, 10 µM, 25 µM).
-
-
Assay Plate Setup:
-
Prepare a master mix of the Brd7 protein and SYPRO Orange dye in the assay buffer. For a 20 µL final reaction volume, this would typically consist of:
-
4 µL of 10 µM Brd7 protein stock (for a final concentration of 2 µM)
-
0.5 µL of 200X SYPRO Orange working solution (for a final concentration of 5X)
-
14.5 µL of assay buffer
-
-
Aliquot 19 µL of the master mix into each well of the qPCR plate.
-
Add 1 µL of the this compound dilutions or DMSO (for the no-ligand control) to the respective wells. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Seal the plate firmly with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Melt Experiment:
-
Place the qPCR plate in the real-time PCR instrument.
-
Set up the instrument to collect fluorescence data (using a filter set appropriate for SYPRO Orange, e.g., FAM or ROX channel).
-
Program the instrument with a temperature ramp protocol:
-
Hold at 25°C for 1 minute.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute (or in 0.5°C increments with a 30-second hold at each step).
-
Collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The raw fluorescence data will be plotted against temperature, generating a sigmoidal melting curve for each well.
-
The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to the Boltzmann equation or by calculating the peak of the first derivative of the melting curve (-dF/dT). Most qPCR software includes tools for this analysis.
-
Calculate the thermal shift (ΔTm) for each inhibitor concentration using the following formula: ΔTm = Tm (with this compound) - Tm (DMSO control)
-
Expected Results:
A successful experiment will show a sigmoidal melting curve for the Brd7 protein in the presence of DMSO. Upon the addition of a binding inhibitor like this compound, the melting curve will shift to the right, indicating an increase in the Tm. The magnitude of the ΔTm is generally proportional to the binding affinity of the inhibitor. A larger positive ΔTm suggests a stronger binding interaction and greater stabilization of the Brd7 bromodomain.
References
- 1. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 bromodomain containing 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. opnme.com [opnme.com]
- 5. eubopen.org [eubopen.org]
- 6. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vivo Experimental Design Using Brd7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brd7-IN-1 is a chemical probe for the bromodomain-containing protein 7 (BRD7). It is a derivative of the dual BRD7/BRD9 inhibitor BI-7273 and serves as the warhead for the PROTAC degrader VZ185.[1] While BRD7 is implicated in various cancers and metabolic diseases, to date, no in vivo pharmacological studies have been published for this compound or its parent compound, BI-7273.[1][2] This document provides a detailed, proposed framework for researchers planning to conduct in vivo experiments with this compound. The protocols and experimental designs are extrapolated from studies on closely related compounds, such as the BRD9 inhibitor BI-9564, and the BRD7/9 PROTAC VZ185.
Introduction to BRD7
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain family of proteins that recognize acetylated lysine residues on histones and other proteins. This interaction plays a crucial role in chromatin remodeling and gene transcription. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[3] Dysregulation of BRD7 has been linked to several pathologies, including various cancers like nasopharyngeal, breast, and prostate cancer, as well as metabolic disorders.[4][5][6][7][8] BRD7 acts as a tumor suppressor in many cancers by modulating key signaling pathways.[5][7]
Mechanism of Action and Signaling Pathways
This compound, as a BRD7 inhibitor, functions by competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain. This prevents BRD7 from tethering the PBAF complex to chromatin, thereby altering the transcription of target genes. The downstream effects of BRD7 inhibition are context-dependent and can influence several critical cellular signaling pathways.
Key Signaling Pathways Modulated by BRD7:
-
p53 Pathway: BRD7 is a crucial component of a functional p53 pathway. It interacts with p53 and is required for the efficient transcription of a subset of p53 target genes, promoting cell cycle arrest and apoptosis.[7][9]
-
Wnt/β-catenin Pathway: In some cancers, BRD7 can negatively regulate the Wnt/β-catenin pathway by inhibiting the nuclear accumulation of β-catenin.[3]
-
PI3K/Akt Pathway: BRD7 has been shown to inhibit cancer cell growth and metastasis by downregulating the PI3K/Akt signaling pathway.[5][7]
-
Ras-Raf-MEK-ERK Pathway: BRD7 can regulate the Ras-Raf-MEK-ERK pathway, leading to the inhibition of G1-S phase progression in the cell cycle.[9][10]
-
BRCA1-mediated Transcription: BRD7 directly binds to BRCA1 and is involved in the regulation of a significant portion of BRCA1-regulated genes.[11]
-
Insulin Signaling Pathway: BRD7 plays a role in glucose homeostasis by interacting with the regulatory subunits of PI3K.[2]
Below is a diagram illustrating the central role of BRD7 in various signaling pathways.
Quantitative Data Summary
Although in vivo data for this compound is not available, the following tables summarize the in vitro potency of its parent compound, BI-7273, and the pharmacokinetic properties of the derived PROTAC, VZ185, which can help inform study design.
Table 1: In Vitro Activity of BI-7273
| Target | Assay | IC50 (nM) |
| BRD9 | AlphaScreen | 19 |
| BRD7 | AlphaScreen | 117 |
| BRD4-BD1 | AlphaScreen | >100,000 |
Data sourced from opnme.com.[2]
Table 2: In Vitro Pharmacokinetic Profile of VZ185
| Parameter | Human | Mouse |
| Plasma Stability | High | High |
| Microsomal Stability | High | High |
| Aqueous Kinetic Solubility | Up to ~100 µM | Up to ~100 µM |
Data sourced from MedChemExpress and Zoppi V, et al.[3][12]
Proposed In Vivo Experimental Design and Protocols
The following protocols are suggested based on available data for related compounds and general practices for in vivo studies with small molecule inhibitors. It is critical to perform initial dose-finding and toxicity studies before commencing efficacy experiments.
Experimental Workflow Diagram
Protocol 1: Xenograft Tumor Model in Mice
This protocol describes a typical subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.
1. Cell Culture and Implantation:
- Culture a relevant cancer cell line (e.g., a line with known BRD7 dependency) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free DMEM or a mixture with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 6-8 week old female athymic nude mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Formulation and Administration of this compound:
- Proposed Formulation (based on VZ185): Prepare a stock solution of this compound in DMSO. For the working solution, dilute the stock in a vehicle such as corn oil to achieve a final concentration of 10% DMSO and 90% corn oil.[3] Prepare fresh daily.
- Proposed Dosing (extrapolated from BI-9564): Based on studies with the related compound BI-9564, a starting dose could be in the range of 50-180 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once daily.[4][13] This must be optimized in a dose-finding study.
- Administer the prepared this compound formulation or vehicle control to the respective groups for the duration of the study (e.g., 21-28 days).
4. Monitoring and Endpoints:
- Continue to monitor tumor volume and body weight every 2-3 days.
- Observe the animals for any signs of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Collect tumor tissue and other organs for pharmacodynamic and histological analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol outlines how to assess the on-target activity of this compound in tumor tissue.
1. Tissue Collection and Processing:
- Collect tumor samples at various time points after the final dose to assess the duration of target engagement.
- Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.
- Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
- Prepare protein lysates from the frozen tumor tissue.
- Perform Western blotting to analyze the expression levels of proteins in BRD7-regulated pathways. Potential PD markers include:
- Downstream targets of the p53 pathway (e.g., p21).
- Markers of the PI3K/Akt pathway (e.g., p-Akt).
- Cell cycle proteins (e.g., Cyclin D1).
3. Immunohistochemistry (IHC):
- Embed the formalin-fixed tissue in paraffin and section.
- Perform IHC staining for BRD7 to assess target levels and for proliferation markers like Ki-67 to evaluate the anti-proliferative effect of the treatment.
4. Quantitative Real-Time PCR (qPCR):
- Isolate RNA from frozen tumor samples.
- Perform qPCR to measure the transcript levels of BRD7 target genes.
Conclusion
While this compound is a valuable tool for in vitro studies of BRD7 function, its in vivo application requires careful consideration and preliminary studies due to the lack of published data. The proposed experimental designs and protocols in this document, based on closely related compounds, provide a robust starting point for researchers. It is imperative to conduct thorough dose-finding and tolerability studies to establish a safe and effective dose for efficacy experiments. The successful in vivo characterization of this compound will be crucial for validating BRD7 as a therapeutic target and for the further development of BRD7-targeted therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Brd7-IN-1 Storage and Stability Guidelines
Introduction
Brd7-IN-1 is a chemical probe used in research to study the function of Bromodomain-containing protein 7 (BRD7). As a modified derivative of the BRD7/9 inhibitor BI7273, it serves as a crucial component in the formation of the PROTAC VZ185, which potently targets BRD7 and BRD9 for degradation.[1] Proper handling, storage, and assessment of its stability are critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals working with this compound.
Storage and Stability Data
The stability of this compound is dependent on its form (solid or in solution) and the storage conditions. Adherence to these guidelines is essential to prevent degradation and maintain the integrity of the compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | See manufacturer's expiry | Must be stored sealed and away from moisture.[1] |
| Stock Solution | -20°C | 1 month | Must be stored sealed and away from moisture.[1] |
| Stock Solution | -80°C | 6 months | Must be stored sealed and away from moisture.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Instructions |
| DMSO | 30 mg/mL | 64.19 mM | - |
| H₂O | 100 mg/mL | 213.95 mM | Requires sonication to dissolve.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the procedure for preparing stock solutions of this compound for in vitro experiments. It is recommended to prepare fresh solutions for immediate use whenever possible.[1]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your specific vial size).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If precipitation or incomplete dissolution is observed, sonicate the solution for 5-10 minutes in a water bath.[1] Gentle warming may also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of Stock Solution Stability
This protocol provides a general framework for determining the stability of this compound stock solutions over time under specific storage conditions. This is crucial for long-term studies to ensure the compound's integrity.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) (optional, for degradation product identification)
-
Appropriate mobile phase solvents for HPLC
-
Autosampler vials
Procedure:
-
Time Point Zero (T=0) Analysis: Immediately after preparing the stock solution, take an initial aliquot for analysis.
-
Dilute a small sample of the stock solution to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as the baseline for purity and concentration.
-
-
Storage: Store the remaining aliquots at the desired temperatures to be tested (e.g., -20°C and -80°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Sample Analysis:
-
Thaw the aliquot completely and bring it to room temperature.
-
Prepare the sample for HPLC analysis using the same dilution factor as the T=0 sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatogram of each time point to the T=0 sample.
-
Calculate the percentage of the main peak area relative to the total peak area to determine purity.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks indicates instability under those storage conditions.
-
Visualized Workflow and Signaling Pathways
The following diagrams illustrate key experimental workflows and logical relationships relevant to the handling and stability assessment of this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Protocol for assessing the long-term stability of this compound.
References
Recommended suppliers and catalog numbers for Brd7-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Brd7-IN-1, a potent and selective inhibitor of the bromodomain-containing protein 7 (BRD7). These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of BRD7 in various biological processes.
Recommended Suppliers and Catalog Numbers
Ensuring the quality and purity of chemical compounds is critical for reproducible research. The following suppliers are recommended for sourcing this compound and related compounds.
| Supplier | Product Name | Catalog Number | Purity |
| MedChemExpress | This compound | HY-111905 | 99.77%[1] |
| MedChemExpress | VZ185 (PROTAC containing this compound) | HY-103623 | >98% |
| Adooq Bioscience | Brd7-IN-2 (A selective Brd7 inhibitor) | A24422 | >98% |
Introduction to this compound
This compound is a chemical probe that can be utilized to study the function of BRD7, a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD7 acts as a reader of histone acetylation and is a component of the PBAF chromatin remodeling complex. It has been implicated in a variety of cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair. Dysregulation of BRD7 has been linked to several diseases, most notably cancer and metabolic disorders.
This compound is a modified derivative of BI-7273, a known BRD7/9 inhibitor. It serves as a key component of the PROTAC (Proteolysis Targeting Chimera) VZ185, which targets BRD7 and BRD9 for degradation.[1][2]
Signaling Pathways Involving BRD7
BRD7 is a critical node in several signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results when using this compound.
BRD7 and the p53 Tumor Suppressor Pathway
BRD7 is a crucial coactivator of the p53 tumor suppressor protein. It directly interacts with p53 and is required for the efficient transcription of a subset of p53 target genes. This interaction is critical for p53-dependent processes such as oncogene-induced senescence. The use of this compound can help elucidate the specific role of BRD7's bromodomain activity in this pathway.
Figure 1: Simplified diagram of the BRD7-p53 signaling pathway.
BRD7 in Insulin Signaling and Glucose Metabolism
BRD7 plays a role in the insulin signaling pathway, partly through its interaction with the p85 regulatory subunit of PI3K.[3] Studies have shown that BRD7 can modulate glucose homeostasis.[4] this compound can be a valuable tool to investigate the bromodomain-dependent functions of BRD7 in metabolic regulation.
Figure 2: Overview of BRD7's involvement in the insulin signaling pathway.
Experimental Protocols
The following are generalized protocols derived from published research. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
General Handling and Storage of this compound
-
Storage: Store solid this compound at -20°C or -80°C.
-
Stock Solutions: Prepare a stock solution in DMSO. For example, a 10 mM stock can be prepared and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium or vehicle for in vivo studies to the desired final concentration immediately before use.
In Vitro Cell-Based Assays
1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value.
-
2. Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of BRD7 downstream targets (e.g., p53, p21, c-Myc).
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To investigate the effect of this compound on the interaction between BRD7 and its binding partners (e.g., p53).
-
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-BRD7) or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the protein complexes and analyze by Western blot using an antibody against the suspected interacting protein (e.g., anti-p53).
-
In Vivo Studies
Animal Models: Xenograft tumor models in immunodeficient mice are commonly used to assess the in vivo efficacy of anti-cancer compounds.
-
Preparation of this compound for In Vivo Administration:
-
For VZ185, a PROTAC containing this compound, a formulation in corn oil has been described for intraperitoneal injection.[2]
-
It is crucial to perform formulation and stability studies for your specific in vivo experiments.
-
-
General Procedure for Xenograft Studies:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data related to BRD7 inhibition from various studies. This information can serve as a reference for experimental design.
| Parameter | Value | Compound | Cell Line/System | Reference |
| DC50 (BRD7) | 4.5 nM | VZ185 | Not specified | [2] |
| DC50 (BRD9) | 1.8 nM | VZ185 | Not specified | [2] |
| EC50 (Cytotoxicity) | 3 nM | VZ185 | EOL-1 | [2] |
| EC50 (Cytotoxicity) | 40 nM | VZ185 | A-402 | [2] |
| IC50 (BRD7) | 5.4 µM | Brd7-IN-2 | In vitro assay | |
| IC50 (BRD9) | >300 µM | Brd7-IN-2 | In vitro assay |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the effects of this compound.
References
Troubleshooting & Optimization
Troubleshooting unexpected results in Brd7-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brd7-IN-1, a selective inhibitor of the BRD7 bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor that targets the bromodomain of BRD7. By binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, it prevents the recruitment of BRD7 to chromatin and its interaction with acetylated histone proteins. This leads to the modulation of downstream gene expression, particularly those involved in cell cycle regulation and apoptosis.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Users have occasionally reported variability in the half-maximal inhibitory concentration (IC50) of this compound in cell proliferation or viability assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to this compound due to differences in BRD7 expression levels or the presence of compensatory mechanisms. It is crucial to establish a baseline IC50 for each cell line used. |
| Cell Density | The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor. Ensure consistent cell seeding density across all experiments. |
| Assay Incubation Time | The duration of the assay can influence the observed IC50. A time-course experiment is recommended to determine the optimal endpoint. |
| Compound Stability | This compound may degrade in a culture medium over long incubation periods. For experiments lasting longer than 48 hours, consider replenishing the medium with a fresh compound. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and can interfere with the assay results. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for the specific cell line. |
Issue 2: No significant change in the expression of known downstream target genes of BRD7 after this compound treatment.
Researchers may not observe the expected changes in the mRNA or protein levels of genes known to be regulated by BRD7.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unchanged target gene expression.
Detailed Steps:
-
Verify Compound Activity: Confirm the integrity and activity of your this compound stock. If possible, test it in a cell line known to be sensitive to the compound.
-
Confirm Cell Line Characteristics: Ensure that the cell line used expresses BRD7 at a detectable level. Perform a baseline qPCR or Western blot to check BRD7 expression.
-
Review Experimental Protocol:
-
Treatment duration: The timing of gene expression changes can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target genes.
-
Concentration: The effective concentration may be cell line-dependent. Perform a dose-response experiment with a range of this compound concentrations.
-
-
Include Positive Controls: Use a known activator or repressor of your target gene as a positive control to ensure the assay system is working correctly.
-
Assess Target Engagement: To confirm that this compound is interacting with BRD7 in your cellular context, consider performing a cellular thermal shift assay (CETSA) or a co-immunoprecipitation experiment to see if this compound disrupts the interaction of BRD7 with its binding partners.
Experimental Protocols
Protocol 1: Western Blotting for BRD7 and Downstream Targets
This protocol describes the detection of BRD7 and a hypothetical downstream target, Protein X, by Western blotting in cells treated with this compound.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7 (e.g., 1:1000 dilution) and Protein X (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Hypothetical Quantitative Data:
| Treatment | BRD7 Protein Level (Normalized to Loading Control) | Protein X Level (Normalized to Loading Control) |
| DMSO (Vehicle) | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.98 | 0.85 |
| This compound (1 µM) | 1.02 | 0.52 |
| This compound (10 µM) | 0.95 | 0.21 |
Signaling Pathways
BRD7-Mediated Gene Regulation and Inhibition by this compound
BRD7 is known to be a component of some chromatin remodeling complexes and can act as a transcriptional co-activator or co-repressor. One of its proposed functions is to interact with acetylated histones and recruit other transcriptional regulators to the promoter regions of target genes, thereby influencing their expression.
Caption: Hypothesized mechanism of this compound action.
Optimizing Brd7-IN-1 concentration to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Brd7-IN-1, a chemical probe derived from the potent BRD7/9 dual inhibitor, BI-7273. The primary focus is to help users determine the optimal concentration of this compound to maximize on-target effects on Bromodomain-containing protein 7 (BRD7) while minimizing potential off-target interactions.
Quick Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide provides insights into potential issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Phenotype/Toxicity | Off-target effects: this compound is a derivative of BI-7273, a dual inhibitor of BRD7 and BRD9. It may also interact with other bromodomain-containing proteins like CECR2 and FALZ at higher concentrations.[1][2] Very high concentrations might also lead to weak inhibition of kinases such as ACVR1, TGFBR1, and ACVR2B.[2][3] | 1. Perform a dose-response experiment: Titrate this compound to identify the lowest effective concentration that elicits the desired on-target phenotype. 2. Include control compounds: Use a structurally related but inactive control, such as BI-6354, to confirm that the observed phenotype is due to BRD7/9 inhibition.[2][3] 3. Validate target engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with BRD7 at the concentrations used. |
| Inconsistent Results Between Experiments | Variability in compound concentration or cell state: Inaccurate dilutions or differences in cell density, passage number, or metabolic state can lead to variable outcomes. | 1. Prepare fresh dilutions: Prepare this compound dilutions from a concentrated stock for each experiment. 2. Standardize cell culture conditions: Ensure consistent cell density, passage number, and growth phase across all experiments. 3. Verify compound integrity: Ensure proper storage of this compound to prevent degradation. |
| No Observable On-Target Effect | Insufficient concentration or target engagement: The concentration of this compound may be too low to effectively inhibit BRD7 in your specific cell line or experimental setup. | 1. Increase this compound concentration: Gradually increase the concentration in a dose-response manner. 2. Confirm target expression: Verify the expression level of BRD7 in your cell model. 3. Assess cellular permeability: Although BI-7273 is cell-permeable, ensure your experimental conditions do not hinder compound entry.[1] |
| Discrepancy Between Biochemical and Cellular Data | Cellular factors influencing compound activity: Factors such as cell membrane permeability, efflux pumps, or compound metabolism can lead to differences between in vitro and in-cellulo potency. | 1. Perform cellular target engagement assays: Utilize CETSA or NanoBRET assays to measure target binding within the cellular context. 2. Consider incubation time: Optimize the incubation time to allow for sufficient cellular uptake and target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a chemical probe derived from BI-7273, which is a potent and selective dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2][3] It is often used as a warhead for developing Proteolysis Targeting Chimeras (PROTACs), such as VZ185, which are designed to degrade BRD7 and BRD9.[4][5]
Q2: What are the known off-targets of this compound?
A2: The off-target profile of this compound is expected to be similar to its parent compound, BI-7273. Besides its high affinity for BRD7 and BRD9, BI-7273 has been shown to have some activity against other bromodomain-containing proteins, notably CECR2 and FALZ.[1][2] It exhibits excellent selectivity against the BET family of bromodomains (e.g., BRD2, BRD3, BRD4).[2][3] At high concentrations (in the micromolar range), some weak interactions with a limited number of kinases might be observed.[2][3]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target interactions. A systematic approach is recommended:
-
Review existing literature: Start with concentrations that have been reported to be effective for BI-7273 or similar BRD7/9 inhibitors in comparable experimental systems.
-
Perform a dose-response curve: Test a wide range of concentrations (e.g., from low nanomolar to low micromolar) to determine the EC50 for your desired phenotype.
-
Correlate phenotype with target engagement: Use an orthogonal assay like CETSA to confirm that the observed phenotype occurs at concentrations where this compound is engaging with BRD7.
Q4: What experimental techniques can I use to confirm on-target and identify off-target effects of this compound?
A4: A multi-pronged approach is recommended to confidently assess the on- and off-target effects of this compound:
-
Biochemical Assays: Screen this compound against a panel of purified bromodomains and kinases to determine its selectivity profile in vitro.
-
Cellular Thermal Shift Assay (CETSA): This technique confirms direct binding of this compound to BRD7 in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.
-
Quantitative Proteomics (Mass Spectrometry): This unbiased approach can identify a broad range of protein interactors of this compound in cells, providing a global view of on- and off-targets.
-
Transcriptomics (RNA-seq): Analyzing changes in gene expression following treatment with this compound can reveal downstream effects of both on-target and potential off-target activities.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of BI-7273, the parent compound of this compound. This data can be used as a guide for designing experiments with this compound.
| Target | Assay Type | Value (nM) | Reference |
| BRD9 | IC50 | 19 | [1][3] |
| Kd | 0.75 | [1] | |
| ITC (Kd) | 15 | [3] | |
| BRD7 | IC50 | 117 | [1][3] |
| Kd | 0.3 | [1] | |
| CECR2 | Kd | 8.8 | [1] |
| ITC (Kd) | 187 | [2][3] | |
| FALZ | Kd | 850 | [1][2] |
| BRPF1 | Kd | 210 | [1] |
| TAF1(2) | Kd | 1000 | [1] |
| TAF1L(2) | Kd | 1200 | [1] |
| BRD1 | Kd | 2600 | [1] |
| CREBBP | Kd | 8600 | [1] |
| EP300 | Kd | 10000 | [1] |
| BRD4-BD1 | IC50 | >100,000 | [3] |
| ACVR1 | IC50 | >3,500 | [2][3] |
| TGFBR1 | IC50 | >3,500 | [2][3] |
| ACVR2B | IC50 | >3,500 | [2][3] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate the engagement of this compound with BRD7 in intact cells.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-BRD7 antibody
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Carefully collect the supernatant. Determine the protein concentration of the soluble fraction. Analyze the samples by SDS-PAGE and Western blotting using an anti-BRD7 antibody.
-
Data Analysis: Quantify the band intensities for BRD7 at each temperature for both treated and untreated samples. Plot the relative amount of soluble BRD7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Solution Digestion for Quantitative Proteomics
This protocol provides a general workflow for preparing protein samples from cell lysates for mass spectrometry-based proteomic analysis to identify global on- and off-targets.
Materials:
-
Cell lysate
-
Denaturation buffer (e.g., 8M Urea in 50 mM Tris-HCl, pH 8)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Mass spectrometry grade trypsin
-
Quenching solution (e.g., Formic acid)
-
Sample clean-up columns (e.g., C18 spin columns)
Procedure:
-
Denaturation and Reduction: Resuspend the protein pellet in denaturation buffer. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.[7]
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1M. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[7][8]
-
Quenching and Clean-up: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the purified peptides by LC-MS/MS.
RNA-Seq Data Analysis Workflow for Off-Target Identification
This workflow outlines the key bioinformatic steps to identify potential off-target effects of this compound at the transcriptomic level.
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC to check for base quality, GC content, and adapter contamination.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to a vehicle control.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify biological processes and signaling pathways that are perturbed by the inhibitor. This can provide clues to potential off-target effects.
Visualizations
BRD7 Signaling Interactions
Caption: Key signaling interactions of the tumor suppressor BRD7.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]
How to address poor solubility of Brd7-IN-1 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the poor aqueous solubility of Brd7-IN-1, a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a hydrophobic molecule, which results in low intrinsic solubility in aqueous solutions. Like many small molecule inhibitors, it is prone to precipitation when diluted from an organic stock solution into a buffer. Forcing dissolution directly into aqueous buffers without a proper protocol is likely to fail.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). A product datasheet indicates a solubility of up to 30 mg/mL in DMSO, which may require sonication to fully dissolve.[1]
Q3: What is the maximum concentration of DMSO my cell culture can tolerate?
A3: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 1%, with 0.1% being ideal to minimize off-target effects and cytotoxicity.[2] It is always best practice to perform a vehicle control experiment with the same final DMSO concentration as your treated samples.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be used to aid dissolution, particularly when preparing stock solutions in DMSO. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. One vendor suggests that heat and/or sonication can be used to aid dissolution if precipitation occurs during preparation.
Troubleshooting Guide: Dissolving this compound
If you are observing precipitation or cloudiness when preparing your working solution, follow these steps:
-
Ensure Complete Initial Dissolution: Confirm that your high-concentration stock solution in 100% DMSO is fully dissolved. If you see any particulates, use an ultrasonic bath to facilitate dissolution.[1]
-
Use a Serial Dilution Approach: Avoid diluting your DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For instance, make an intermediate dilution in your cell culture medium or buffer before preparing the final concentration.
-
Vortex During Dilution: When adding the this compound stock solution to the aqueous buffer, vortex the buffer gently to ensure rapid mixing. This can prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents and Excipients (for in vivo or specialized assays): For challenging applications, formulation strategies using co-solvents and excipients can significantly enhance solubility. A reported formulation achieves a solubility of ≥ 3 mg/mL using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Method/Notes |
| Water | 100 mg/mL (213.95 mM) | Requires sonication.[1] |
| DMSO | 30 mg/mL (64.19 mM) | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 3 mg/mL (6.42 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3 mg/mL (6.42 mM) | Clear solution for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration in cell culture medium.
-
Materials:
-
This compound powder (MW: 467.39 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortexer
-
Ultrasonic bath
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 213.95 µL of sterile DMSO to the tube. This will yield a 10 mM stock solution.
-
Vortex the tube for 1-2 minutes.
-
If any particulates remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).
-
-
Procedure for 10 µM Working Solution (Example):
-
Pre-warm your cell culture medium to 37°C.
-
Thaw a 10 mM stock solution aliquot of this compound.
-
Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Vortex gently.
-
To prepare the final 10 µM working solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly by gentle inversion or pipetting before adding to your cells. Always include a 0.1% DMSO vehicle control in your experiment.
-
Visualizations
Experimental Workflow for Solubilization
The following diagram outlines the decision-making process for dissolving this compound for experimental use.
Caption: Workflow for preparing this compound solutions.
Simplified BRD7 Signaling Context
This diagram illustrates the role of BRD7 within the PBAF chromatin remodeling complex and its involvement in p53-mediated gene transcription. This compound inhibits the acetyl-lysine reader function of the BRD7 bromodomain.
Caption: Role of BRD7 in chromatin remodeling and transcription.
References
Navigating the Nuances of Brd7-IN-1: A Technical Guide to Interpreting Assay Data
Technical Support Center | Troubleshooting Guides & FAQs
Welcome to the technical support center for researchers and drug development professionals working with Brd7-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret potentially conflicting data from various assays. Given the complex and sometimes dual nature of BRD7's function in different cellular contexts, observing divergent results is not uncommon. This guide aims to provide clarity and direction for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing conflicting data between my biochemical and cell-based assays for this compound?
A1: Discrepancies between in vitro biochemical assays and cell-based assays often arise from the differing environments. Biochemical assays using purified proteins provide a direct measure of inhibitor engagement with its target but lack the complexity of a cellular system. The relative instability of the BRD7 bromodomain in vitro can also pose challenges for certain biochemical assays.[1] In contrast, cell-based assays measure the downstream consequences of target engagement within a native cellular environment, which includes factors like cell permeability, off-target effects, and the influence of other cellular proteins and signaling pathways.
Q2: My cell viability assays show different effects of this compound across various cancer cell lines. Is this expected?
A2: Yes, this is expected. The function of BRD7 can be highly context-dependent. It has been described as a tumor suppressor in some cancers, like nasopharyngeal carcinoma, by inhibiting G1-S cell cycle progression.[2][3] However, in other contexts, such as colorectal cancer, BRD7 has been shown to promote cell proliferation.[4][5] Therefore, the effect of a BRD7 inhibitor like this compound on cell viability will likely depend on the specific role of BRD7 in that particular cell line.
Q3: I'm seeing a discrepancy between my NanoBRET and Cellular Thermal Shift Assay (CETSA) results for this compound target engagement. What could be the cause?
A3: Both NanoBRET and CETSA are powerful techniques for assessing target engagement in cells. However, they rely on different principles. NanoBRET measures the proximity of a tracer to a NanoLuc-tagged target protein, providing a direct measure of binding competition. CETSA, on the other hand, measures the thermal stabilization of the target protein upon ligand binding.[6][7] Discrepancies could arise from several factors:
-
Allosteric Binding: If this compound binds to a site other than the acetyl-lysine binding pocket, it might stabilize the protein (positive CETSA signal) without directly competing with the NanoBRET tracer.
-
Downstream Effects: CETSA can be influenced by downstream events that affect protein stability, whereas NanoBRET is a more direct measure of binding to the tagged protein.
-
Assay Artifacts: Ensure proper optimization of both assays, including cell density, tracer/inhibitor concentrations, and heating conditions for CETSA.
Troubleshooting Conflicting Data
Here we present hypothetical scenarios of conflicting data you might encounter with this compound and provide a structured approach to troubleshooting.
Scenario 1: Potent Biochemical Inhibition but Weak Cellular Activity
You observe a low nanomolar IC50 value in a fluorescence polarization (FP) assay, but a micromolar EC50 in a cell-based functional assay (e.g., a reporter assay or a cell viability assay).
Caption: Troubleshooting workflow for potent biochemical but weak cellular activity.
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Poor Cell Permeability | Cellular uptake assay (e.g., using a fluorescently tagged analog or LC-MS/MS of cell lysates) | Low intracellular concentration of this compound. |
| Active Efflux | Re-run cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil). | Increased potency of this compound in the cellular assay. |
| Compound Instability | Incubate this compound with cells and measure its concentration over time using LC-MS/MS. | Decreased concentration of the parent compound over time. |
| Lack of Target Engagement | Perform a target engagement assay like NanoBRET or CETSA. | Weak or no target engagement at the concentrations tested in the cellular functional assay. |
| Cellular Model is Not BRD7-Dependent | Knockdown BRD7 using siRNA or CRISPR and repeat the functional assay. | Knockdown of BRD7 does not phenocopy the effect of the inhibitor. |
Scenario 2: Target Engagement Confirmed, but No Downstream Phenotype Observed
You have confirmed that this compound engages with BRD7 in your cell line using CETSA, but you do not observe the expected downstream effects on gene expression (via RNA-Seq or qRT-PCR) or cell phenotype (e.g., apoptosis, cell cycle arrest).
BRD7 is a component of the PBAF chromatin remodeling complex and can influence multiple signaling pathways, including p53, Wnt/β-catenin, and Ras/MEK/ERK.[2][3][8][9] The lack of a downstream phenotype despite target engagement could indicate that the inhibited function of BRD7 is not critical for the phenotype being measured in your specific cellular model.
Caption: Simplified overview of BRD7's role in multiple signaling pathways.
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Functional Redundancy | Knockdown other bromodomain-containing proteins in the same family (e.g., BRD9) in combination with this compound treatment. | A phenotype is observed only when both BRD7 and a redundant protein are inhibited. |
| Context-Dependent Function | Analyze the expression of BRD7 and its binding partners in your cell line. | Your cell line may lack key interacting proteins required for the expected downstream effects. |
| Incorrect Phenotypic Readout | Broaden the scope of your phenotypic assays. For example, if you are looking for apoptosis, also assess cell migration, invasion, or senescence. | This compound may induce a phenotype other than the one you are currently measuring.[10] |
| Kinetics of the Response | Perform a time-course experiment for your downstream readout (e.g., measure gene expression at multiple time points after inhibitor addition). | The expected change in gene expression may be transient or delayed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and aid in troubleshooting.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular environment.[6][7]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated, insoluble fraction.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of BRD7 using Western blotting or other quantitative methods like ELISA or mass spectrometry.[11]
NanoBRET™ Target Engagement Assay
This assay quantifies inhibitor binding to a target protein in live cells.
-
Cell Preparation: Transfect cells with a vector expressing BRD7 fused to NanoLuc® luciferase. Plate the transfected cells in a white, opaque 96-well plate.
-
Reagent Preparation: Prepare the NanoBRET™ Tracer and this compound dilutions.
-
Assay: Add the NanoBRET™ Tracer and varying concentrations of this compound to the cells. Incubate to allow for binding to reach equilibrium.
-
Detection: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (Tracer) luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target by the inhibitor.
Fluorescence Polarization (FP) Competition Assay
This biochemical assay measures the ability of an inhibitor to displace a fluorescent probe from the target protein.[1]
-
Reagents: Purified BRD7 bromodomain protein, a fluorescently labeled probe that binds to the BRD7 bromodomain, and this compound.
-
Assay Plate Setup: In a black microplate, add the purified BRD7 protein and the fluorescent probe to a buffer solution.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The binding of the large protein to the small fluorescent probe results in a high polarization value. Displacement of the probe by this compound leads to a decrease in polarization. Plot the polarization values against the inhibitor concentration to determine the IC50.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to reduce background noise in Brd7-IN-1 biochemical assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Brd7-IN-1 in biochemical assays. Our goal is to help you mitigate common issues, with a primary focus on strategies to reduce background noise and ensure data integrity.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the quality and reliability of your assay data, potentially masking the true signal from your inhibitor. The following guide addresses common causes of high background in a typical Fluorescence Polarization (FP) competition assay for this compound and provides actionable solutions.
| Potential Cause | Recommended Solution |
| Reagent Quality and Handling | |
| Fluorescent Tracer Impurity | Ensure the fluorescently labeled peptide (tracer) is of high purity (>95%). Unconjugated fluorophore can contribute to high background. |
| Protein Aggregation | Centrifuge the Brd7 protein stock before use to pellet any aggregates. Aggregated protein can scatter light and increase background polarization. |
| Buffer Contamination | Use freshly prepared, high-purity buffers. Filter-sterilize buffers to remove any particulate matter. |
| Assay Conditions | |
| Suboptimal Reagent Concentrations | Titrate both the Brd7 protein and the fluorescent tracer to determine the optimal concentrations that provide a stable assay window with low background. |
| Non-Specific Binding | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to minimize non-specific binding of the tracer to the plate or other surfaces. |
| Insufficient Blocking | If using plates that are not certified for low binding, consider adding a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL to the assay buffer. |
| Instrumentation and Plate Setup | |
| Plate Incompatibility | Use non-binding, black, opaque microplates specifically designed for fluorescence assays to reduce background from the plate itself. |
| Reader Settings | Optimize the gain settings on your fluorescence plate reader. An excessively high gain can amplify background noise. |
| Well-to-Well Contamination | Be cautious during pipetting to avoid cross-contamination between wells, especially when adding high-concentration stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Fluorescence Polarization (FP) assay for this compound?
A1: The FP assay for this compound is a competitive binding assay. A small, fluorescently labeled peptide (tracer) that binds to the Brd7 bromodomain is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Brd7 protein, its rotation slows, leading to high fluorescence polarization. This compound competes with the tracer for binding to Brd7. As the concentration of this compound increases, it displaces the tracer, causing a decrease in fluorescence polarization.
Q2: My negative control wells (no inhibitor) have a very high polarization signal. What could be the cause?
A2: High polarization in negative controls can be due to several factors. The most common are protein aggregation, which scatters light, and using a tracer that is too large, resulting in slower rotation even when unbound. Ensure your Brd7 protein is properly folded and free of aggregates. Also, verify that your tracer's molecular weight is significantly smaller than that of the Brd7 protein.
Q3: I'm observing a high background signal even in wells with only buffer and the fluorescent tracer. What should I do?
A3: This indicates an issue with either the buffer or the tracer itself. Your buffer may be contaminated or contain autofluorescent components. Prepare fresh buffer using high-purity reagents. If the problem persists, the tracer may be impure or degraded. Consider purifying the tracer or obtaining a new batch.
Q4: Can the choice of microplate affect my background signal?
A4: Absolutely. It is recommended to use black, opaque, non-binding microplates for FP assays. Black plates minimize background fluorescence and prevent light scattering between wells. Non-binding surfaces reduce the non-specific adsorption of the tracer, which can lead to artificially high polarization readings.
Q5: How can I be sure that the signal I'm seeing is specific to this compound's activity?
A5: To ensure specificity, it's crucial to run proper controls. This includes a positive control (a known Brd7 inhibitor) and a negative control (a structurally similar but inactive compound). Additionally, performing a counterscreen with a different bromodomain protein can help confirm the selectivity of this compound.
Experimental Protocols
Detailed Protocol for this compound Fluorescence Polarization Assay
This protocol outlines a typical FP competition assay to determine the IC50 of this compound.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20.
- Brd7 Protein Stock: Prepare a 2X working stock of recombinant human Brd7 bromodomain protein in Assay Buffer. The final concentration in the assay should be determined by titration (typically in the low nanomolar range).
- Fluorescent Tracer Stock: Prepare a 2X working stock of a suitable fluorescently labeled peptide tracer (e.g., a biotinylated and acetylated histone H4 peptide labeled with a fluorophore) in Assay Buffer. The final concentration should be at its Kd for Brd7.
- This compound Stock: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in Assay Buffer to create a 4X working stock.
2. Assay Procedure:
- Add 5 µL of the 4X this compound serial dilutions to the wells of a 384-well, black, non-binding microplate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 5 µL of Assay Buffer to the "no protein" control wells. To all other wells, add 5 µL of the 2X Brd7 protein stock.
- Mix the plate gently on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 15 minutes, protected from light.
- Add 10 µL of the 2X fluorescent tracer stock to all wells.
- Mix the plate on a shaker for 1 minute.
- Incubate for 60 minutes at room temperature, protected from light.
- Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
3. Data Analysis:
- Subtract the background fluorescence from "buffer only" wells.
- Calculate the anisotropy or mP (millipolarization) values.
- Plot the mP values against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following tables provide example data to illustrate the impact of background noise on assay performance.
Table 1: Assay Performance with and without Noise Reduction Strategies
| Condition | Signal (mP) | Background (mP) | Signal-to-Background Ratio | Z' Factor |
| Standard Buffer | 250 | 80 | 3.1 | 0.45 |
| With 0.01% Tween-20 | 245 | 45 | 5.4 | 0.78 |
| With Tween-20 & BSA | 240 | 35 | 6.9 | 0.85 |
Table 2: this compound IC50 Values Under Different Background Conditions
| Assay Condition | Apparent IC50 (nM) | Confidence Interval (95%) |
| High Background | 125 | 95 - 164 |
| Low Background | 85 | 75 - 96 |
Visualizations
Caption: Simplified signaling pathways involving Brd7 in insulin signaling and tumor suppression.
Caption: Experimental workflow for the this compound Fluorescence Polarization (FP) competition assay.
How to control for solvent effects (e.g., DMSO) in Brd7-IN-1 experiments
Welcome to the technical support center for Brd7-IN-1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for solvent effects and other common issues encountered when using this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical probe that acts as a ligand for the bromodomains of BRD7 and BRD9. It is a modified derivative of the dual BRD7/9 inhibitor BI-7273.[1] Its primary application is as a component of Proteolysis Targeting Chimeras (PROTACs). Specifically, this compound is conjugated to an E3 ligase ligand, such as one for the von Hippel-Lindau (VHL) E3 ligase, to create a PROTAC molecule like VZ185.[1] This resulting PROTAC then mediates the ubiquitination and subsequent degradation of BRD7 and BRD9 proteins by the proteasome.
Q2: Why is Dimethyl Sulfoxide (DMSO) used as a solvent for this compound, and what are its potential effects on my cells?
A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, including many small molecule inhibitors like this compound, which are often poorly soluble in aqueous solutions.[2] However, DMSO is not inert and can have various effects on cells in culture. At high concentrations (typically above 1%), DMSO can be cytotoxic, inducing apoptosis and inhibiting cell proliferation.[2] Even at lower, non-toxic concentrations (0.1-0.5%), DMSO can alter gene expression, induce cell differentiation, and affect cellular processes, making it a critical variable to control in your experiments.
Q3: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A3: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% to avoid overt cytotoxicity.[3] To minimize any potential off-target effects of the solvent, a final concentration of 0.1% or lower is often preferred.[4] However, the sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: How do I properly control for the effects of DMSO in my this compound experiments?
A4: The most critical control is the "vehicle control." This is a sample of cells treated with the same final concentration of DMSO as your experimental samples, but without the this compound. This allows you to distinguish the effects of the inhibitor from the effects of the solvent. All experimental conditions, including the vehicle control, should have the exact same final concentration of DMSO.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell death in vehicle control | DMSO concentration is too high for the specific cell line. | Determine the optimal DMSO concentration by performing a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). Use a concentration that does not significantly impact cell viability. |
| Inconsistent results between experiments | 1. Inconsistent final DMSO concentrations. 2. Degradation of this compound in DMSO stock solution. | 1. Ensure the final DMSO concentration is identical across all wells and all experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| No or low activity of this compound (as a PROTAC) | 1. Poor cell permeability. 2. Inefficient formation of the ternary complex (BRD7/9-PROTAC-E3 ligase). 3. Low expression of the target E3 ligase in the cell line. | 1. Confirm the expression of BRD7 and BRD9 in your cell line. 2. Optimize the concentration and treatment time of the PROTAC. 3. Verify the expression of the corresponding E3 ligase (e.g., VHL for VZ185) in your cell line. |
| Observed effects do not correlate with BRD7/9 inhibition | Off-target effects of the inhibitor or DMSO. | 1. Include a negative control compound if available (a structurally similar but inactive molecule). 2. Perform rescue experiments by overexpressing a degradation-resistant mutant of BRD7 or BRD9. 3. Test for off-target effects on other bromodomain-containing proteins, such as CECR2, which is a known off-target of BI-7273.[4][5] |
Quantitative Data Summary
The following tables summarize key quantitative data for BI-7273 (the parent compound of this compound) and the resulting PROTAC, VZ185.
Table 1: Inhibitory Activity of BI-7273
| Target | Assay | IC50 (nM) | Kd (nM) |
| BRD9 | AlphaScreen | 19[2][4][6] | 0.75[2] |
| BRD7 | AlphaScreen | 117[2][4][6] | 0.3[2] |
| CECR2 | ITC | - | 187[4] |
| FALZ | DiscoverX | - | 850[5] |
Table 2: Degradation Activity of VZ185 (PROTAC formed from this compound)
| Target | Cell Line | DC50 (nM) |
| BRD9 | EOL-1 / A-204 | 2-8[7] |
| BRD7 | RI-1 | 1.8[7] |
| BRD9 | RI-1 | 4.5[7] |
Table 3: Cytotoxicity of VZ185
| Cell Line | EC50 (nM) |
| EOL-1 | 3[7] |
| A-402 | 40[7] |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Cell Line
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1%. Also, include a "medium only" control with no DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the DMSO-containing medium.
-
Incubation: Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, WST-1, or CellTiter-Glo assay.
-
Analysis: Normalize the results to the "medium only" control. The highest concentration of DMSO that does not significantly reduce cell viability is your maximum tolerated concentration.
Protocol 2: Western Blotting for BRD7/BRD9 Degradation
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat the cells with the desired concentrations of this compound-based PROTAC (e.g., VZ185) and the corresponding vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Compare the protein levels in the PROTAC-treated samples to the vehicle control to determine the extent of degradation.
Visualizations
Caption: Key signaling pathways modulated by BRD7.
Caption: General experimental workflow for this compound studies.
Caption: Logic for setting up a proper vehicle control.
References
Optimizing incubation time for Brd7-IN-1 to observe desired phenotype
Welcome to the technical support center for Brd7-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to observe the desired phenotype when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that serves as a precursor to the PROTAC (PROteolysis TArgeting Chimera) degrader VZ185.[1] By itself, this compound is a derivative of BI-7273, an inhibitor of the bromodomains of BRD7 and its close homolog BRD9.[1] BRD7 is a key component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression, DNA repair, and cell cycle control.[2] As part of the VZ185 PROTAC, this compound facilitates the recruitment of the VHL E3 ubiquitin ligase to BRD7, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation allows for the study of the functional consequences of BRD7 loss.
Q2: What are the expected phenotypes upon inhibition or degradation of BRD7?
A2: BRD7 is considered a tumor suppressor and is involved in several critical cellular processes.[2] Therefore, its inhibition or degradation can lead to various phenotypes, including:
-
Cell Cycle Arrest: BRD7 is known to inhibit the progression from the G1 to the S phase of the cell cycle.[4] Its removal may, therefore, alter cell cycle dynamics.
-
Induction of Apoptosis: BRD7 interacts with key proteins in apoptotic pathways, such as p53.[5] Consequently, targeting BRD7 can lead to programmed cell death in cancer cells.[2][6]
-
Changes in Gene Expression: As a component of a chromatin remodeling complex, BRD7 influences the transcription of various genes.[2] Its degradation can lead to widespread changes in the transcriptome.
Q3: How quickly can I expect to see degradation of BRD7 after treatment with a this compound based PROTAC like VZ185?
A3: The degradation of BRD7 by VZ185 is a rapid process. Studies have shown that a significant reduction in BRD7 protein levels can be observed as early as 30 minutes after treatment.[1] Maximal degradation is typically reached within 4 to 8 hours of incubation.[1][6][7][8]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where higher concentrations of the degrader lead to reduced degradation of the target protein. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the desired ternary complex (PROTAC-target-E3 ligase). To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for degradation. Often, maximal degradation is observed at mid-nanomolar to low-micromolar concentrations, with reduced efficacy at higher concentrations.[6][9]
Troubleshooting Guide
Problem 1: No or weak degradation of BRD7 is observed.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment. Start with a range of time points from 30 minutes to 24 hours to identify the optimal duration for maximal degradation in your specific cell line.[10] |
| Incorrect Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to check for the hook effect at higher concentrations.[6][9] |
| Low Cell Permeability | While VZ185 has shown high cellular activity, permeability can be cell-line dependent.[9] If other troubleshooting steps fail, consider using a cell line known to be responsive or consult the literature for methods to enhance compound uptake. |
| Issues with E3 Ligase or Proteasome Machinery | Ensure that the cell line you are using expresses sufficient levels of the VHL E3 ligase. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. A rescue of BRD7 levels in the presence of the proteasome inhibitor would confirm the mechanism of action.[1] |
| Reagent Quality | Ensure that the this compound or VZ185 is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[11] |
Problem 2: Desired phenotype (e.g., apoptosis, cell cycle arrest) is not observed despite BRD7 degradation.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time for Phenotypic Readout | Downstream cellular events like apoptosis and cell cycle changes occur after protein degradation. A longer incubation time is likely required to observe these effects compared to the time needed for maximal protein degradation. Perform a time-course experiment for your specific assay (e.g., 24, 48, and 72 hours) to determine the optimal time point for the desired phenotype to manifest. |
| Cell Line-Specific Response | The phenotypic response to BRD7 degradation can be context-dependent and vary between different cell lines. Consider using a cell line that has been previously shown to be sensitive to BRD7 inhibition or degradation. |
| Assay Sensitivity | Ensure that the assay you are using is sensitive enough to detect the expected changes. For example, for apoptosis, consider using multiple assays that measure different stages of the process (e.g., Annexin V for early apoptosis, Caspase-3/7 activity, and PARP cleavage for later stages). |
| Redundancy in Cellular Pathways | Other cellular pathways might compensate for the loss of BRD7, thus masking the expected phenotype. Investigating the expression and activity of related proteins or pathways may provide further insights. |
Data Presentation
Table 1: Time-Dependent Degradation of BRD7 by VZ185 in RI-1 Cells
| Treatment Time | Concentration | % BRD7 Degradation |
| 30 minutes | 100 nM | >50% |
| 2 hours | 1 µM | Significant degradation |
| 4 hours | 100 nM | >90% |
| 8 hours | 100 nM | >90% |
| 24 hours | 100 nM | Sustained degradation |
| 48 hours | 100 nM | Sustained degradation |
| Data synthesized from Zoppi et al., J Med Chem, 2019.[1] |
Table 2: Concentration-Dependent Degradation of BRD7 by VZ185
| Concentration | % BRD7 Degradation (8h treatment) |
| 1 nM | ~20% |
| 10 nM | ~70% |
| 100 nM | >95% |
| 1 µM | ~80% (Hook effect observed) |
| Data based on DC50 of 4.5 nM in RI-1 cells, synthesized from Zoppi et al., J Med Chem, 2019.[1][7][8] |
Experimental Protocols
Protocol 1: Time-Course Analysis of BRD7 Degradation by Western Blot
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound based PROTAC (e.g., VZ185 at 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubation and Lysis: Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD7. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the BRD7 signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Plate cells and treat with this compound or a related PROTAC at the optimal concentration for degradation and for various durations (e.g., 24, 48, 72 hours). Include positive and negative controls.
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Plate cells and treat with this compound or a related PROTAC for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
- 4. lifesensors.com [lifesensors.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. VZ 185 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Probe VZ185 | Chemical Probes Portal [chemicalprobes.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-rad.com [bio-rad.com]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Mitigating cytotoxicity of Brd7-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of Brd7-IN-1 at high concentrations during their experiments.
Known Issues & FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe used in biomedical research. It is a derivative of BI-7273, a known inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9)[1]. This compound itself is a component of the PROTAC (Proteolysis Targeting Chimera) VZ185, which is designed to induce the degradation of BRD7 and BRD9 proteins[1]. By inhibiting or degrading BRD7, a component of the SWI/SNF chromatin remodeling complex, these molecules can alter gene expression, which can lead to the suppression of cancer cell growth and proliferation[2][3]. BRD7 is recognized as a tumor suppressor in several cancers, and its inhibition is a therapeutic strategy being explored in oncology[3][4].
Q2: I am observing high levels of cytotoxicity with this compound in my cell line, even at concentrations where I don't expect to see such effects. What could be the reason?
A2: High cytotoxicity can stem from several factors:
-
On-target effects: BRD7 plays a role in cell cycle regulation and apoptosis[5][6]. Inhibition or degradation of BRD7 can lead to cell cycle arrest and programmed cell death, which is the intended therapeutic effect in cancer cells. Your cell line might be particularly sensitive to the inhibition of the BRD7 pathway.
-
Off-target effects: At high concentrations, small molecule inhibitors can bind to unintended protein targets, leading to off-target toxicity[7]. As this compound is a derivative of a dual BRD7/9 inhibitor, off-target effects on other bromodomain-containing proteins or kinases are possible[2].
-
Compound solubility and aggregation: Poor solubility of the compound at high concentrations can lead to the formation of aggregates, which can be toxic to cells.
-
Cell culture conditions: The health and density of your cells, as well as the specific media and supplements used, can influence their sensitivity to a chemical probe.
-
Assay-dependent artifacts: Some cytotoxicity assays, like the MTT assay, measure metabolic activity. If the compound affects cellular metabolism, it could lead to an overestimation of cytotoxicity.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Here are several strategies you can employ:
-
Optimize concentration and exposure time: Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment that elicits the desired biological effect with minimal cytotoxicity.
-
Use a rescue agent: If the cytotoxicity is due to a specific on-target effect, you might be able to rescue the cells by manipulating downstream pathways. For example, if this compound induces apoptosis, co-treatment with a pan-caspase inhibitor could mitigate cell death.
-
Control for off-target effects: Use a structurally related but inactive control compound to determine if the observed cytotoxicity is due to the specific inhibition of BRD7 or an off-target effect.
-
Ensure compound solubility: Prepare fresh stock solutions and ensure the compound is fully dissolved in the final culture medium. You can visually inspect for precipitates.
-
Use alternative cytotoxicity assays: Employ multiple, mechanistically different assays to confirm cytotoxicity and rule out artifacts. For example, combine a metabolic assay (MTT) with an assay that measures membrane integrity (e.g., LDH release or a live/dead fluorescent stain).
Troubleshooting Guide: High Cytotoxicity of this compound
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
Step 1: Confirm the Observation
Before extensive troubleshooting, it's crucial to confirm the initial observation of high cytotoxicity.
| Parameter | Recommendation | Rationale |
| Repeat Experiment | Conduct at least three independent experiments. | Ensures the initial observation was not due to experimental error. |
| Positive Control | Include a known cytotoxic agent (e.g., staurosporine). | Confirms that the assay is working correctly. |
| Vehicle Control | Use a vehicle-only control (e.g., DMSO). | Ensures that the solvent for this compound is not causing the toxicity. |
Step 2: Characterize the Cytotoxicity
Determine the nature of the cell death to understand the underlying mechanism.
| Assay | Purpose | Expected Outcome if Cytotoxic |
| MTT or resazurin assay | Measures metabolic activity. | Decreased signal. |
| LDH release assay | Measures membrane integrity (necrosis). | Increased signal. |
| Annexin V/PI staining | Differentiates between apoptosis and necrosis. | Increased Annexin V positive cells (apoptosis) or PI positive cells (necrosis). |
| Caspase-3/7 activity assay | Measures apoptosis execution. | Increased signal. |
Step 3: Mitigate and Understand the Cytotoxicity
Based on the characterization, take steps to reduce cytotoxicity and understand its source.
| Strategy | Action | Goal |
| Dose-Response Curve | Test a wide range of this compound concentrations (e.g., logarithmic dilutions). | Determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration. |
| Time-Course Experiment | Treat cells for different durations (e.g., 24, 48, 72 hours). | Identify the shortest exposure time that yields the desired effect. |
| Off-Target Control | Use a structurally similar but inactive analog, if available. | Differentiate between on-target and off-target toxicity. |
| Rescue Experiment | Co-treat with inhibitors of downstream cell death pathways (e.g., Z-VAD-FMK for apoptosis). | Confirm the mechanism of cell death and potentially continue experiments by blocking it. |
Experimental Protocols
MTT Cell Viability Assay
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls for the desired time period.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the treatment period, collect a sample of the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided with the kit.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
Protocol:
-
Treat cells in a 6-well plate with this compound.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: Simplified BRD7 signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Logical troubleshooting flow for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: Brd7-IN-1 Western Blot Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Brd7-IN-1 in Western blot experiments. The content is tailored for professionals in research and drug development to help diagnose and resolve common experimental issues.
Understanding this compound in Your Experiments
This compound is a small molecule inhibitor designed to target the bromodomain of Bromodomain-containing protein 7 (BRD7). BRD7 is a crucial component of the SWI/SNF chromatin remodeling complex and acts as a tumor suppressor by regulating key signaling pathways.[1][2] It plays a role in transcriptional regulation, cell cycle control, and apoptosis, primarily through its interactions with proteins like p53 and its involvement in pathways such as Wnt/β-catenin and insulin signaling.[1][3][4][5]
When using this compound, it is important to remember that it inhibits the function of BRD7 by preventing its binding to acetylated histones.[2] This may not necessarily lead to a change in the total expression level of BRD7 protein itself. Therefore, successful analysis often requires probing for downstream targets of the pathways regulated by BRD7.
BRD7 Signaling Pathway
The diagram below illustrates the role of BRD7 in the p53 tumor suppressor pathway. BRD7 can bind to and promote the transcriptional activity of p53, a key regulator of cell cycle arrest and apoptosis.[3] This leads to the upregulation of downstream targets like p21.
Caption: Simplified BRD7-p53 signaling pathway.
Troubleshooting Common Western Blot Issues
This section addresses frequent problems encountered during the Western blot analysis of BRD7 and the effects of its inhibition.
Problem 1: No Signal or Weak Signal
Q: I am not detecting a band for BRD7. What are the possible causes?
A: A weak or absent signal for BRD7 can stem from several factors:
-
Low Protein Expression: Confirm that your chosen cell line or tissue type expresses BRD7 at a detectable level.[6] BRD7 expression can be low or absent in certain cancer cell lines.[1]
-
Insufficient Protein Load: Ensure you are loading an adequate amount of total protein. A minimum of 20-30 µg of whole-cell lysate is recommended for clear detection.[6]
-
Inefficient Protein Transfer: Verify successful protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[7][8] Smaller proteins may transfer through the membrane if the pore size is too large (e.g., 0.45 µm); consider using a 0.2 µm membrane for smaller targets.[9]
-
Antibody Issues: Your primary or secondary antibody may be the issue. Ensure the primary antibody is validated for Western blotting and recognizes the target protein from your sample's species.[10] Always include a positive control, such as a lysate from a cell line known to express BRD7, to validate the antibody and experimental setup.[11] Also, check that antibodies have not expired or been stored improperly.[12][13]
-
Protein Degradation: Samples that are not fresh or have undergone multiple freeze-thaw cycles can suffer from protein degradation.[14] Always prepare fresh lysates and use protease and phosphatase inhibitor cocktails to protect your target protein.[6][9]
Problem 2: Multiple or Unexpected Bands
Q: My blot shows several bands in the lane for BRD7. What does this mean?
A: The presence of multiple bands can be attributed to a few phenomena:
-
Post-Translational Modifications (PTMs): BRD7 can undergo PTMs such as phosphorylation, which can cause the protein to migrate differently on the gel, resulting in multiple bands.[6][15]
-
Splice Variants: The BRD7 gene may have splice variants that result in protein isoforms of different molecular weights.[15]
-
Protein Degradation: If samples are not handled properly, proteases can cleave the target protein, leading to smaller, non-specific bands.[6][11] Using fresh lysates with protease inhibitors is crucial.
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Optimize the antibody concentration by running a titration experiment and ensure blocking and washing steps are sufficient to minimize background.[10][13]
Problem 3: High Background
Q: The background on my blot is very high, obscuring the results. How can I fix this?
A: High background can make bands difficult to interpret. Consider the following solutions:
-
Blocking Insufficiency: The blocking step is critical for preventing non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice-versa), as some antibodies have specific requirements.[9][10]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of high background.[7][13] Dilute your antibodies further to find the optimal signal-to-noise ratio.
-
Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[7][12][16] Including a mild detergent like Tween 20 (0.1-0.2%) in your wash buffer is recommended.[12][16]
-
Membrane Handling: Avoid touching the membrane with your hands; always use forceps.[11] Ensure the membrane does not dry out at any point during the procedure.[11]
Problem 4: Interpreting Inhibitor Effects
Q: I treated my cells with this compound, but the intensity of the BRD7 band did not change. Is the inhibitor not working?
A: This is an expected result. This compound is a functional inhibitor that blocks the interaction of the BRD7 bromodomain with acetylated histones; it is not designed to cause the degradation of the BRD7 protein.[2] To assess the inhibitor's efficacy, you should perform a Western blot for downstream targets of BRD7-regulated pathways. For example, since BRD7 positively regulates the p53 pathway, you could expect to see changes in the expression of p53 targets like p21 or Bax upon inhibitor treatment.[3]
Quantitative Data Summary
When analyzing the effect of this compound, quantifying changes in downstream signaling proteins is key. The table below provides an example of how to structure results from such an experiment.
| Target Protein | Molecular Weight (approx.) | Treatment | Relative Densitometry (Fold Change vs. Control) |
| BRD7 | 75 kDa | DMSO (Control) | 1.0 |
| This compound (1 µM) | ~1.0 | ||
| p53 | 53 kDa | DMSO (Control) | 1.0 |
| This compound (1 µM) | ~0.6 | ||
| p-GSK3β (Ser9) | 46 kDa | DMSO (Control) | 1.0 |
| This compound (1 µM) | ~0.5 | ||
| p21 | 21 kDa | DMSO (Control) | 1.0 |
| This compound (1 µM) | ~0.4 |
Note: The data above are hypothetical and for illustrative purposes only. Actual results may vary based on the cell line, inhibitor concentration, and treatment duration.
Western Blot Experimental Workflow
The following diagram outlines the key stages of a Western blot experiment and highlights critical points for troubleshooting.
Caption: Standard Western blot experimental workflow.
Detailed Experimental Protocol: Western Blotting
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is highly recommended.
-
Cell Lysis
-
Culture and treat cells with this compound or vehicle control (DMSO) for the desired time.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer according to the manufacturer's instructions for your transfer system (e.g., wet tank transfer at 100V for 60-90 minutes).
-
-
Immunodetection
-
After transfer, briefly wash the membrane with TBST (TBS with 0.1% Tween 20).
-
(Optional) Stain with Ponceau S to visualize total protein and confirm transfer efficiency, then destain with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD7) diluted in blocking buffer. An overnight incubation at 4°C is often recommended.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.
-
Analyze the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of BRD7 in embryo development and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. licorbio.com [licorbio.com]
- 13. wildtypeone.substack.com [wildtypeone.substack.com]
- 14. biocompare.com [biocompare.com]
- 15. Preparation of Polyclonal Antibody Specific for BRD7 and Detection of Its Expression Pattern in the Human Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. cdn.bcm.edu [cdn.bcm.edu]
How to improve the signal-to-noise ratio in Brd7-IN-1 cellular thermal shift assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Cellular Thermal Shift Assay (CETSA) experiments involving Brd7-IN-1.
Introduction to Brd7 and CETSA
Bromodomain-containing protein 7 (Brd7) is a component of the SWI/SNF chromatin remodeling complex and is implicated in the regulation of gene expression and cell cycle control.[1] Its role as a potential tumor suppressor has made it a target for therapeutic intervention in various cancers.[2] Small-molecule inhibitors, such as this compound, are being developed to probe its function.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a drug with its target protein within a cellular environment.[3][4] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[5][6] By heating cell lysates at various temperatures, separating the soluble fraction from the aggregated, denatured proteins, and quantifying the amount of soluble target protein, one can determine if the drug has engaged its target.[4] A successful CETSA experiment results in a clear "thermal shift," where the protein remains soluble at higher temperatures in the presence of the binding ligand compared to the vehicle control.
A high signal-to-noise ratio is critical for obtaining clear, reproducible results. The "signal" is the amount of stabilized, soluble protein detected, while "noise" refers to experimental variability and background. Optimizing this ratio is essential for confidently interpreting target engagement.
CETSA General Workflow
The following diagram illustrates the fundamental steps of a CETSA experiment, from cell treatment to data analysis.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What defines the signal-to-noise ratio in CETSA?
Answer: In the context of CETSA, the signal-to-noise ratio (SNR) refers to the clarity of the target engagement measurement.
-
Signal: The amount of soluble Brd7 protein detected after heat treatment. A strong signal is achieved when the Brd7 protein is sufficiently abundant and the detection method (e.g., Western blot antibody) is sensitive and specific. In a successful experiment, the signal in the drug-treated sample will be significantly higher than in the control sample at elevated temperatures.
-
Noise: This encompasses background signal and experimental variability. Sources of noise include non-specific binding of antibodies, inconsistent sample handling, incomplete cell lysis leading to protein aggregation, and inherent fluctuations in the detection method.[7]
A high SNR allows for the confident detection of a thermal shift, even if it is small. A low SNR can obscure the results, making it difficult to determine if target engagement has occurred.
Q2: My Western blot shows a very weak or no signal for Brd7. What should I do?
Answer: A weak signal is a common issue that can prevent the generation of a reliable melting curve. Here are several factors to investigate:
-
Insufficient Protein Expression: Brd7 may be expressed at low levels in your chosen cell line. Consider using a cell line known to express higher levels of Brd7 or an overexpression system.
-
Poor Antibody Performance: The primary antibody may have low affinity or specificity for Brd7. Validate your antibody by running a control lysate and, if possible, using a positive control (e.g., recombinant Brd7 protein or a lysate from an overexpression system). Test different antibody concentrations.
-
Inefficient Lysis: If cells are not lysed completely, a significant portion of the soluble protein may be lost in the initial pellet. Optimize your lysis buffer and consider mechanical disruption methods like freeze-thaw cycles or sonication.[3]
-
Suboptimal Heating Temperature: If the heating temperatures are too high, all the protein (both bound and unbound) will denature and precipitate, resulting in no signal. You must first establish an optimal melting curve (Tagg) for the Brd7 protein in your system without any compound to identify the temperature range where the protein denatures.[3]
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of Brd7.
Q3: The background on my Western blots is very high, making the Brd7 band difficult to quantify. How can I reduce it?
Answer: High background noise can mask the true signal. Consider these optimization steps:
-
Blocking and Washing Steps: Increase the duration or change the composition of your blocking buffer (e.g., switch from milk to Bovine Serum Albumin or vice versa). Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Antibody Concentration: High concentrations of primary or secondary antibodies are a common cause of background. Titrate your antibodies to find the lowest concentration that still provides a specific signal.
-
Lysis Buffer Composition: Some detergents can interfere with downstream detection. Ensure your lysis buffer is compatible with your quantification method. For instance, different lysis techniques and buffers can be tested to avoid re-solubilizing aggregates or to promote the precipitation of denatured proteins.[3]
-
Incomplete Protein Precipitation: If denatured proteins are not effectively removed, they can contribute to a smeary background. Ensure your high-speed centrifugation step (e.g., ≥12,000g) is sufficient to pellet all aggregated protein.[8]
Key Experimental Parameters and Optimization
Optimizing the core parameters of the CETSA protocol is the most effective way to improve the signal-to-noise ratio.
Caption: Key experimental parameters that influence the signal-to-noise ratio in CETSA.
Data Summary: Impact of Optimization
The following table provides an example of how optimizing key parameters can quantitatively improve the signal-to-noise ratio, represented here as the fold change in signal between drug-treated and vehicle samples at a specific temperature.
| Parameter Optimized | Condition 1 (Non-Optimized) | SNR (Fold Change) | Condition 2 (Optimized) | SNR (Fold Change) |
| Lysis Buffer | Buffer A (1% NP-40) | 1.8x | Buffer B (Freeze-thaw + 0.5% Triton X-100) | 4.5x |
| Heating Time | 5 minutes | 2.1x | 3 minutes | 3.9x |
| Cell Density | 1 x 10⁶ cells/mL | 1.5x | 4 x 10⁶ cells/mL | 4.1x |
| Antibody Dilution | 1:500 | 2.5x | 1:2000 | 4.8x |
Note: Data are illustrative and represent typical improvements seen after optimization.
Detailed Experimental Protocol (Optimized)
This protocol provides a step-by-step guide for performing a CETSA experiment with this compound, incorporating best practices for a high signal-to-noise ratio.
1. Cell Culture and Treatment
-
Cell Seeding: Culture an appropriate cell line (e.g., HEK293T, LNCaP) to 80-90% confluency.[9] The day before the experiment, seed cells to ensure they are in a logarithmic growth phase. Optimization Point: Consistent cell density is crucial for reproducibility.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in cell culture media. Prepare a corresponding vehicle control (DMSO in media). Optimization Point: Use a concentration of this compound sufficient to saturate the Brd7 target. This may require performing a dose-response curve first.
-
Treatment: Treat cells with this compound or vehicle control and incubate at 37°C for 1 hour.[8]
2. Heating Step
-
Cell Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1-4 x 10⁶ cells/mL.[8]
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Place the PCR tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.[8] Optimization Point: The optimal heating time and temperature range must be empirically determined for Brd7 in your specific cell line.
3. Lysis and Protein Extraction
-
Cell Lysis: Add an appropriate lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors) to the cell pellets.[3] Alternatively, perform 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: To pellet precipitated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction. Avoid disturbing the pellet.
4. Protein Quantification and Analysis
-
Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize the total protein loaded for each sample. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody specific for Brd7.
-
Data Analysis: Quantify the band intensities for Brd7 at each temperature for both the drug-treated and vehicle control samples. Plot the relative band intensity against temperature to generate melting curves. A successful experiment will show a rightward shift in the melting curve for the this compound treated sample.
Troubleshooting Flowchart
If you are experiencing a poor signal-to-noise ratio, use this decision tree to diagnose the potential problem.
Caption: A decision tree for troubleshooting common CETSA signal-to-noise issues.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the signal-to-noise ratio of spectrum analyzer and current probe measurements? - EUT TEST [euttest.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with bromodomain inhibitors
Welcome to the technical support center for researchers working with bromodomain inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid potential pitfalls in your experiments.
Frequently Asked Questions (FAQs)
Q1: My bromodomain inhibitor is showing significant toxicity in my cell-based assays, even at low concentrations. What could be the cause?
A1: This is a common issue, particularly with pan-BET inhibitors. The toxicity you're observing may be due to on-target effects, as BET proteins are crucial for the regulation of many essential genes.[1][2] Dose-limiting toxicities such as fatigue, thrombocytopenia, and gastrointestinal issues have been reported in clinical trials.[1][2]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 and GI50 (concentration for 50% growth inhibition) to identify a narrower, non-toxic working concentration range.
-
Use a rescue experiment: Transfecting cells to overexpress the target bromodomain may rescue the toxic phenotype, confirming an on-target effect.
-
Consider a more selective inhibitor: If using a pan-BET inhibitor, switching to a BD1- or BD2-selective inhibitor might reduce toxicity, as these bromodomains can have different biological roles.[3][4]
-
Evaluate the enantiomer: If available, use the inactive enantiomer of your inhibitor (e.g., (-)-JQ1) as a negative control to distinguish between specific and non-specific effects.[5][6]
-
Q2: I am not observing the expected downstream effect on my target gene (e.g., MYC downregulation) after treating with a BET inhibitor. Why might this be?
A2: Several factors could contribute to the lack of an expected downstream effect:
-
Insufficient inhibitor concentration or incubation time: The inhibitor may not be reaching its target at a sufficient concentration or for a long enough duration to elicit a transcriptional response.
-
Cell-type specific effects: The transcriptional regulation of your target gene may not be BET-dependent in your specific cell line. BRD4's role as a global transcriptional coactivator means its inhibition can have varied effects depending on the cellular context.[7][8]
-
Resistance mechanisms: Cells can develop resistance to bromodomain inhibitors through various mechanisms, including the upregulation of compensatory signaling pathways.[2][3]
-
Assay sensitivity: The assay you are using to measure the downstream effect (e.g., qPCR, Western blot) may not be sensitive enough to detect subtle changes.
-
Troubleshooting Steps:
-
Optimize concentration and time: Perform a time-course experiment with varying inhibitor concentrations.
-
Confirm target engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm that your inhibitor is binding to the target bromodomain within the cell.[9][10][11]
-
Use a positive control cell line: Employ a cell line known to be sensitive to BET inhibitors and show the desired downstream effect (e.g., MM.1S cells for MYC downregulation with JQ1).[1][5]
-
Investigate alternative pathways: If target engagement is confirmed but the downstream effect is absent, consider that other pathways may be regulating your gene of interest in that specific cellular context.
-
Q3: How can I be sure that the phenotype I'm observing is due to inhibition of my target bromodomain and not off-target effects?
A3: This is a critical question, as inhibitor selectivity is a major challenge in this field.[12]
-
Key Strategies for Confirming On-Target Effects:
-
Use structurally distinct inhibitors: If multiple, structurally different inhibitors targeting the same bromodomain produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Employ genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target bromodomain and see if it phenocopies the inhibitor's effect.
-
Utilize selective inhibitors: Compare the effects of a pan-inhibitor with those of a more selective inhibitor (e.g., BD1 vs. BD2 selective) to dissect the roles of different bromodomains.[4][13]
-
Perform profiling against a panel of bromodomains: Screen your inhibitor against a wide range of bromodomains to determine its selectivity profile.[12] Several commercial services offer such profiling.
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Cellular Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Cell plating inconsistency; uneven distribution of cells. | Ensure proper cell suspension before plating. Use automated cell counters for accurate cell numbers. |
| Inhibitor instability in culture medium. | Prepare fresh inhibitor solutions for each experiment. Check the inhibitor's stability in aqueous solutions. | |
| Edge effects in multi-well plates. | Evaporation from outer wells. | Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Unexpected cell death. | Contamination (mycoplasma, bacteria, fungi). | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line. |
Guide 2: Interpreting High-Throughput Screening (HTS) Data
| Symptom | Possible Cause | Suggested Solution |
| Large number of initial "hits". | Assay artifacts (e.g., compound autofluorescence, light scattering). | Perform counter-screens to identify and eliminate false positives. For example, in an AlphaScreen assay, run the assay in the absence of the acceptor beads.[14] |
| Non-specific binding. | Prioritize hits with clear structure-activity relationships (SAR). | |
| Poor correlation between primary and secondary assays. | Different assay formats measure different parameters (e.g., binding vs. function). | Use orthogonal assays to validate hits. For example, a thermal shift assay can confirm direct binding of a hit identified in a proximity-based assay.[10] |
| Compound promiscuity. | Profile hits against a panel of related and unrelated targets to assess selectivity.[12] |
Quantitative Data Summary
Table 1: IC50 Values of Common Bromodomain Inhibitors
| Inhibitor | Target(s) | BRD4(BD1) IC50 (nM) | BRD4(BD2) IC50 (nM) | Cell Line (Assay) | Reference |
| (+)-JQ1 | Pan-BET | 77 | 33 | MM.1S (Binding) | [6] |
| PFI-1 | Pan-BET | 220 | - | - | [14] |
| OTX-015 | Pan-BET | 112 (BRD2/3/4 avg) | - | Acute Leukemia Cells (Growth) | [15] |
| I-BET762 | Pan-BET | - | - | - | - |
| DCBD-005 | BRD4(BD1) | 810 | - | MV4-11 (Binding) | [16] |
| NHWD-870 | BET (Brd4 selective) | - | - | - | [7] |
Table 2: Pharmacokinetic Parameters of Selected BET Inhibitors in Clinical Trials
| Inhibitor | Tmax (hours) | T1/2 (hours) | Common Adverse Events (Grade ≥3) |
| OTX-015 | 0.5 - 6 | Varies | Thrombocytopenia, Anemia, Fatigue |
| ABBV-075 | 0.5 - 6 | Varies | Thrombocytopenia, Anemia, Neutropenia |
| BMS-986158 | 0.5 - 6 | Varies | Thrombocytopenia, Anemia, Neutropenia |
| CPI-0610 | 0.5 - 6 | Varies | Thrombocytopenia, Anemia, Neutropenia |
| GSK525762 | 0.5 - 6 | Varies | Thrombocytopenia, Anemia, Neutropenia |
Data summarized from a systematic review of clinical trials.[17][18]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from methods used to confirm the binding of inhibitors to their target proteins within a cellular environment.[9]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the bromodomain inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant. Analyze the amount of soluble target bromodomain protein in the supernatant by Western blotting or ELISA. Ligand-bound protein will be more stable at higher temperatures, resulting in more protein remaining in the supernatant compared to the vehicle control.
Visualizations
Caption: BRD4 recruitment to acetylated histones and subsequent transcriptional activation, which is blocked by bromodomain inhibitors.
Caption: A typical experimental workflow for the evaluation of bromodomain inhibitors, from initial screening to mechanistic studies.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with bromodomain inhibitors.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitors a decade later: a promise unfulfilled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of selective BPTF bromodomain inhibitors by screening and structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 18. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Brd7-IN-1 treatment conditions for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brd7-IN-1, a chemical probe for studying the function of Bromodomain-containing protein 7 (BRD7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the dual BRD7/BRD9 inhibitor, BI-7273.[1][2] It functions as a potent inhibitor of BRD7, a tumor suppressor protein involved in the regulation of gene transcription, cell cycle progression, and DNA repair.[3][4] BRD7 acts as a "reader" of acetylated histones, and by inhibiting its bromodomain, this compound can modulate the expression of genes regulated by BRD7.[4] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted degradation of BRD7 and BRD9.[1][2]
Q2: What are the key signaling pathways affected by BRD7 inhibition?
A2: BRD7 is known to be a component of the PBAF chromatin remodeling complex and interacts with several critical signaling pathways.[3][5] Inhibition of BRD7 can therefore impact these pathways, which include:
-
p53 Pathway: BRD7 can act as a coactivator for p53, a critical tumor suppressor.[6]
-
Wnt/β-catenin Pathway: BRD7 can negatively regulate this pathway, which is often hyperactivated in cancer.
-
Ras/MEK/ERK Pathway: This pathway, crucial for cell proliferation, can be inhibited by BRD7.[6]
-
BRCA1 Pathway: BRD7 interacts with BRCA1, a key protein in DNA repair.
Q3: What is the difference between this compound and BI-7273?
A3: this compound is a chemically modified derivative of BI-7273.[1][2] BI-7273 is a well-characterized dual inhibitor of BRD7 and BRD9.[7][8][9] this compound was designed to incorporate a linker, enabling its use in the creation of PROTACs for targeted protein degradation.[1] While their core inhibitory activity against BRD7 is similar, their applications may differ based on the experimental goals.
Q4: Does this compound have off-target effects?
A4: As a derivative of the dual inhibitor BI-7273, this compound is expected to inhibit both BRD7 and its close homolog BRD9.[7][8][9] It is important to consider this dual activity when interpreting experimental results. For experiments requiring specific inhibition of BRD7, recently developed selective inhibitors like 1-78 and 2-77 could be considered.[3][10]
Q5: In which cancer types is BRD7 inhibition a potential therapeutic strategy?
A5: The role of BRD7 can be context-dependent. It is often downregulated and acts as a tumor suppressor in cancers such as breast, nasopharyngeal, ovarian, and prostate cancer, making BRD7 inhibition in these contexts a complex strategy that requires careful consideration.[6][11][12] Conversely, in colorectal cancer, BRD7 has been shown to promote cell proliferation, suggesting that its inhibition could be a viable therapeutic approach.[13][14][15]
Troubleshooting Guide
Issue 1: Variability in Experimental Results
Possible Cause:
-
Cell Line Dependent Effects: The cellular function of BRD7 can vary significantly between different cell lines and cancer types.
-
Inconsistent Compound Activity: Issues with the solubility or stability of this compound can lead to inconsistent effective concentrations.
-
Inappropriate Cell Density: Cell density can influence the cellular response to treatment.
Solutions:
-
Cell Line Characterization: Before starting, confirm the expression level of BRD7 in your cell line of interest. The effect of this compound will likely be more pronounced in cells where BRD7 plays a significant functional role.
-
Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line, ensuring that cells are in the logarithmic growth phase during treatment.
Issue 2: Low Potency or Lack of a Clear Phenotype
Possible Cause:
-
Suboptimal Concentration or Duration: The effective concentration and treatment time can vary between cell lines.
-
Functional Redundancy: In some cell lines, other proteins may compensate for the inhibition of BRD7.
-
Compound Instability: this compound may degrade in cell culture media over long incubation periods.
Solutions:
-
Dose-Response and Time-Course Experiments: Conduct a dose-response study to determine the optimal concentration range for your specific cell line. A typical starting point for similar inhibitors is between 0.1 µM and 10 µM.[3] Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Consider BRD9 Co-inhibition: Remember that this compound also inhibits BRD9. The observed phenotype might be a result of inhibiting both proteins.
-
Replenish Compound: For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
Issue 3: Off-Target Effects or Cytotoxicity
Possible Cause:
-
High Compound Concentration: Using excessive concentrations of this compound can lead to non-specific effects and general cytotoxicity.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Solutions:
-
Determine IC50 Values: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) in your cell line. Use concentrations at or below the IC50 for mechanistic studies to minimize general toxicity.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same concentration as the highest concentration of this compound used. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%).
Quantitative Data Summary
Table 1: Inhibitor Activity Profile
| Compound | Target(s) | IC50 (BRD7) | IC50 (BRD9) | Cell Line Examples & Effective Concentrations | Reference(s) |
| BI-7273 | BRD7/BRD9 | 117 nM | 19 nM | U2OS (1 µM), EOL-1 (EC50: 1.4 µM), A204 (IC50: 0.37 µM), LNCaP (0.1-5 µM), PC-3 (0.1-5 µM) | [7][8][16][17] |
| This compound | BRD7/BRD9 | Not directly reported, but derived from BI-7273 | Not directly reported, but derived from BI-7273 | Used in PROTAC synthesis | [1][2] |
| 2-77 | BRD7 (selective) | >300 µM (Binding Assay) | 5.4 µM (Binding Assay) | LNCaP (1 µM for 72h), PC-3 (5 µM) | [3][18] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, western blotting, or RNA sequencing.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Follow the general cell treatment protocol in a 96-well plate.
-
MTT Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: this compound inhibits BRD7, modulating key cancer-related signaling pathways.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. physiology.elte.hu [physiology.elte.hu]
How to handle Brd7-IN-1 degradation and stability issues
Welcome to the technical support center for Brd7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of Bromodomain-containing protein 7 (BRD7) and its close homolog, BRD9. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine binding pocket of BRD7, this compound prevents its interaction with chromatin, disrupting the function of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2][3] This leads to changes in gene expression that can influence cell cycle progression, apoptosis, and other cellular processes.[3][4] this compound is also known as a derivative of BI-7273 and serves as the warhead for the PROTAC® degrader VZ185.[5]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of this compound. For optimal stability, follow these guidelines:
-
Solid Form: Store at 4°C for the short term. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or -80°C.
-
In Solvent: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in several organic solvents. The choice of solvent will depend on your specific experimental requirements.
| Solvent | Concentration | Notes |
| DMSO | ≥ 30 mg/mL | May require sonication to fully dissolve. |
| Water | 100 mg/mL | Requires sonication. For aqueous stock solutions, it is recommended to filter and sterilize before use.[5] |
For in vivo studies, specific formulations are recommended to ensure solubility and bioavailability. It is advised to prepare these solutions fresh on the day of use.[5]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While specific degradation kinetics in aqueous solutions are not extensively published, it is a general best practice for small molecule inhibitors to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. The PROTAC VZ185, which is synthesized from this compound, has demonstrated high stability in plasma and microsomes, suggesting the core structure is robust under physiological conditions.[6][7][8][9] However, to minimize the potential for degradation or instability over time, avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
This could be due to the degradation of this compound, improper concentration, or issues with the experimental setup.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a frozen stock for each experiment. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. Use a calibrated balance for weighing the solid compound and precise pipettes for dilutions. Confirm the molecular weight of your specific lot of this compound. |
| Solubility Issues | Ensure the compound is fully dissolved in the solvent. Sonication may be required. Visually inspect the solution for any precipitate before adding it to your experimental system. |
| Cell Permeability | While generally not reported as an issue, if you suspect poor cell entry, you can perform a dose-response curve to determine the optimal concentration for your cell type. |
| Target Protein Levels | Confirm the expression level of BRD7 in your cell line or tissue model. Low levels of the target protein may result in a less pronounced effect. |
Issue 2: Precipitate forms when diluting the stock solution in aqueous buffer or media.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Decrease the final concentration of this compound in your assay. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and within the tolerated limits for your cells. |
| Temperature Effects | Ensure the aqueous buffer or media is at room temperature or 37°C before adding the concentrated stock solution. Adding a cold stock to a warm solution can sometimes cause precipitation. |
| pH of the Solution | While specific pH stability data for this compound is not readily available, significant deviations from neutral pH could affect its solubility and stability. Ensure your buffers are at the correct pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 467.39 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 213.95 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Prepare Stock: Start with a clear, concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add saline to reach the final desired volume and concentration.
-
Administration: It is recommended to use this formulation immediately after preparation.[5]
Visualizations
Signaling Pathways Involving BRD7
BRD7 is a multifaceted protein involved in several key signaling pathways that regulate cell growth, proliferation, and tumor suppression.
Figure 1: Simplified diagram of key signaling pathways modulated by BRD7.
Experimental Workflow for Cellular Assays
A typical workflow for assessing the effect of this compound on cultured cells.
Figure 2: General experimental workflow for using this compound in cell-based assays.
Troubleshooting Logic Flow
A flowchart to help diagnose issues with this compound experiments.
Figure 3: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting rescue experiments involving the targeted inhibition of Bromodomain-containing protein 7 (BRD7) with Brd7-IN-1, focusing on the critical step of optimizing transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BRD7 inhibitors like this compound?
A1: BRD7 is a crucial component of the SWI/SNF chromatin remodeling complex, which regulates gene expression, DNA repair, and cell cycle control.[1] BRD7 inhibitors target the protein's bromodomain, preventing it from binding to acetylated histones.[1] This disruption alters chromatin structure and can modulate the expression of genes involved in key signaling pathways, including those regulating cell cycle progression and apoptosis.[1][2]
Q2: What is the purpose of a rescue experiment in the context of this compound studies?
A2: A rescue experiment is designed to confirm that the observed cellular phenotype is specifically due to the inhibition of BRD7 by this compound and not off-target effects. This is typically achieved by first knocking down endogenous BRD7 (e.g., using siRNA), which mimics the effect of the inhibitor. Subsequently, a version of BRD7 that is resistant to the siRNA is re-expressed in the cells.[3] If this re-expression reverses the phenotype caused by the knockdown, it confirms the specificity of the initial effect.[3]
Q3: Why is optimizing transfection efficiency critical for a successful rescue experiment?
A3: Transfection efficiency directly impacts the outcome of a rescue experiment. If the efficiency is too low, an insufficient number of cells will receive the rescue construct (the siRNA-resistant BRD7), making it impossible to observe a reversal of the phenotype. Conversely, excessively high expression from a strong promoter can be toxic or cause dominant-negative effects, which can also confound the results.[3] Therefore, achieving a balance of high transfection efficiency with controlled, optimal protein expression is key.[3]
Troubleshooting Low Transfection Efficiency
Q4: My transfection efficiency is consistently low. What are the most common causes?
A4: Low transfection efficiency can stem from several factors. The primary areas to investigate are the health and condition of your cells, the quality of your transfection materials, and the specifics of your protocol.[4][5] Key factors include cell viability, cell type, confluency, and the nature of the plasmid being expressed.[6]
Q5: How does cell health impact transfection, and what should I check?
A5: Healthy, actively dividing cells are crucial for successful transfection.
-
Cell Viability: Prior to transfection, cells should be over 90% viable and have had time to recover from passaging.[6]
-
Contamination: Check for biological contaminants like bacteria, yeast, or mycoplasma, which can severely affect cellular processes.[6] Chemical contaminants in media or from detergents can also be an issue.[6]
-
Cell Confluency: The optimal cell density varies by cell type, but a confluency of 70-90% is generally recommended for adherent cells at the time of transfection.[7][8] Overly confluent cells may exhibit contact inhibition and cease dividing, which negatively impacts nucleic acid uptake.[6]
Q6: I've confirmed my cells are healthy. What protocol-related factors should I optimize?
A6: If cell health is optimal, the next step is to refine the transfection protocol itself. This involves optimizing the ratio of the transfection reagent to DNA, the quality of the DNA, and incubation times.
-
DNA Quality and Quantity: Use high-purity plasmid DNA that is free of contaminants like endotoxins.[7] The DNA integrity can be checked by ensuring the A260/A280 ratio is at least 1.7.[4]
-
Reagent-to-DNA Ratio: This is a critical parameter that often requires empirical optimization. A titration experiment varying the ratio (e.g., from 1:1 to 3:1 reagent-to-DNA) can identify the optimal condition for your specific cell type.[5]
-
Complex Formation: The formation of DNA-transfection reagent complexes must be done in a serum-free medium, as serum can inhibit this process.[9] Do not leave the complex at room temperature for longer than 30 minutes before adding it to the cells.[9]
-
Antibiotics: Avoid using antibiotics in the cell culture medium during transfection, as this can increase cell stress and death.[4]
Troubleshooting Cell Viability Post-Transfection
Q7: My cells are dying after transfection. How can I reduce cytotoxicity?
A7: Cell death following transfection is often due to the toxicity of the transfection reagent or the nucleic acid itself.[5]
-
Reduce Reagent Amount: High concentrations of transfection reagents can be toxic. Try reducing the amount of reagent used or shortening the incubation time of the transfection complex with the cells.[5]
-
Lower Nucleic Acid Dose: An excess of plasmid DNA or siRNA can trigger cellular stress and apoptosis. Use the minimal amount necessary to achieve the desired effect.[5]
-
Toxicity of the Expressed Protein: Overexpression of the rescue construct (BRD7) might be toxic. Consider using an expression vector with a weaker promoter to achieve lower, more physiologically relevant expression levels.[3]
Quantitative Data for Transfection Optimization
The following tables provide general guidelines for optimizing key parameters. The exact conditions should be determined empirically for your specific cell line and experimental setup.
Table 1: Recommended Cell Confluency at Time of Transfection
| Cell Status | Recommended Confluency | Rationale |
| Adherent Cells (DNA Transfection) | 70-90% | Ensures cells are in an actively dividing state, which promotes nucleic acid uptake.[6][7] |
| Adherent Cells (siRNA Transfection) | ~50% | Lower density can sometimes improve siRNA uptake and efficacy.[9] |
| Suspension Cells | Split 1 day prior | Ensures cells are in an optimal physiological condition for the procedure.[8] |
Table 2: General Guidelines for Reagent:DNA Ratio Optimization
| Ratio (Reagent:DNA) | Starting Point | Optimization Range | Notes |
| Lipid-Based Reagents | 2:1 | 1:1 to 3:1 | Always follow the manufacturer's protocol as a starting point. Titration is highly recommended.[5] |
Table 3: Recommended Post-Transfection Analysis Timeline
| Analysis Target | Time Post-Transfection | Rationale |
| mRNA Levels (e.g., via qPCR) | 24–48 hours | mRNA knockdown or expression changes are detectable relatively early.[5] |
| Protein Levels (e.g., via Western Blot) | 48–72 hours | Sufficient time is needed for protein translation, turnover, and accumulation to detectable levels.[5][10] |
Experimental Protocols
Protocol 1: Lipid-Mediated Transfection for a BRD7 Rescue Experiment
This protocol is a general guideline for transfecting mammalian cells in a 6-well plate format.
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[7][8]
-
Preparation of DNA and Reagent:
-
In tube A, dilute 2.5 µg of your siRNA-resistant BRD7 plasmid DNA into 250 µL of serum-free medium (e.g., Opti-MEM®).
-
In tube B, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium.
-
-
Complex Formation:
-
Transfection:
-
Gently add the 500 µL of the DNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Return the cells to the incubator (37°C, 5% CO2).
-
After 4-6 hours, you may replace the medium with fresh, complete (serum-containing) culture medium to reduce cytotoxicity.
-
-
Analysis:
-
Incubate the cells for 48-72 hours before harvesting for analysis (e.g., Western blot for BRD7 expression, or a functional assay to assess phenotype reversal).[5]
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a BRD7 rescue experiment.
Caption: BRD7's role in p53-mediated cell cycle arrest.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. wearecellix.com [wearecellix.com]
- 7. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. How do I increase transfection efficiency? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Troubleshooting variability in Brd7-IN-1 cell viability assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Brd7-IN-1 in cell viability assays. Variability in results can arise from several factors, from experimental setup to the biological context of the cell lines used. This guide aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Bromodomain-containing protein 7 (BRD7). BRD7 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. By inhibiting the bromodomain of BRD7, this compound can alter gene transcription programs related to cell cycle progression, apoptosis, and DNA repair.[1] It's important to note that this compound is a modified derivative of the BRD7/9 inhibitor BI7273 and has been used to develop PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2]
Q2: Why do I see different IC50 values for this compound in different cell lines?
A2: The sensitivity of cell lines to this compound can vary significantly due to their different genetic backgrounds and dependencies. For instance, some cancer cells are more reliant on the pathways regulated by BRD7. Research has shown that the effect of BRD7 inhibition can be particularly pronounced in androgen receptor (AR)-positive prostate cancer cells, while AR-negative cells show less of a response.[3] The p53 status of your cells can also be a factor, as BRD7 is known to interact with and regulate the p53 pathway.[4][5]
Q3: Can this compound directly interfere with my cell viability assay chemistry?
A3: It is possible for any small molecule to interfere with the chemical reactions of cell viability assays. For colorimetric assays like MTT or fluorescent assays like resazurin, colored compounds or molecules with reducing/oxidizing properties can lead to false readings.[3][6] It is always recommended to run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents.
Q4: Which cell viability assay is best to use with this compound?
A4: The choice of assay depends on your experimental needs and the characteristics of your cell line.
-
MTT and resazurin (AlamarBlue®) assays are common and measure metabolic activity. However, they can be prone to chemical interference.
-
Luminescent assays, such as CellTiter-Glo® , measure ATP levels and are generally more sensitive with a broader linear range.[6][7] They are often considered the gold standard for high-throughput screening. It is always good practice to confirm findings from one assay with an alternative method that uses a different biological readout.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling. Avoid swirling the plate in a circular motion which can cause cells to accumulate at the edges. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Cell Clumping | Some cell lines, like HepG2, are prone to clumping which leads to inconsistent cell numbers per well.[8] Gentle pipetting during cell preparation or passing the cell suspension through a cell strainer can help. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid bubbles and inaccurate dispensing. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Variations in Cell Health and Confluency | Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. Over-confluent or stressed cells will respond differently. |
| Inconsistent Incubation Times | The duration of drug treatment and the incubation time with the viability reagent should be kept consistent across all experiments. For resazurin assays, the optimal incubation time can vary between cell lines.[9] |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure viability assay reagents are stored correctly and are not expired. |
Issue 3: High Background Signal in "No Cell" Control Wells
| Possible Cause | Recommended Solution |
| Media Components | Phenol red and serum in the culture media can contribute to background absorbance/fluorescence. If high background is an issue, consider using phenol red-free media for the assay. |
| Compound Interference | As mentioned in the FAQs, this compound could be directly reacting with the assay reagent. Run a control with various concentrations of the compound in cell-free media to quantify this effect and subtract it from your experimental values. |
| Contamination | Microbial contamination can lead to a high background signal, especially in metabolic assays. Regularly check your cell cultures for contamination. |
Quantitative Data Summary
The effect of BRD7 inhibition is highly dependent on the cellular context. The following table summarizes the observed effects of BRD7 knockdown in various prostate cancer cell lines, which can serve as a guide for expected outcomes with this compound.
| Cell Line | Androgen Receptor (AR) Status | Effect of BRD7 Knockdown on Proliferation |
| RWPE-1 | Normal Epithelial | Little to no effect |
| LNCaP | AR-positive | Decreased proliferation |
| 22Rv1 | AR-positive | Decreased proliferation |
| C4-2 | AR-positive | Decreased proliferation |
| PC-3 | AR-negative | Little to no effect |
| DU145 | AR-negative | Little to no effect |
| Data synthesized from literature.[3] |
Experimental Protocols
Resazurin (AlamarBlue®) Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
Reagent Preparation: Prepare a working solution of resazurin in cell culture medium or PBS. A common final concentration is 44 µM.[10]
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the total volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your specific cell line.[11]
-
Measurement: Measure fluorescence with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[1][12]
MTT Cell Viability Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the Resazurin protocol.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the Resazurin protocol using an opaque-walled 96-well plate suitable for luminescence.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[8][14]
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to create the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][14]
-
Measurement: Measure luminescence using a plate-reading luminometer.[6]
Visual Guides
Signaling Pathway and Experimental Workflow
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. labbox.es [labbox.es]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. promega.com [promega.com]
Validation & Comparative
Validating On-Target Effects of Brd7-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Brd7-IN-1, a chemical probe targeting the bromodomain of Brd7. Given that "this compound" is not a widely cited designation in peer-reviewed literature, this guide will focus on well-characterized, selective Brd7 inhibitors such as 1-78 (also known as BRD7-IN-3) and 2-77 , and compare their performance with other relevant chemical probes and genetic methods.
Introduction to Brd7 and its Inhibition
Bromodomain-containing protein 7 (Brd7) is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1] It functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in transcriptional regulation. Brd7 has been implicated as a tumor suppressor through its involvement in key signaling pathways, including the p53 and BRCA1 pathways.[2][3] Dysregulation of Brd7 has been linked to various cancers, making it an attractive therapeutic target.
This compound and its more selective counterparts are small molecule inhibitors designed to occupy the acetyl-lysine binding pocket of the Brd7 bromodomain, preventing its interaction with chromatin and subsequent downstream signaling. Validating the on-target effects of these inhibitors is crucial to ensure that the observed biological outcomes are a direct consequence of Brd7 inhibition and not due to off-target activities.
Comparative Analysis of Brd7 Targeting Moieties
A critical aspect of validating a chemical probe is to compare its performance against alternative tools. This section provides a comparative overview of this compound (represented by 1-78 and 2-77) with other small molecule inhibitors and a genetic approach.
Quantitative Performance Data
The following tables summarize the key performance metrics for this compound and its comparators.
Table 1: Biochemical and Cellular Potency of Brd7 Inhibitors
| Compound/Method | Type | Target(s) | Kd for Brd7 (nM) | IC50 for Brd7 (µM) | Cellular IC50 (NanoBRET, µM) |
| 1-78 (BRD7-IN-3) | Selective Brd7 Inhibitor | Brd7 | 290[4] | 1.6[5] | 0.8[4] |
| 2-77 | Selective Brd7 Inhibitor | Brd7 | 340[4] | - | 1.2[4] |
| BI-7273 | Dual Brd7/Brd9 Inhibitor | Brd7, Brd9 | - | - | 1.2 (for Brd7)[4] |
| BI-9564 | Dual Brd7/Brd9 Inhibitor | Brd9 > Brd7 | 239[6] | 3.41[6] | - |
| I-BRD9 | Selective Brd9 Inhibitor | Brd9 >> Brd7 | >20,000 (est.) | >100 (est.) | - |
| JQ1 | Pan-BET Inhibitor | BRD2, BRD3, BRD4, BRDT | - | - | - |
| OTX-015 | Pan-BET Inhibitor | BRD2, BRD3, BRD4 | - | - | - |
| shRNA for Brd7 | Genetic Knockdown | Brd7 | N/A | N/A | N/A |
Table 2: Selectivity Profile of Brd7 Inhibitors
| Compound | Selectivity for Brd7 over Brd9 (Kd fold-change) | Selectivity for Brd7 over BETs (e.g., BRD4) |
| 1-78 (BRD7-IN-3) | ~2.2-fold[4] | High (minimal binding to other bromodomains in BROMOscan)[4] |
| 2-77 | ~1.9-fold[4] | High (minimal binding to other bromodomains in BROMOscan)[4] |
| BI-7273 | Non-selective | High |
| BI-9564 | ~0.06-fold (more selective for Brd9)[6] | High |
| I-BRD9 | Highly selective for Brd9[7] | High |
| JQ1 | High | Non-selective within BET family |
| OTX-015 | High | Non-selective within BET family |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a multi-pronged approach employing biochemical, cellular, and functional assays is recommended.
Biochemical Assays: Direct Target Engagement
These assays confirm the direct binding of the inhibitor to the Brd7 bromodomain in a purified system.
a) Competitive Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the displacement of a fluorescently labeled probe from the Brd7 bromodomain by the unlabeled inhibitor.
-
Protocol:
-
Prepare a solution of purified recombinant Brd7 bromodomain protein.
-
Add a fluorescently labeled probe that binds to the Brd7 bromodomain, resulting in a high FP signal.
-
Titrate increasing concentrations of this compound into the solution.
-
Measure the FP signal at each concentration. A decrease in FP indicates displacement of the probe by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
b) Microscale Thermophoresis (MST)
-
Principle: MST measures the change in movement of a fluorescently labeled molecule through a temperature gradient upon binding to a ligand.
-
Protocol:
-
Label purified Brd7 bromodomain with a fluorescent dye.
-
Mix the labeled protein with a serial dilution of this compound.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Binding of the inhibitor to the protein will alter its movement, allowing for the determination of the dissociation constant (Kd).
-
Cellular Assays: Target Engagement in a Biological Context
These assays confirm that the inhibitor can enter cells and bind to Brd7 in its native environment.
a) NanoBRET™ Target Engagement Assay
-
Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged Brd7 protein by the inhibitor in live cells.[8]
-
Protocol:
-
Transfect cells (e.g., HEK293T) with a plasmid expressing Brd7 fused to NanoLuc® luciferase.
-
Add the NanoBRET™ tracer, which binds to the Brd7-NanoLuc® fusion protein and generates a BRET signal.
-
Add increasing concentrations of this compound.
-
Measure the BRET signal. A decrease in the signal indicates competitive binding of the inhibitor to Brd7.
-
Determine the cellular IC50 value.
-
b) Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Protocol:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble Brd7 at each temperature by Western blotting.
-
A shift to a higher melting temperature in the presence of the inhibitor indicates target engagement.
-
Functional Assays: Downstream On-Target Effects
These assays investigate the biological consequences of Brd7 inhibition, linking target engagement to a cellular phenotype.
a) Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
-
Principle: This assay determines if this compound can displace Brd7 from the promoters of its known target genes.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitate Brd7-DNA complexes using a Brd7-specific antibody.
-
Reverse the crosslinks and purify the DNA.
-
Quantify the enrichment of known Brd7 target gene promoters (e.g., p21, ERα) using qPCR.[3][9] A decrease in enrichment in inhibitor-treated cells indicates target displacement.
-
b) Target Gene Expression Analysis (RT-qPCR)
-
Principle: Measures changes in the mRNA levels of Brd7 target genes following inhibitor treatment.
-
Protocol:
-
Treat cells with a dose-range of this compound for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform qPCR to quantify the expression levels of Brd7 target genes.
-
Analyze the data to determine if the inhibitor modulates the expression of these genes in a dose-dependent manner.
-
c) Cellular Phenotypic Assays
-
Principle: Assess the impact of Brd7 inhibition on cellular processes known to be regulated by Brd7.
-
Protocols:
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®): Treat cancer cell lines known to be sensitive to Brd7 modulation with this compound and measure cell viability over time.[10]
-
Apoptosis Assay (e.g., Annexin V/PI staining): Analyze the induction of apoptosis in sensitive cell lines following treatment with this compound using flow cytometry.
-
Reporter Assays: Utilize luciferase reporter constructs driven by promoters of Brd7 target genes (e.g., p53-responsive elements) to quantify the effect of the inhibitor on transcriptional activity.[9]
-
Visualizing the Validation Workflow and Brd7 Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for validating this compound and the key signaling pathways involving Brd7.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Simplified signaling pathways involving Brd7.
Conclusion
Validating the on-target effects of this compound is a multi-step process that requires a combination of biochemical, cellular, and functional assays. By comparing its performance with other selective and non-selective inhibitors, as well as genetic methods, researchers can gain a high degree of confidence in their experimental results. The protocols and comparative data presented in this guide offer a robust framework for the rigorous validation of this compound and other similar chemical probes, ultimately enabling a more precise understanding of Brd7 biology and its potential as a therapeutic target.
References
- 1. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CircBRD7 attenuates tumor growth and metastasis in nasopharyngeal carcinoma via epigenetic activation of its host gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: shRNA Knockdown of BRD7 versus Brd7-IN-1 Treatment for Functional Analysis
For researchers investigating the multifaceted roles of Bromodomain-containing protein 7 (BRD7), choosing the right tool to perturb its function is critical. This guide provides a comprehensive comparison of two widely used techniques: short hairpin RNA (shRNA)-mediated knockdown and pharmacological inhibition with the chemical probe Brd7-IN-1. By examining the underlying mechanisms, experimental workflows, and potential outcomes of each approach, we aim to equip researchers with the knowledge to select the most appropriate method for their specific research questions.
BRD7 is a crucial component of the SWI/SNF chromatin remodeling complex and a key regulator of transcription, playing significant roles in cell cycle control, tumor suppression, and various signaling pathways.[1][2][3] Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.[1][2][4] Both shRNA knockdown and small molecule inhibitors like this compound offer powerful means to probe BRD7 function, yet they operate through distinct mechanisms that can lead to different biological consequences.
Comparing Methodologies: A Summary of Approaches
The choice between a genetic knockdown and a chemical inhibitor approach often depends on the desired duration of the effect, the need for temporal control, and the specific biological question being addressed.
| Feature | shRNA Knockdown of BRD7 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by targeting BRD7 mRNA for degradation.[5] | Competitive binding to the bromodomain of the BRD7 protein, inhibiting its interaction with acetylated histones. |
| Effect | Reduction in the total amount of BRD7 protein. | Inhibition of BRD7's bromodomain function without affecting protein levels. |
| Duration of Effect | Stable and long-term suppression of BRD7 expression.[5][6] | Reversible and dependent on the compound's half-life and continued administration. |
| Temporal Control | Limited; typically constitutive knockdown in stable cell lines. Inducible systems offer more control but require more complex setup. | High; rapid onset and offset of inhibition allows for precise temporal control. |
| Specificity | Potential for off-target effects by silencing unintended genes.[5] | Potential for off-target effects by inhibiting other bromodomain-containing proteins. Selectivity of this compound for BRD7 over its closest homolog, BRD9, is a key consideration.[7] |
| Validation | Requires validation of knockdown efficiency at both mRNA (qPCR) and protein (Western blot) levels. | Requires validation of target engagement (e.g., cellular thermal shift assay) and on-target effects. shRNA knockdown can serve as a crucial control to confirm that the observed phenotype is due to BRD7 inhibition.[7] |
Visualizing the Approaches
To better understand the distinct mechanisms of action, the following diagrams illustrate the core concepts of shRNA-mediated knockdown and chemical inhibition.
Experimental Workflow: A Step-by-Step Overview
The experimental workflows for both shRNA knockdown and this compound treatment involve distinct steps, from initial setup to final analysis.
BRD7 Signaling Pathways
Understanding the signaling pathways in which BRD7 is involved is crucial for interpreting the results from both knockdown and inhibition experiments. BRD7 has been shown to be a key player in several critical cellular pathways, including the p53 and Wnt/β-catenin pathways.[1][8][9][10]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are outlines of key experimental protocols.
BRD7 shRNA Knockdown Protocol
-
shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the BRD7 mRNA. Synthesize and clone these sequences into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction: Transduce the target cells with the collected lentiviral particles in the presence of polybrene.
-
Selection of Stable Cell Lines: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) for a period of 1-2 weeks.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Isolate total RNA from the stable cell lines and synthesize cDNA. Perform qPCR using primers specific for BRD7 and a housekeeping gene (e.g., GAPDH) to quantify the reduction in BRD7 mRNA levels.[11]
-
Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BRD7 and a loading control (e.g., β-actin) to confirm the reduction in BRD7 protein levels.
-
This compound Treatment Protocol
-
Cell Seeding: Plate the desired cell line at an appropriate density and allow for adherence and growth overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control (DMSO). The treatment duration and concentration should be optimized based on the specific cell line and experimental endpoint. A dose-response curve is recommended to determine the optimal concentration.
-
Phenotypic Analysis: Following treatment, cells can be subjected to various assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis (flow cytometry), or gene expression analysis (qPCR or RNA-seq).
Western Blotting for BRD7 Protein Levels
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BRD7 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control.
Conclusion: Making an Informed Decision
The choice between shRNA knockdown and this compound treatment is not mutually exclusive; in fact, they are often complementary. Using shRNA knockdown of BRD7 as a control for this compound treatment is a powerful strategy to validate that the observed pharmacological effects are indeed on-target.[7] For long-term studies on the consequences of BRD7 loss, stable shRNA knockdown is advantageous. Conversely, for experiments requiring precise temporal control over BRD7 function, this compound is the superior tool. By carefully considering the experimental goals and the inherent strengths and weaknesses of each method, researchers can effectively dissect the complex biology of BRD7.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 5. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profiles of Brd7-IN-1 and I-BRD9
In the landscape of epigenetic drug discovery, the development of selective chemical probes for individual bromodomain-containing proteins is crucial for elucidating their specific biological functions and validating them as therapeutic targets. This guide provides a detailed comparison of the selectivity profiles of two notable inhibitors: Brd7-IN-1, a selective inhibitor of Bromodomain-containing protein 7 (BRD7), and I-BRD9, a well-characterized selective inhibitor of Bromodomain-containing protein 9 (BRD9). This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to BRD7 and BRD9
BRD7 and BRD9 are closely related members of the bromodomain and extra-terminal domain (BET) family, sharing a high degree of sequence homology within their bromodomains. Despite this similarity, they are incorporated into distinct SWI/SNF chromatin remodeling complexes and have different, sometimes opposing, roles in cellular processes. BRD7 is a component of the PBAF complex and has been implicated as a tumor suppressor, often linked to the p53 and BRCA1 pathways[1][2][3][4]. In contrast, BRD9 is a subunit of the ncBAF (GBAF) complex and is considered an oncogene in several cancers, making it an attractive therapeutic target[5][6][7][8]. The development of selective inhibitors is therefore essential to dissect their individual roles.
Data Presentation: Quantitative Selectivity Profiles
The following tables summarize the binding affinities and inhibitory concentrations of this compound and I-BRD9 against their primary targets and key off-targets, particularly the closely related bromodomain. It is important to note that while I-BRD9 is a well-defined chemical probe, the publicly available data for "this compound" is limited. The data presented here for a BRD7-selective inhibitor is based on closely related compounds, specifically 1-78 and 2-77 , which were developed as selective BRD7 probes[9][10].
Table 1: Binding Affinity (Kd) of BRD7 and BRD9 Inhibitors
| Compound | Target Bromodomain | Assay | Kd (nM) | Reference |
| I-BRD9 | BRD9 | BROMOscan | 20 | [11] |
| BRD7 | BROMOscan | 398 | [11] | |
| 1-78 (this compound related) | BRD7 | bromoKdELECT | 290 | [9] |
| BRD9 | bromoKdELECT | 650 | [9] | |
| 2-77 (this compound related) | BRD7 | bromoKdELECT | 340 | [9] |
| BRD9 | bromoKdELECT | 655 | [9] |
Table 2: Inhibitory Potency (pIC50) and Selectivity of I-BRD9
| Compound | Target | Assay | pIC50 | Selectivity | Reference |
| I-BRD9 | BRD9 | TR-FRET | 7.3 | >700-fold vs. BET family | [11][12] |
| BRD4 BD1 | TR-FRET | 5.3 | 200-fold vs. BRD7 | [11][12] |
As the data illustrates, I-BRD9 demonstrates high potency and selectivity for BRD9. It exhibits a more than 200-fold selectivity over the highly homologous BRD7 and over 700-fold selectivity against the BET family of bromodomains[11][12]. The BRD7-selective inhibitors 1-78 and 2-77 show a preference for BRD7 over BRD9, albeit with a lower selectivity window compared to that of I-BRD9 for its target[9].
Mandatory Visualization
The following diagrams illustrate the distinct signaling pathways of BRD7 and BRD9, as well as a generalized workflow for assessing inhibitor selectivity.
Caption: BRD7 Signaling Pathway.
Caption: BRD9 Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are generalized procedures based on publicly available information and the principles of each assay.
BROMOscan® (DiscoverX)
The BROMOscan® technology is a competitive binding assay used to determine the binding affinities (Kd) of compounds against a large panel of bromodomains.
Principle: Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand that binds to the bromodomain's active site. Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.
Generalized Protocol:
-
A diverse panel of human bromodomains is tagged with a unique DNA identifier.
-
An immobilized ligand specific for the bromodomain active site is prepared on a solid support.
-
The test compound (e.g., I-BRD9) is incubated with the DNA-tagged bromodomain in the presence of the immobilized ligand.
-
After an incubation period to reach equilibrium, unbound bromodomain is washed away.
-
The amount of bromodomain remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
The results are compared to a DMSO control to determine the percentage of bromodomain binding inhibition.
-
For Kd determination (bromoKdELECT), this is performed at multiple compound concentrations, and the data is fitted to a binding curve[9][11].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the binding of an inhibitor to a bromodomain by detecting the disruption of the interaction between the bromodomain and a fluorescently labeled ligand.
Principle: A terbium (Tb)-labeled donor (e.g., anti-His antibody bound to a His-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated histone peptide) are brought into proximity through their interaction. Excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[13][14][15][16][17].
-
The test compound is serially diluted in DMSO and then in assay buffer.
-
In a 384-well plate, the test compound dilutions are added.
-
A mixture of the His-tagged bromodomain (e.g., BRD9) and the Tb-labeled anti-His antibody is added to the wells and incubated.
-
The fluorescently labeled acetylated histone peptide is then added to initiate the binding reaction.
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium[13][14].
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence, with excitation typically around 340 nm and emission at two wavelengths (one for the donor and one for the acceptor, e.g., 620 nm and 665 nm).
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration[13][14].
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein within living cells.
Principle: The target protein (e.g., BRD7 or BRD9) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target's active site is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-fusion protein, bringing the fluorophore in close proximity to the luciferase and resulting in bioluminescence resonance energy transfer (BRET). A test compound that binds to the target will compete with the tracer, reducing the BRET signal in a dose-dependent manner.
Generalized Protocol:
-
HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-bromodomain fusion protein[18][19][20][21][22].
-
Transfected cells are harvested and seeded into 96-well or 384-well white assay plates.
-
The NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.
-
The test compound is serially diluted and added to the cells.
-
The plate is incubated at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow for compound entry and target engagement.
-
The NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The plate is read on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
The BRET ratio (acceptor emission / donor emission) is calculated, and IC50 values are determined from the dose-response curve[18][19].
Conclusion
The development of selective chemical probes such as I-BRD9 and the precursors to this compound represents a significant advancement in the field of epigenetics. I-BRD9 is a highly potent and selective inhibitor of BRD9, making it an invaluable tool for studying the oncogenic functions of this protein. While a direct, comprehensive selectivity profile for this compound is not as readily available in the public domain, the characterization of closely related selective BRD7 inhibitors demonstrates the feasibility of targeting BRD7 with reasonable selectivity over BRD9. The distinct signaling pathways and cellular roles of BRD7 and BRD9 underscore the critical need for such selective probes to accurately dissect their biology and to develop targeted therapies for a range of diseases, including cancer. The experimental protocols outlined provide a foundation for the continued evaluation and development of novel bromodomain inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. No evidence for breast cancer susceptibility associated with variants of BRD7, a component of p53 and BRCA1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. I-BRD9 | Structural Genomics Consortium [thesgc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to BRD7 Inhibitors in Prostate Cancer Cells: Spotlight on Brd7-IN-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of recently developed Bromodomain-containing protein 7 (BRD7) inhibitors in prostate cancer cells. While the specific compound "Brd7-IN-1" remains largely undocumented in peer-reviewed literature, this guide will focus on the extensively characterized and selective BRD7 inhibitors, 1-78 (also known as BRD7-IN-3) and 2-77 (also known as BRD7-IN-2) . Their performance will be contrasted with the dual BRD7/BRD9 inhibitor, BI7273 , to provide a clear benchmark for efficacy and selectivity.
BRD7 is recognized as a tumor suppressor, with its expression frequently diminished in prostate cancer.[1] It plays a crucial role in regulating gene transcription and has been shown to suppress prostate cancer cell growth.[1][2] The development of selective BRD7 inhibitors opens a new avenue for therapeutic intervention.
Performance of BRD7 Inhibitors: A Quantitative Comparison
The following tables summarize the key quantitative data for the BRD7 inhibitors 1-78 and 2-77, alongside the dual inhibitor BI7273, derived from various biochemical and cell-based assays.
Table 1: Biochemical Assay Performance of BRD7 Inhibitors
| Inhibitor | Target(s) | FP IC50 (BRD7) | FP IC50 (BRD9) | NanoBRET IC50 (BRD7) | NanoBRET IC50 (BRD9) | MST Kd (BRD7) |
| 1-78 (BRD7-IN-3) | BRD7/BRD9 | 1.6 µM[3] | 2.7 µM[3] | 1.6 µM | 2.7 µM | 1.2 µM[4] |
| 2-77 (BRD7-IN-2) | BRD7 | 5.4 µM[5] | >300 µM[5] | 1.1 µM[6] | 3.2 µM[6] | 2.2 µM[4] |
| BI7273 | BRD7/BRD9 | 0.4 µM | 0.02 µM | Not Reported | Not Reported | Not Reported |
FP: Fluorescence Polarization; IC50: Half-maximal inhibitory concentration; NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy Transfer; MST: Microscale Thermophoresis; Kd: Dissociation constant.
Table 2: Cell Viability in Prostate Cancer Cell Lines (IC50)
| Inhibitor | LNCaP (AR+) | PC-3 (AR-) |
| 1-78 (BRD7-IN-3) | ~10 µM | >25 µM |
| 2-77 (BRD7-IN-2) | ~10 µM | >25 µM |
| BI7273 | ~5 µM | ~10 µM |
AR+: Androgen Receptor Positive; AR-: Androgen Receptor Negative. Data is estimated from graphical representations in the source literature.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BRD7 signaling pathway in prostate cancer and a typical experimental workflow for evaluating BRD7 inhibitors.
References
- 1. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - figshare - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
Probing the Selectivity of BRD7 Inhibitors: A BROMOscan Profiling Comparison
A detailed analysis of the off-target interaction profile of selective Bromodomain-containing protein 7 (BRD7) inhibitors is crucial for advancing our understanding of their therapeutic potential and ensuring their safe application in clinical settings. This guide provides a comparative overview of the selectivity of recently developed BRD7 inhibitors, with a focus on data generated using the BROMOscan profiling platform. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to BRD7 and Its Inhibition
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones.[1] This interaction plays a pivotal role in chromatin remodeling and the regulation of gene expression.[1] Dysregulation of BRD7 function has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2][3] The development of selective BRD7 inhibitors is a key area of research, aiming to modulate the activity of this protein with high precision.[1][3] However, due to the structural similarity among bromodomains, achieving selectivity can be challenging, and off-target interactions are a significant concern.[2]
BROMOscan: A Powerful Tool for Selectivity Profiling
The BROMOscan platform is a competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of bromodomains.[4][5][6] The technology relies on a DNA-tagged bromodomain and an immobilized ligand. Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand, and the amount of bound bromodomain is quantified using qPCR.[4][5] This allows for the determination of dissociation constants (Kd) and provides a comprehensive overview of a compound's selectivity profile.[4]
Off-Target Profile of Selective BRD7 Inhibitors: A Case Study
Recent research has led to the development of selective BRD7 inhibitors, such as compounds 1-78 and 2-77 .[7][3] These inhibitors were designed to exploit a unique binding pocket in BRD7, aiming for high selectivity over the closely related BRD9.[7][3] To assess their selectivity, these compounds were profiled against a panel of bromodomains using the BROMOscan platform.
BROMOscan Profiling Results
The BROMOscan data for compounds 1-78 and 2-77 revealed a high degree of selectivity for BRD7. However, an unexpected off-target interaction was identified with the bromodomain of Bromodomain and PHD finger-containing protein 1B (BRPF1B) .[7] This is noteworthy given that the sequence identity between the bromodomains of BRD7 and BRPF1B is only 38%.[7]
The following table summarizes the binding affinities of compounds 1-78 and 2-77 for BRD7 and their most significant off-target hit, BRPF1B, as determined by BROMOscan and other biophysical assays.
| Compound | Target | BROMOscan (% of Control @ 2µM) | Kd (µM) - MST | Kd (nM) - bromoKdELECT |
| 1-78 | BRD7 | Selective | 1.2 | 290 |
| BRD9 | Not Active | No Binding | - | |
| BRPF1B | Off-target binding observed | - | - | |
| 2-77 | BRD7 | Selective | 2.2 | 340 |
| BRD9 | Not Active | No Binding | - | |
| BRPF1B | Off-target binding observed | - | - |
MST: Microscale Thermophoresis bromoKdELECT is a Eurofins DiscoverX platform for determining Kd values.[4]
Comparison with Other Bromodomain Inhibitors
The challenge of achieving selectivity is not unique to BRD7 inhibitors. Many reported BRD9 inhibitors also show activity against BRD7, which can lead to unwanted pleiotropic effects, especially considering BRD7's role as a potential tumor suppressor.[2] The discovery of dual BRD7/9-kinase inhibitors further highlights the potential for polypharmacology among bromodomain inhibitors.[2][8] For instance, some kinase inhibitors have been found to interact with BRD7 and BRD9.[2]
Experimental Protocols
BROMOscan Profiling
The BROMOscan assay is a competitive binding assay performed by Eurofins DiscoverX.[4][9]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Detection: The amount of bromodomain captured on a solid support is quantified using qPCR of the attached DNA tag.
-
Data Analysis: The results are reported as the percentage of the bromodomain that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the bromodomain. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[4]
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify biomolecular interactions in solution.
-
Principle: MST measures the change in the fluorescence of a target molecule as it moves through a microscopic temperature gradient. This movement is affected by the binding of a ligand.
-
Procedure: A fluorescently labeled bromodomain is mixed with varying concentrations of the inhibitor.
-
Analysis: The change in thermophoretic movement is measured and plotted against the ligand concentration to determine the dissociation constant (Kd).[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of BRD7 inhibition and the BROMOscan workflow.
Caption: Mechanism of BRD7 Inhibition by a small molecule inhibitor.
Caption: Workflow of the BROMOscan competitive binding assay.
Conclusion
The BROMOscan platform provides an invaluable tool for the comprehensive assessment of bromodomain inhibitor selectivity. The detailed profiling of compounds like 1-78 and 2-77 demonstrates that while high on-target potency and selectivity are achievable, unexpected off-target interactions can still occur.[7] Understanding this off-target profile is critical for the interpretation of in-cell and in-vivo studies and for the future development of even more selective and safer BRD7-targeted therapies. The identification of BRPF1B as an off-target for these BRD7 inhibitors provides a clear direction for future structure-activity relationship (SAR) studies aimed at mitigating this interaction.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Controls for Brd7-IN-1 Experiments: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing robust experimental design is paramount to generating reliable and reproducible data. This guide provides a comprehensive overview of appropriate negative and positive controls for experiments involving Brd7-IN-1, a chemical probe used in the study of Bromodomain-containing protein 7 (BRD7). We present a comparative analysis of this compound and its alternatives, supported by experimental data, and offer detailed protocols for key cellular assays.
This compound is a derivative of BI-7273, a potent dual inhibitor of BRD7 and its close homolog BRD9.[1][2] this compound serves as a crucial component in the formation of the PROTAC (Proteolysis Targeting Chimera) degrader VZ185, which potently and selectively degrades BRD7 and BRD9.[2] Given its role in targeted protein degradation, selecting the right controls is critical to differentiate the specific effects of BRD7 inhibition or degradation from off-target or non-specific cellular responses.
Understanding the Mechanism of Action
This compound functions by binding to the bromodomain of BRD7, a reader of acetylated lysine residues on histones. This interaction prevents BRD7 from engaging with chromatin, thereby modulating gene expression.[3] As a component of the PBAF chromatin remodeling complex, BRD7 is involved in transcriptional regulation and has been implicated in cancer and metabolic diseases. The following diagram illustrates the simplified signaling pathway involving BRD7.
Caption: Simplified pathway of BRD7 function and its inhibition.
Recommended Controls for a this compound Experiment
To ensure the specificity of experimental findings, a well-designed control strategy is essential. This includes both negative and positive controls to account for various experimental variables.
Caption: Selection workflow for positive and negative controls.
Negative Controls
Negative controls are crucial for attributing observed effects directly to the inhibition of BRD7 by this compound.
-
Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO). This control accounts for any effects of the solvent on the cells.
-
Inactive Structural Analog: The ideal negative control is a structurally similar but biologically inactive compound. For this compound, which is derived from BI-7273, BI-6354 is an excellent negative control. BI-6354 is a structurally related compound with very weak potency against BRD7 and BRD9.[4]
-
Inactive PROTAC Control: When this compound is used to form the PROTAC VZ185, an appropriate negative control is cis-VZ185 . This diastereomer of VZ185 binds to the bromodomain but does not recruit the E3 ligase, thus failing to induce protein degradation.[5]
Positive Controls
Positive controls help to validate the experimental system and provide a benchmark for the effects of BRD7 inhibition.
-
Parent Compound (BI-7273): As the parent compound of this compound, BI-7273 is a potent dual inhibitor of BRD7 and BRD9 and serves as an excellent positive control for BRD7/9 inhibition.[4]
-
Selective BRD7 Inhibitors: To dissect the specific roles of BRD7, more selective inhibitors can be employed. 1-78 and 2-77 are recently developed inhibitors with increased selectivity for BRD7 over BRD9.[6][7]
Comparative Performance Data
The following table summarizes the binding affinities and cellular potencies of this compound's parent compound and its alternatives. This data is essential for selecting appropriate concentrations for your experiments.
| Compound | Target(s) | IC50 (BRD7) | IC50 (BRD9) | Cellular EC50 | Reference(s) |
| BI-7273 | BRD7/BRD9 | 117 nM | 19 nM | 1.4 µM (EOL-1 cells) | [1][8] |
| BI-6354 | (Inactive) | > 80,000 nM | > 27,000 nM | Not active | [4] |
| 1-78 | BRD7 > BRD9 | Sub-micromolar | - | Active at 0.1-5 µM | [6] |
| 2-77 | BRD7 > BRD9 | Sub-micromolar | - | Active at 0.1-5 µM | [6] |
| VZ185 | BRD7/BRD9 (Degrader) | DC50 = 4.5 nM | DC50 = 1.8 nM | 3 nM (EOL-1), 40 nM (A-402) |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound. These protocols are generalized and should be optimized for your specific cell lines and experimental conditions.
Western Blotting for BRD7 Protein Levels
This protocol is used to determine the total levels of BRD7 protein following treatment with this compound or its corresponding PROTAC, VZ185.
Materials:
-
Cells of interest
-
This compound, VZ185, and appropriate controls (Vehicle, BI-6354, cis-VZ185)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD7 (and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound, VZ185, or controls for a predetermined time (e.g., 24, 48, 72 hours). A typical starting concentration for BI-7273 is 1 µM.[1] For VZ185, concentrations in the low nanomolar range are effective.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where BRD7 is bound. Treatment with this compound should displace BRD7 from its target sites.
Materials:
-
Cells treated with this compound or controls
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
ChIP-grade antibody against BRD7
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cross-linking and Chromatin Preparation: Treat cells with this compound or controls. Cross-link protein-DNA complexes with formaldehyde and quench with glycine. Lyse cells and sonicate chromatin to an average size of 200-500 bp.
-
Immunoprecipitation: Pre-clear chromatin with beads. Incubate with a ChIP-grade BRD7 antibody overnight at 4°C. Add beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Cell Viability/Proliferation Assay
These assays determine the effect of this compound on cell growth and survival.
Materials:
-
Cells of interest
-
96-well plates
-
This compound and controls
-
Cell viability reagent (e.g., MTT, CellTiter-Glo, or a BrdU incorporation assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or controls.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 24, 48, 72 hours). For BI-7273, an EC50 of 1.4 µM was observed in EOL-1 cells after a 72-hour incubation.[1]
-
Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the EC50 values.
By employing the appropriate controls and robust experimental protocols outlined in this guide, researchers can confidently investigate the biological functions of BRD7 and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating Downstream Target Engagement of Brd7-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brd7-IN-1 with other known Brd7 inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of downstream target engagement.
Introduction to Brd7 and this compound
Bromodomain-containing protein 7 (Brd7) is a critical component of the SWI/SNF chromatin remodeling complex, playing a pivotal role in gene transcription regulation.[1] It functions as a tumor suppressor by interacting with key proteins like p53 and BRCA1, influencing cell cycle progression, apoptosis, and DNA repair pathways.[2] Dysregulation of Brd7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.
This compound (also known as compound 1-78) is a small molecule inhibitor designed to selectively target the bromodomain of Brd7.[3][4][5] By binding to the acetyl-lysine binding pocket of Brd7, this compound prevents its interaction with acetylated histones, thereby modulating the expression of downstream target genes. This guide will compare this compound to other available Brd7 inhibitors and provide protocols to validate its downstream effects.
Comparative Analysis of Brd7 Inhibitors
The following table summarizes the quantitative data for this compound and other well-characterized Brd7 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Kd (nM) | Selectivity Profile | Reference(s) |
| This compound (1-78) | Brd7/Brd9 | Brd7: 1.6, Brd9: 2.7 | Brd7: 290, Brd9: 650 | Selective for Brd7 over Brd9 in some assays; screened against over 40 bromodomains. | [3][6] |
| BI-7273 | Brd7/Brd9 | Brd7: 0.117, Brd9: 0.019 | Brd7: <1, Brd9: <1 | Potent dual inhibitor with high affinity for both Brd7 and Brd9. | [6] |
| BI-9564 | Brd9/Brd7 | Brd9: 0.075, Brd7: 3.4 | Brd9: 14, Brd7: 239 | More selective for Brd9 over Brd7. | [4][7][8] |
| LP99 | Brd7/Brd9 | - | Brd9: 99, Brd7: 909 | First reported potent and selective dual Brd7/Brd9 inhibitor. | [9] |
| Brd7-IN-2 (2-77) | Brd7 | Brd7: 5.4, Brd9: >300 | - | Selective for Brd7 over Brd9. | [6] |
Downstream Signaling Pathways of Brd7
Brd7 is a key regulator of multiple signaling pathways critical for cellular homeostasis and tumor suppression. Inhibition of Brd7 with molecules like this compound is expected to modulate these pathways.
Brd7-p53 Signaling Pathway
Brd7 acts as a coactivator for the tumor suppressor p53, enhancing its transcriptional activity on a subset of target genes involved in cell cycle arrest and apoptosis.[2][10][11]
Brd7-NF-κB Signaling Pathway
Brd7 has also been shown to play a role in regulating the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Experimental Protocols for Target Validation
To validate the downstream target engagement of this compound, a series of experiments are recommended. The following diagram outlines a typical experimental workflow.
Western Blot for p53 Pathway Proteins
This protocol describes the detection of key proteins in the p53 pathway following treatment with this compound.
1. Sample Preparation:
-
Culture cells (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, Mdm2, Bax, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[12][13][14][15][16]
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA levels of Brd7 target genes.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western Blot protocol.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (e.g., CDKN1A (p21), MDM2, BAX, IL6, TNF), and cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[17]
-
Perform the qPCR reaction in a real-time PCR system.
3. Data Analysis:
Chromatin Immunoprecipitation (ChIP)-sequencing
This protocol identifies the genomic regions where Brd7 binding is altered by this compound.
1. Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-Brd7 antibody or IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. DNA Purification and Sequencing:
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for high-throughput sequencing.
4. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify Brd7 binding sites.
-
Analyze the differential binding of Brd7 between this compound treated and control samples.
Conclusion
Validating the downstream target engagement of this compound is crucial for understanding its mechanism of action and therapeutic potential. This guide provides a comparative framework for evaluating this compound against other inhibitors and offers detailed protocols for key validation experiments. By systematically analyzing the effects of this compound on downstream signaling pathways and target gene expression, researchers can confidently assess its efficacy and selectivity as a chemical probe and potential therapeutic agent.
References
- 1. genecards.org [genecards.org]
- 2. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI 9564 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. origene.com [origene.com]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Comparative analysis of Brd7-IN-1 and its parent compound BI-7273
This guide provides a detailed comparative analysis of the bromodomain inhibitor BI-7273 and its derivative, Brd7-IN-1. Developed for researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, biochemical and cellular activities, and the experimental frameworks used for their evaluation.
Introduction
Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9) are key components of the human SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1][2] These proteins act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones to regulate gene transcription.[3][4] Dysregulation of these proteins has been implicated in various cancers, making them attractive therapeutic targets.[3][5][6]
BI-7273 is a potent and selective dual inhibitor of the BRD7 and BRD9 bromodomains.[1][2][7][8] It serves as a valuable chemical probe for studying the functional roles of these proteins. This compound is a modified derivative of BI-7273, designed not as a direct inhibitor, but as a crucial component for creating Proteolysis Targeting Chimeras (PROTACs).[9] Specifically, this compound is functionalized with a linker to attach an E3 ligase ligand, resulting in a PROTAC designed to induce the degradation of BRD7 and BRD9 proteins.[9] This guide will compare BI-7273's inhibitory activity with the degradation-inducing potential of the PROTAC derived from this compound.
Quantitative Data Comparison
The following tables summarize the key biochemical and cellular potency data for BI-7273 and the this compound-derived PROTAC, VZ185.
Table 1: Biochemical Binding Affinity and Potency of BI-7273
| Target | Assay Type | Metric | Value (nM) | Selectivity Notes |
| BRD9 | AlphaScreen | IC₅₀ | 19 | >5,000-fold vs. BRD4-BD1, BRD4-BD2, BRD2-BD1[7] |
| Isothermal Titration Calorimetry (ITC) | Kd | 15 | Highly selective vs. BET family[1] | |
| BRD7 | AlphaScreen | IC₅₀ | 117 | ~6-fold less potent than against BRD9[1][8] |
| NanoBRET | IC₅₀ | 1200 | Cellular target engagement assay[10] | |
| CECR2 | Isothermal Titration Calorimetry (ITC) | IC₅₀ | 187 | Identified as the primary off-target[2] |
IC₅₀ (Half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. A lower IC₅₀ indicates higher potency. Kd (Dissociation constant) reflects the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity.
Table 2: Cellular Degradation Potency of VZ185 (derived from this compound)
| Target | Metric | Value (nM) | Notes |
| BRD9 | DC₅₀ | 1.8 | VZ185 is a PROTAC formed by linking this compound to a VHL ligand[9] |
| BRD7 | DC₅₀ | 4.5 | Demonstrates potent degradation of both target proteins in cells[9] |
DC₅₀ (Half-maximal degradation concentration) is the concentration of a degrader required to reduce the intracellular level of a target protein by 50%.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between BI-7273 and the application of this compound lies in their mechanism of action.
-
BI-7273 (Inhibitor): Functions as a competitive inhibitor by occupying the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This action prevents the proteins from binding to chromatin, thereby blocking their role in transcriptional regulation. The effect is stoichiometric and reversible.
-
This compound (Degrader Building Block): Serves as the warhead for a PROTAC degrader (e.g., VZ185). The PROTAC molecule simultaneously binds to the target protein (BRD7 or BRD9) via the this compound moiety and to an E3 ubiquitin ligase (like VHL) via a second ligand.[9] This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. This process is catalytic, as one PROTAC molecule can induce the degradation of multiple target protein molecules.
Key Experimental Protocols
The characterization of these compounds relies on sophisticated biochemical and cellular assays. Below are the methodologies for the key experiments cited.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay is used to quantify the binding affinity of inhibitors in a biochemical, cell-free setting.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., FITC) when they are in close proximity (<10 nm).[11][12] The long-lived fluorescence of the lanthanide donor allows for a time-delayed measurement, which minimizes background interference.[11][12]
-
Methodology:
-
Reagents: A recombinant BRD7 or BRD9 protein tagged with an epitope (e.g., GST or His-tag), an antibody against the tag labeled with a Terbium (Tb) donor, and a synthetic acetylated histone peptide (the natural ligand) labeled with a fluorescent acceptor.
-
Procedure: The tagged bromodomain protein and the labeled peptide are incubated together, allowing the Tb-donor and acceptor to come into close proximity, generating a high FRET signal.
-
Competition: Serial dilutions of the test compound (e.g., BI-7273) are added. The compound competes with the labeled peptide for binding to the bromodomain.
-
Detection: As the compound displaces the labeled peptide, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal. The signal is read on a plate reader capable of time-resolved fluorescence detection.
-
Analysis: The IC₅₀ value is calculated by plotting the FRET signal against the compound concentration.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact, living cells.
-
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures energy transfer from a genetically fused NanoLuc® luciferase donor on the target protein to a fluorescently labeled tracer that binds to the same protein.[13][14][15]
-
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target protein (e.g., BRD7 or BRD9) fused to NanoLuc® luciferase.[15]
-
Tracer Addition: A specific, cell-permeable fluorescent tracer that binds to the target bromodomain is added to the cells at a fixed concentration. This results in a high BRET signal as the tracer brings the acceptor fluorophore close to the NanoLuc® donor.
-
Compound Competition: The test compound is added in various concentrations. It enters the cells and competes with the tracer for binding to the NanoLuc®-fused target protein.
-
Detection: The NanoBRET® Nano-Glo® Substrate is added, and two wavelengths are measured: the donor emission (~460 nm) and the acceptor emission (>600 nm).[16]
-
Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. The data is used to generate a dose-response curve and calculate the cellular IC₅₀.
-
Conclusion
BI-7273 and this compound, despite their structural similarity, represent two distinct and powerful modalities for probing bromodomain biology.
-
BI-7273 is a classic inhibitor , ideal for studying the consequences of blocking the acetyl-lysine reading function of BRD7 and BRD9. Its utility lies in dissecting the immediate downstream effects of inhibiting the catalytic or binding activity of its targets.
-
This compound is a purpose-built chemical tool that serves as the target-binding component of a PROTAC degrader . Its application leads to the physical elimination of the BRD7 and BRD9 proteins from the cell. This approach is advantageous for overcoming inhibitor resistance, addressing non-enzymatic scaffolding functions of a target protein, and achieving a more sustained and profound biological effect.
The choice between these compounds depends entirely on the research question: to inhibit the function of a protein (BI-7273) or to study the effects of its complete absence (this compound as a PROTAC).
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-7273 | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
Confirming Brd7-IN-1 Specificity: A Guide to Performing Rescue Experiments
In the development and application of small molecule inhibitors, confirming target specificity is paramount to ensure that the observed biological effects are indeed a consequence of modulating the intended target. This guide provides a comprehensive comparison of target validation methods and a detailed protocol for conducting a rescue experiment to unequivocally demonstrate the specificity of Brd7-IN-1 for the bromodomain-containing protein 7 (BRD7). This guide is intended for researchers, scientists, and professionals in drug development.
Comparison of Target Validation Methods
Several methods can be employed to validate the target of a small molecule inhibitor. A rescue experiment is a powerful approach that, when compared to other techniques, provides a high degree of confidence in the inhibitor's on-target activity.
| Method | Principle | Advantages | Disadvantages |
| Rescue Experiment | An inhibitor-resistant version of the target protein is introduced into cells. If this resistant version reverses the inhibitor's effects, it confirms specificity. | Provides strong evidence for on-target activity. Can be used to study structure-activity relationships. | Requires the design and validation of a resistant mutant. Can be technically challenging. |
| Genetic Knockdown (siRNA/shRNA) | The expression of the target protein is reduced using RNA interference. The resulting phenotype is compared to the inhibitor's effect. | Relatively straightforward and widely used. | Off-target effects of si/shRNAs are possible. Incomplete knockdown can lead to ambiguous results. |
| CRISPR-Cas9 Knockout | The gene encoding the target protein is permanently knocked out. The phenotype of the knockout cells is compared to the inhibitor's effect. | Provides a complete loss-of-function model. | Can be lethal if the target is essential. Does not account for potential off-target effects of the inhibitor on other proteins. |
| Chemical Proteomics | Techniques like affinity chromatography or activity-based protein profiling are used to identify the proteins that directly bind to the inhibitor. | Can identify both on-target and off-target interactions. | May not capture all relevant interactions, especially weaker ones. Does not directly confirm the functional consequences of binding. |
| Thermal Shift Assay (CETSA) | The binding of an inhibitor to its target protein is detected by an increase in the protein's thermal stability. | Can be performed in intact cells and tissues. | Does not provide information about the functional effect of the inhibitor. |
The BRD7 Signaling Pathway
BRD7 is a critical component of the PBAF SWI/SNF chromatin remodeling complex and functions as a transcriptional co-regulator. One of its well-established roles is the positive regulation of the p53 tumor suppressor pathway. BRD7 can directly bind to p53, enhance its stability, and promote the transcription of p53 target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and BAX. This compound is hypothesized to inhibit these functions by blocking the interaction of the BRD7 bromodomain with acetylated histones.
Experimental Workflow for a this compound Rescue Experiment
The overall workflow involves creating an inhibitor-resistant BRD7 mutant, expressing it in cells, treating with this compound, and then assessing whether the cellular effects of the inhibitor are reversed.
Cross-Validation of Brd7-IN-1 Activity Using Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of Brd7-IN-1, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), cross-validated through various orthogonal assays. Experimental data for this compound and comparable inhibitors are presented to support target engagement and downstream functional effects.
Introduction to this compound
This compound is a chemical probe used in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a derivative of the known BRD7/9 inhibitor BI-7273 and serves as the warhead for the highly potent and selective BRD7/9 degrader, VZ185.[1] The primary mechanism of action for BRD7 inhibitors involves binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones and modulating gene expression. Dysregulation of BRD7 has been implicated in various cancers, making it an attractive therapeutic target.
BRD7 Signaling Pathway
BRD7 is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex. It acts as a tumor suppressor, notably through its positive regulation of the p53 pathway. By binding to acetylated histones, BRD7 facilitates the transcription of p53 target genes, leading to cell cycle arrest and apoptosis. Inhibition of BRD7 can disrupt these processes.
Caption: Simplified signaling pathway of BRD7 and the inhibitory action of this compound.
Orthogonal Assays for Cross-Validation
To ensure the on-target activity and cellular efficacy of this compound, multiple orthogonal assays are employed. These assays provide independent confirmation of target engagement and its downstream consequences.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. Competitive displacement of the tracer by an inhibitor results in a loss of BRET signal, allowing for the determination of intracellular affinity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is quantified, typically by Western blot or other detection methods.
Western Blot for Downstream Pathway Analysis
Western blotting is used to measure changes in the protein levels of downstream effectors in a signaling pathway. For this compound, this involves quantifying the expression of key proteins in the p53 pathway, such as p53, p21, and Bax, following inhibitor treatment.
Experimental Workflows
Caption: Experimental workflows for NanoBRET, CETSA, and Western Blot assays.
Comparative Performance Data
While specific NanoBRET or CETSA data for this compound is not publicly available, its activity can be inferred from its direct precursor, BI-7273, and the degradation activity of its resulting PROTAC, VZ185.
| Compound | Target(s) | Assay Type | IC50/DC50 (nM) | Cell Line | Reference |
| BI-7273 | BRD7 | AlphaScreen | 117 | - | [2] |
| BRD9 | AlphaScreen | 19 | - | [2] | |
| VZ185 (PROTAC of this compound) | BRD7 | Degradation | 4.5 | RI-1 | [3][4] |
| BRD9 | Degradation | 1.8 | RI-1 | [3][4] | |
| 1-78 | BRD7 | NanoBRET | 818 | HEK293T | [5] |
| BRD9 | NanoBRET | 3290 | HEK293T | [5] | |
| 2-77 | BRD7 | NanoBRET | 1480 | HEK293T | [5] |
| BRD9 | NanoBRET | 2470 | HEK293T | [5] |
Note: AlphaScreen is a bead-based immunoassay that measures binding affinity. DC50 represents the concentration required to induce 50% degradation of the target protein.
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: HEK293T cells are transiently transfected with a vector expressing BRD7 fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Transfected cells are seeded into a 96-well plate. A NanoBRET™ tracer that binds to the BRD7 bromodomain is added at a fixed concentration, followed by the addition of serially diluted test compounds (e.g., this compound).
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: NanoBRET™ Nano-Glo® Substrate is added, and the donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader capable of detecting BRET signals.
-
Data Analysis: The BRET ratio is calculated, and the data are normalized to controls. IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line) to confluency and treat with the desired concentration of this compound or vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble BRD7 by Western blot using a specific anti-BRD7 antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Protocol for p53 Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a defined period (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
The cross-validation of this compound's activity through a combination of target engagement and functional downstream assays provides a robust confirmation of its mechanism of action. The data from its precursor, BI-7273, and its PROTAC derivative, VZ185, strongly support its potent and selective engagement of BRD7 in a cellular context. This guide provides researchers with the necessary framework to evaluate and utilize this compound as a valuable tool for studying BRD7 biology and its role in disease.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. VZ 185 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. explorationpub.com [explorationpub.com]
A Comparative Guide to Selective BRD7 Inhibitors in Cancer Cell Lines
In the landscape of epigenetic drug discovery, Bromodomain-containing protein 7 (BRD7) has emerged as a compelling therapeutic target. As a component of the PBAF chromatin remodeling complex, BRD7 plays a crucial role in the regulation of gene expression and has been identified as a tumor suppressor in several cancers, including those of the breast, prostate, and ovaries. The development of small molecule inhibitors targeting the bromodomain of BRD7 offers a promising avenue for therapeutic intervention. This guide provides a comparative analysis of the efficacy of selective BRD7 inhibitors, with a focus on compounds 1-78 and 2-77 (also known as BRD7-IN-2) , and the dual BRD7/BRD9 inhibitor BI-7273 .
It is important to clarify that the compound "Brd7-IN-1" is not a direct inhibitor but rather a chemical moiety used in the synthesis of proteolysis-targeting chimeras (PROTACs), such as VZ185, which are designed to induce the degradation of BRD7.[1][2][3] Therefore, a direct comparison of this compound's inhibitory efficacy is not applicable. This guide will instead focus on the aforementioned direct inhibitors of the BRD7 bromodomain.
Quantitative Efficacy Comparison
The inhibitory activity of selective BRD7 inhibitors 1-78 and 2-77 has been characterized and compared to the dual BRD7/BRD9 inhibitor BI-7273. The following tables summarize their binding affinities and cellular target engagement.
| Compound | Assay Type | BRD7 IC50 (µM) | BRD9 IC50 (µM) | Selectivity for BRD7 over BRD9 |
| 1-78 | NanoBRET | 0.8 | 3.3 | ~4.1-fold |
| 2-77 (BRD7-IN-2) | NanoBRET | 1.2 | 3.2 | ~2.7-fold |
| BI-7273 | NanoBRET | 1.2 | 0.024 | ~0.02-fold (BRD9 selective) |
Table 1: Cellular Target Engagement of BRD7 Inhibitors. IC50 values were determined using a NanoBRET assay in HEK293T cells, indicating the concentration of the inhibitor required to displace 50% of a fluorescent tracer from the target bromodomain.[1]
| Compound | Assay Type | BRD7 Kᵢ (µM) | BRD9 Kᵢ (µM) | Selectivity for BRD7 over BRD9 |
| 1-78 | Comp. FP | 0.20 | 0.23 | ~1.15-fold |
| 2-77 (BRD7-IN-2) | Comp. FP | 2.30 | >30 | >13-fold |
| BI-7273 | Comp. FP | 0.34 | 0.018 | ~0.05-fold (BRD9 selective) |
Table 2: In Vitro Binding Affinity of BRD7 Inhibitors. The inhibitor constant (Kᵢ) was determined by a competitive fluorescence polarization (FP) assay, reflecting the binding affinity of the inhibitor to the isolated bromodomain.[1][4]
Efficacy in Prostate Cancer Cell Lines
The anti-proliferative effects of these inhibitors have been evaluated in androgen receptor (AR)-positive (LNCaP) and AR-negative (PC-3) prostate cancer cell lines.
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability |
| LNCaP (AR+) | 1-78 | 0.1, 1, 5 | Dose-dependent inhibition of cell growth |
| 2-77 (BRD7-IN-2) | 0.1, 1, 5 | Dose-dependent inhibition of cell growth | |
| PC-3 (AR-) | 1-78 | 0.1, 1, 5 | Inhibition of cell growth only at 5 µM |
| 2-77 (BRD7-IN-2) | 0.1, 1, 5 | Inhibition of cell growth only at 5 µM |
Table 3: Effect of Selective BRD7 Inhibitors on Prostate Cancer Cell Viability. LNCaP cells, which are AR-positive, show greater sensitivity to BRD7 inhibition compared to AR-negative PC-3 cells, suggesting a role for BRD7 in AR-dependent proliferation.[1]
Experimental Protocols
NanoBRET Target Engagement Assay
HEK293T cells were transiently transfected with plasmids encoding for NanoLuc-BRD7 or NanoLuc-BRD9 fusion proteins. Following incubation, the cells were treated with a range of inhibitor concentrations and a fluorescent tracer. The ratio of the tracer signal to the NanoLuc signal was measured to determine the displacement of the tracer by the inhibitor, from which IC50 values were calculated.[1]
Competitive Fluorescence Polarization (FP) Assay
Recombinant BRD7 or BRD9 bromodomain proteins were incubated with a fluorescently labeled probe (BI-FAMb). A competitive binding experiment was performed by adding increasing concentrations of the test inhibitors. The change in fluorescence polarization was measured to determine the IC50 value, which was then used to calculate the inhibitor constant (Kᵢ).[1]
Cell Viability Assay
Prostate cancer cells (LNCaP and PC-3) were seeded in 96-well plates and treated with various concentrations of the inhibitors for four days. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors is the competitive binding to the acetyl-lysine binding pocket of the BRD7 bromodomain. This prevents the recruitment of the PBAF complex to chromatin, thereby altering gene expression.
In AR-positive prostate cancer, BRD7 has been shown to play a role in facilitating the expression of AR target genes.[1][6] By inhibiting the interaction of BRD7 with chromatin, selective inhibitors like 1-78 and 2-77 can downregulate the expression of these target genes, leading to reduced cell proliferation. This provides a clear mechanistic rationale for the observed efficacy of these compounds in AR-positive prostate cancer cell lines.
Conclusion
The development of selective BRD7 inhibitors like 1-78 and 2-77 (BRD7-IN-2) represents a significant advancement in the field of epigenetic therapy. These compounds demonstrate clear selectivity for BRD7 over its close homolog BRD9 and exhibit anti-proliferative effects in cancer cell lines, particularly those dependent on androgen receptor signaling. The data presented here underscores the therapeutic potential of targeting BRD7 in specific cancer contexts. Further research is warranted to explore the efficacy of these inhibitors across a broader range of cancer types and to translate these promising preclinical findings into clinical applications.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
Measuring Brd7-IN-1 Binding Affinity Using Isothermal Titration Calorimetry: A Comparative Guide
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamics of binding events in solution. It is a direct, label-free method that provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (K_D_), enthalpy (ΔH), and entropy (ΔS), in a single experiment. This guide provides a comparative overview of the binding affinity of bromodomain-containing protein 7 (Brd7) inhibitors, with a focus on the principles and application of ITC for such measurements.
Comparison of Brd7 Inhibitor Binding Affinities
| Compound | Target | K_d_ (nM) - ITC | Method |
| Compound 28 | Brd7 | 368 | ITC |
| Compound 28 | Brd9 | 68 | ITC |
| BI-7273 | Brd9 | 9 | ITC |
| TG003 | Brd7 | 4000 | ITC |
| TG003 | Brd9 | 16000 | ITC |
| 1-78 | Brd7 | 290 | Not Specified |
| 2-77 | Brd7 | 340 | Not Specified |
Table 1: Binding affinities of selected inhibitors for Brd7 and Brd9. Data compiled from various sources.[1][2][3]
The data illustrates that inhibitors can exhibit varying degrees of selectivity between the highly homologous bromodomains of Brd7 and Brd9. For instance, compound 28 shows a preference for Brd9 over Brd7. In contrast, inhibitors like 1-78 and 2-77 have been specifically designed to achieve selectivity for Brd7.[3] The micromolar affinity of TG003 for both proteins suggests it is a weaker binder compared to the other compounds listed.
Experimental Protocol: Isothermal Titration Calorimetry
The following is a generalized protocol for measuring the binding affinity of a small molecule inhibitor to a protein target like Brd7 using ITC.
1. Sample Preparation:
-
Protein (Brd7): The protein should be highly pure and extensively dialyzed against the final experimental buffer to minimize buffer mismatch effects, which can generate significant heats of dilution.[4] A typical buffer might be 50 mM HEPES or phosphate buffer at a physiological pH (e.g., 7.4) containing 150 mM NaCl. The final protein concentration in the sample cell should be carefully determined and is typically in the range of 10-50 µM.
-
Inhibitor (e.g., Brd7-IN-1): The small molecule inhibitor is dissolved in the same dialysis buffer as the protein to an exact known concentration. The inhibitor concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell to ensure saturation is reached during the titration.[4] If the inhibitor is solubilized in an organic solvent like DMSO, the same final concentration of the solvent must be present in the protein solution to avoid artifacts from heats of dilution.[4]
2. ITC Instrument Setup and Titration:
-
The ITC instrument is set to the desired experimental temperature, typically 25°C.
-
The protein solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
A series of small, precise injections (e.g., 1-2 µL) of the inhibitor solution are made into the sample cell.
-
The heat change associated with each injection is measured by the instrument. The raw data is a series of peaks, with the area of each peak corresponding to the heat evolved or absorbed during that injection.
3. Data Analysis:
-
The raw ITC data is integrated to determine the heat change per injection.
-
These values are then plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
This fitting procedure yields the thermodynamic parameters of the interaction: the association constant (K_A_), from which the dissociation constant (K_D_ = 1/K_A_) is calculated, the binding enthalpy (ΔH), and the stoichiometry of binding (n). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A_), where R is the gas constant and T is the absolute temperature.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Brd7, the following diagrams are provided.
Brd7 is a tumor suppressor that is involved in the regulation of several critical signaling pathways.[5] It functions as a subunit of the SWI/SNF chromatin remodeling complex and can influence gene transcription through its interaction with acetylated histones and other transcription factors like p53.[5][6][7]
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Inhibitor Binding to the BRD7 Bromodomain
An In-depth Look at Brd7-IN-1 and Alternative Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding of small molecule inhibitors to the bromodomain of Bromodomain-containing protein 7 (BRD7). While specific data for a compound explicitly named "this compound" is not prevalent in publicly available literature, this guide will focus on well-characterized BRD7 inhibitors, including recently developed selective compounds, to serve as a comprehensive resource. We will delve into the structural basis of their interaction, compare their binding affinities, and outline the experimental protocols used for their characterization.
BRD7 is a member of the bromodomain-containing protein family and a component of the PBAF chromatin remodeling complex.[1][2] Its involvement in transcriptional regulation and tumor suppression has made its bromodomain an attractive target for therapeutic intervention in various cancers, including prostate cancer.[2][3] Understanding the structural nuances of inhibitor binding is crucial for the development of potent and selective BRD7-targeting drugs.
Quantitative Comparison of BRD7 Bromodomain Inhibitors
The development of BRD7 inhibitors has evolved from dual BRD7/BRD9 inhibitors to compounds with higher selectivity for BRD7. This selectivity is critical due to the distinct biological functions of BRD7 and its close homolog, BRD9. The following table summarizes the binding affinities of several key inhibitors for the BRD7 and BRD9 bromodomains.
| Compound | BRD7 Kd (nM) | BRD9 Kd (nM) | Selectivity (BRD9/BRD7) | Assay Method | Reference |
| BI-9564 | 117 | 19 | 0.16 | ITC | [2] |
| BI-7273 | - | 9 | - | ITC | [1] |
| 1-78 | sub-micromolar | - | Selective for BRD7 | TSA, FP | [2] |
| 2-77 | sub-micromolar | - | Selective for BRD7 | TSA, FP | [2] |
Note: A lower Kd value indicates a higher binding affinity. The selectivity is calculated as the ratio of BRD9 Kd to BRD7 Kd. A value less than 1 indicates selectivity for BRD9, while a value greater than 1 would indicate selectivity for BRD7. Quantitative Kd values for 1-78 and 2-77 were not specified in the provided search results, but they are described as having submicromolar affinity and being selective for BRD7 over BRD9.
Structural Insights into Inhibitor Binding
The crystal structures of the BRD7 bromodomain in complex with various inhibitors have revealed key interactions that determine binding affinity and selectivity. The binding pocket of the BRD7 bromodomain recognizes acetylated lysine residues on histone tails. Inhibitors typically mimic this interaction by forming a hydrogen bond with a conserved asparagine residue (Asn211 in BRD7) and engaging in hydrophobic and van der Waals interactions within the binding site.[1]
The rational design of selective BRD7 inhibitors, such as compounds 1-78 and 2-77 , was guided by exploiting a uniquely accessible binding cleft in BRD7 that is not present in BRD9.[2][4] These inhibitors were designed to occupy this specific pocket, leading to their enhanced selectivity. The binding mode analyses indicate that these selective ligands maintain the crucial interactions with asparagine and tyrosine residues necessary for binding to the acetylated lysine site.[2][4]
Experimental Methodologies
The characterization of BRD7 inhibitors relies on a suite of biophysical and biochemical assays. The following are detailed protocols for key experiments cited in the analysis of these compounds.
Experimental Workflow for BRD7 Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of BRD7 bromodomain inhibitors.
1. X-ray Crystallography
-
Purpose: To determine the three-dimensional structure of the BRD7 bromodomain in complex with an inhibitor, revealing the precise binding mode and key molecular interactions.
-
Protocol:
-
Protein Expression and Purification: The human BRD7 bromodomain is expressed in E. coli and purified to homogeneity.
-
Crystallization: The purified BRD7 protein is mixed with the inhibitor and set up for crystallization using vapor diffusion methods.[5]
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam. Diffraction data is collected.[5]
-
Structure Determination and Refinement: The diffraction data is processed to solve the crystal structure. Molecular replacement is used with a known bromodomain structure as a search model. The final structure is refined to yield a high-resolution model of the protein-inhibitor complex.[5]
-
2. Isothermal Titration Calorimetry (ITC)
-
Purpose: To provide a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]
-
Protocol:
-
Sample Preparation: Purified BRD7 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in the same buffer.
-
Titration: Small aliquots of the inhibitor are injected into the protein solution at a constant temperature.[7]
-
Data Acquisition: The heat released or absorbed during the binding event is measured after each injection.[6][7]
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[7]
-
3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Purpose: A high-throughput screening assay to measure the ability of a compound to disrupt the interaction between the BRD7 bromodomain and an acetylated histone peptide.[8][9]
-
Protocol:
-
Reagents: The assay uses donor and acceptor beads.[9] A biotinylated, acetylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged BRD7 bromodomain is bound to nickel chelate acceptor beads.
-
Interaction: In the absence of an inhibitor, the interaction between BRD7 and the histone peptide brings the donor and acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is measured.[9]
-
Inhibition: In the presence of a competing inhibitor, the interaction is disrupted, separating the beads and leading to a decrease in the AlphaScreen signal.[8] The potency of the inhibitor is determined by measuring the signal decrease at various inhibitor concentrations.
-
BRD7 Signaling and Function
BRD7 plays a crucial role in gene regulation as a subunit of the PBAF chromatin remodeling complex. It has been implicated in several signaling pathways, including the p53 tumor suppressor pathway and the androgen receptor (AR) signaling pathway in prostate cancer.[2][3]
Role of BRD7 in Transcriptional Regulation
Caption: BRD7 recognizes acetylated histones via its bromodomain, influencing gene expression through the PBAF complex and interactions with transcription factors.
By binding to acetylated histones, BRD7 helps to recruit the PBAF complex to specific genomic loci, thereby modulating chromatin structure and gene expression. BRD7 inhibitors, by blocking this primary recognition step, can alter the transcriptional programs regulated by the PBAF complex. This mechanism is being explored for therapeutic benefit, particularly in cancers where BRD7 function is dysregulated. For instance, in prostate cancer, BRD7 inhibition has been shown to reduce the expression of androgen receptor target genes.[2]
Conclusion
The structural and functional characterization of BRD7 bromodomain inhibitors is a rapidly advancing field. While dual BRD7/BRD9 inhibitors provided the initial chemical tools, the development of selective BRD7 inhibitors like 1-78 and 2-77 represents a significant step forward in dissecting the specific biological roles of BRD7 and exploring its therapeutic potential. The combination of X-ray crystallography, ITC, and AlphaScreen assays provides a robust platform for the discovery and optimization of novel BRD7 inhibitors. Future research will likely focus on further improving the selectivity and drug-like properties of these compounds for clinical development.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Validating the Effect of Brd7-IN-1 on Downstream Signaling Pathways: A Comparative Guide
Brd7-IN-1, a derivative of the dual Brd7/Brd9 inhibitor BI-7273, has emerged as a valuable chemical tool for studying the biological functions of Bromodomain-containing protein 7 (Brd7). As a component of the SWI/SNF chromatin remodeling complex, Brd7 plays a crucial role in transcriptional regulation, and its dysregulation is implicated in various cancers. This guide provides a comparative analysis of the effects of Brd7 inhibition on key downstream signaling pathways, supported by experimental data and detailed protocols to aid researchers in validating the impact of this compound and related compounds.
Overview of Brd7 and Its Role in Cellular Signaling
Brd7 is a protein that recognizes and binds to acetylated lysine residues on histones, thereby influencing gene expression. It has been identified as a tumor suppressor in several cancers, acting through its influence on critical signaling pathways that control cell proliferation, apoptosis, and cell cycle progression. The primary signaling networks modulated by Brd7 include the p53, Wnt/β-catenin, and Ras/Raf/MEK/ERK pathways.
Inhibition of the bromodomain of Brd7 is a promising therapeutic strategy for cancers with dysfunctional Brd7 activity. Small molecule inhibitors, such as this compound, are designed to disrupt the interaction of Brd7 with acetylated histones, leading to alterations in the expression of downstream target genes.
Comparative Analysis of Brd7 Inhibitor Effects
This section compares the effects of a selective Brd7 inhibitor, BRD7-IN-2 (also known as compound 2-77), and the dual Brd7/Brd9 inhibitor, BI-7273, on downstream signaling pathways and cellular processes. While direct experimental data for this compound is limited, its close structural relationship to BI-7273 and the availability of data for the selective inhibitor BRD7-IN-2 allow for an insightful comparative analysis.
Effects on Cell Proliferation
The inhibition of Brd7 has been shown to impact the proliferation of cancer cells. The following table summarizes the inhibitory concentrations (IC50) of BRD7-IN-2 and BI-7273 in various prostate cancer cell lines.
| Cell Line | BRD7-IN-2 (IC50, μM) | BI-7273 (IC50, μM) |
| LNCaP | 1.1 | Not Reported |
| 22Rv1 | >10 | Not Reported |
| C4-2 | >10 | Not Reported |
| PC-3 | >10 | Not Reported |
| DU145 | >10 | Not Reported |
| HEK293T | 1.1 (BRD7), 3.2 (BRD9) | Not Reported |
Data for BRD7-IN-2 is derived from studies on prostate cancer cells[1].
Downstream Signaling Pathway Modulation
p53 Signaling Pathway
Brd7 is known to positively regulate the p53 tumor suppressor pathway. Overexpression of Brd7 has been shown to increase p53 protein levels and enhance its transcriptional activity, leading to the upregulation of p53 target genes like p21 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2[2][3].
Experimental Data:
A study demonstrated that ectopic expression of Brd7 in MCF-7 breast cancer cells led to a dose-dependent increase in p53 protein levels. This was accompanied by an increase in the protein levels of the p53 target genes p21 and Bax, and a decrease in Bcl-2[2].
Wnt/β-catenin Signaling Pathway
The role of Brd7 in the Wnt/β-catenin pathway appears to be context-dependent. Some studies suggest that Brd7 can inhibit Wnt signaling by promoting the degradation of β-catenin, while others indicate a positive regulatory role[4][5]. Inhibition of Brd7 is therefore expected to have varying effects depending on the cellular context.
Ras/Raf/MEK/ERK Signaling Pathway
Brd7 has been shown to negatively regulate the Ras/Raf/MEK/ERK pathway. Overexpression of Brd7 can lead to the downregulation of key components of this pathway, thereby inhibiting G1-S phase progression in the cell cycle[6]. A study on high-glucose-induced apoptosis in cardiomyocytes showed that inhibition of the ERK pathway reduced the expression of Brd7[7].
Experimental Protocols
To facilitate the validation of this compound's effects, detailed protocols for key experimental assays are provided below.
Western Blotting for Signaling Protein Analysis
This protocol allows for the detection and quantification of changes in protein levels of key signaling molecules upon treatment with a Brd7 inhibitor.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the Brd7 inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate[8][9][10].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, β-catenin, phospho-ERK, total-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[8][9][10].
-
TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Protocol:
-
Cell Transfection:
-
Inhibitor Treatment and Pathway Activation:
-
After 24 hours, treat the cells with the Brd7 inhibitor.
-
Stimulate the Wnt pathway using a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., LiCl).
-
-
Luciferase Activity Measurement:
-
After the desired incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions[13][14][15][16][17].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Chromatin Immunoprecipitation (ChIP) Assay for Brd7 Target Gene Analysis
This protocol is used to determine whether Brd7 directly binds to the promoter regions of its target genes.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to Brd7 or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
DNA Analysis:
Visualizing the Impact of Brd7 Inhibition
To illustrate the mechanisms discussed, the following diagrams created using Graphviz (DOT language) depict the affected signaling pathways and a general experimental workflow.
Caption: A general experimental workflow for validating the effects of Brd7 inhibitors.
Caption: The p53 signaling pathway is positively regulated by Brd7.
Caption: The Wnt/β-catenin signaling pathway is regulated by Brd7.
Caption: The Ras/Raf/MEK/ERK pathway is negatively regulated by Brd7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 4. Bromodomain-containing protein 7 contributes to myocardial infarction-induced myocardial injury through activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TCF/LEF luciferase reporter assay [bio-protocol.org]
- 15. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [france.promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. protocols.io [protocols.io]
- 22. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling Brd7-IN-1
Topic: Personal Protective Equipment for Handling Brd7-IN-1
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and handling information for this compound, a potent inhibitor of Bromodomain-containing protein 7 (BRD7) and 9 (BRD9). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general class of bromodomain inhibitors should be handled with care due to their potential biological activity. Based on information for similar compounds, this compound should be considered potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned. Consider a disposable gown for larger quantities. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified respirator (e.g., N95) if working with powders outside of a ventilated enclosure or if aerosolization is possible. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Aerosol Prevention: Minimize the generation of dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Container: Keep the container tightly sealed.
-
Temperature: Store at the recommended temperature, typically -20°C or -80°C for long-term stability.[1]
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: General Guidelines for Use in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound.
Workflow for Cellular Treatment with this compound:
Caption: A general experimental workflow for using this compound in cell culture experiments.
Detailed Steps:
-
Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Reconstitute the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
-
Cell Plating:
-
Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
Prepare working solutions by diluting the stock solution in fresh cell culture medium to the final desired concentrations.
-
It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) in your experimental setup.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for analysis using various techniques such as Western blotting, qPCR, or cell viability assays to assess the effects of the inhibitor.
-
BRD7 Signaling Pathways
BRD7 is a component of the SWI/SNF chromatin remodeling complex and is involved in the regulation of several key signaling pathways implicated in cancer and metabolism.
BRD7 in the p53 Pathway:
Caption: BRD7 enhances the tumor suppressor activity of p53, leading to cell cycle arrest.
BRD7 in the Wnt/β-catenin Pathway:
Caption: BRD7 can inhibit the translocation of β-catenin to the nucleus, thereby downregulating Wnt signaling.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused stock solutions, contaminated media) | Collect in a sealed, labeled hazardous liquid waste container. Do not pour down the drain. |
Waste Management Workflow:
Caption: A workflow for the proper segregation and disposal of this compound waste.
By following these safety and handling procedures, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory. Always consult your institution's specific safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
